2-Fluoro-3-iodo-4-methylbenzoic acid
Description
Properties
IUPAC Name |
2-fluoro-3-iodo-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKRIQUPXJQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290188 | |
| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-89-2 | |
| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882679-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-iodo-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 882679-89-2
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Fluoro-3-iodo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid that has emerged as a significant building block for researchers, scientists, and drug development professionals. Its unique trifunctionalized scaffold offers a versatile platform for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document will delve into its chemical properties, synthesis, applications in medicinal chemistry, and safe handling procedures, offering field-proven insights and detailed protocols.
Core Compound Properties and Characteristics
2-Fluoro-3-iodo-4-methylbenzoic acid is a white to off-white solid at room temperature. Its molecular structure, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid core, provides a unique combination of steric and electronic properties that are highly valuable in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 882679-89-2 | [1] |
| Molecular Formula | C₈H₆FIO₂ | [1] |
| Molecular Weight | 280.04 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Sparingly soluble in water. | General knowledge |
The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The iodine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl group provides a steric and electronic contribution that can influence the overall conformation and biological activity of the final compound.
Synthesis and Reaction Mechanisms
A general approach for the synthesis of related fluorinated and iodinated benzoic acids often involves the following key transformations:
-
Directed Ortho-Metalation (DoM): A powerful strategy for the regioselective functionalization of aromatic rings. In this case, the carboxylic acid group can direct a strong base, such as n-butyllithium, to deprotonate the adjacent ortho position, followed by quenching with an iodine source.
-
Electrophilic Iodination: Direct iodination of an activated aromatic ring using an iodinating agent in the presence of an oxidizing agent.
Below is a proposed, logical workflow for the synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid, which requires experimental validation.
Caption: Proposed synthetic workflow for 2-Fluoro-3-iodo-4-methylbenzoic acid.
Experimental Protocol (Proposed and Requiring Optimization):
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the ortho-position. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for an additional 2-3 hours, then slowly warm to room temperature overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Acidify the mixture to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The success of each step should be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Applications in Drug Discovery and Development
Halogenated benzoic acids are privileged structures in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of a wide range of biologically active molecules. 2-Fluoro-3-iodo-4-methylbenzoic acid is a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of the fluoro, iodo, and methyl groups allows for precise modification and fine-tuning of the physicochemical and pharmacological properties of the target molecules.
The iodine atom is particularly useful as it can be readily converted to other functional groups through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of a wide array of substituents, facilitating the exploration of the chemical space around a core scaffold in the search for potent and selective drug candidates.
Caption: Versatility of 2-Fluoro-3-iodo-4-methylbenzoic acid in drug discovery.
While specific examples of APIs derived directly from 2-Fluoro-3-iodo-4-methylbenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents, including but not limited to:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic cores. The ability to introduce diverse groups via the iodo-substituent is crucial for optimizing interactions with the kinase active site.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The structural features of this benzoic acid derivative can be incorporated into ligands that modulate GPCR activity.
-
Antiviral and Antibacterial Agents: The unique electronic properties conferred by the fluorine and iodine atoms can be exploited in the design of novel antimicrobial agents.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-3-iodo-4-methylbenzoic acid.
-
Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Analytical Characterization (Predicted Data)
Comprehensive analytical data is essential for confirming the identity and purity of 2-Fluoro-3-iodo-4-methylbenzoic acid. While experimental spectra for this specific compound are not widely published, predicted NMR data can provide a useful reference.
¹H NMR (Predicted):
-
The aromatic region would likely show two doublets corresponding to the two aromatic protons.
-
A singlet corresponding to the methyl group protons would be observed.
-
A broad singlet for the carboxylic acid proton.
¹³C NMR (Predicted):
-
Signals corresponding to the eight carbon atoms would be present, with characteristic shifts for the carboxyl carbon, the aromatic carbons (some showing C-F and C-I coupling), and the methyl carbon.
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern would be characteristic of a molecule containing one iodine atom.
References
-
PharmaCompass. Pharma API Intermediates. [Link]
Sources
physical and chemical properties of 2-Fluoro-3-iodo-4-methylbenzoic acid
A Comprehensive Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid
Abstract: 2-Fluoro-3-iodo-4-methylbenzoic acid (CAS No. 882679-89-2) is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring ortho-fluoro and ortho-iodo groups relative to the carboxylic acid, alongside a para-methyl group, imparts a distinct combination of steric and electronic properties. This guide provides an in-depth analysis of its physicochemical characteristics, spectroscopic signatures, electronic effects governing its acidity, and its reactivity profile. We will explore its utility as a versatile building block, particularly in the context of medicinal chemistry and drug development, where the strategic placement of halogen atoms offers significant advantages for molecular design and late-stage functionalization. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Compound Identification and Core Physicochemical Properties
Precise identification is critical for regulatory compliance, experimental reproducibility, and safety. The fundamental identifiers and computed physicochemical properties of 2-Fluoro-3-iodo-4-methylbenzoic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Fluoro-3-iodo-4-methylbenzoic acid | N/A |
| CAS Number | 882679-89-2 | [1] |
| Molecular Formula | C₈H₆FIO₂ | [2] |
| Molecular Weight | 280.03 g/mol | [2] |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)I)C(=O)O | N/A |
| Physical State | Solid (Expected) | N/A |
| Melting Point | Not experimentally determined. Related compounds like 2-Fluoro-4-methylbenzoic acid melt at 186-190 °C. The addition of a heavy iodine atom is expected to result in a high melting point. | |
| XLogP3 (Predicted) | ~2.6 | [2] |
| Solubility | Expected to be soluble in organic solvents like methanol, DMSO, and DMF. |
Acidity and the Influence of Electronic Effects
The acidity of a substituted benzoic acid is a direct reflection of the electronic environment of the aromatic ring and the stability of the resulting carboxylate anion. The pKa of 2-Fluoro-3-iodo-4-methylbenzoic acid has not been experimentally reported, but a qualitative analysis of its substituents allows for a strong prediction of its acidic character.
The molecule's acidity is primarily governed by a combination of inductive, resonance, and steric effects.
-
Inductive Effect (-I): Both the fluorine and iodine atoms are highly electronegative and exert a powerful electron-withdrawing inductive effect.[3][4] This effect pulls electron density away from the carboxylic acid group, stabilizing the negative charge of the conjugate base (carboxylate anion) upon deprotonation and thereby increasing acidity. Fluorine has a stronger inductive effect than iodine.
-
Resonance Effect (+M): As halogens, both fluorine and iodine possess lone pairs that can be donated into the aromatic π-system.[5] This electron-donating resonance effect counteracts the inductive effect. However, for halogens, the inductive effect is dominant in influencing acidity.[5]
-
Ortho-Effect: A critical feature of this molecule is the presence of two ortho substituents (fluorine and iodine). Substituents in the ortho position, regardless of their electronic nature, generally increase the acidity of benzoic acid.[3][6] This "ortho-effect" is a combination of steric hindrance and electronic factors. The bulky substituents force the -COOH group to twist out of the plane of the benzene ring. This deplanarization inhibits resonance between the carboxyl group and the ring, which destabilizes the neutral acid form more than the carboxylate anion, leading to a lower pKa (stronger acid).[3]
-
Methyl Group (+I): The methyl group at the 4-position is weakly electron-donating via induction, which slightly destabilizes the carboxylate anion and works to decrease acidity.
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
This molecule is a prime example of a specialty chemical intermediate designed for creating high-value materials.
-
Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve lipophilicity (for better membrane permeability), and increase binding affinity to biological targets. This compound provides a pre-fluorinated scaffold.
-
Fragment-Based Drug Discovery (FBDD): As a highly functionalized fragment, it can be used in screening campaigns. The iodine atom allows for rapid "fragment growing" or "linking" via cross-coupling once a binding hit is identified.
-
Agrochemicals and Materials Science: Similar to pharmaceuticals, fluorinated and functionalized aromatic compounds are crucial in designing modern pesticides and herbicides with improved efficacy. They also serve as precursors for advanced polymers and coatings.
Safety and Handling
No specific safety data exists for 2-Fluoro-3-iodo-4-methylbenzoic acid. However, data from structurally related compounds provide a strong basis for hazard assessment.
| Hazard Information (Inferred) | GHS Codes | Precautionary Measures |
| Skin Irritation | H315 | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Irritation | H319 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Data inferred from related compounds 2-Fluoro-4-methylbenzoic acid and 3-Fluoro-5-iodo-4-methylbenzoic acid.[2]
Handling Protocol:
-
Always handle this compound in a certified chemical fume hood.
-
Use standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
References
-
Acidity of o-halobenzoic acids. (2015). Chemistry Stack Exchange. [Link]
-
What is the increasing order of acidic strength of the following: benzoic acid, o-chloro benzoic acid, meta-chloro benzoic acid, and para-chloro benzoic acid? (2018). Quora. [Link]
-
2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145. PubChem. [Link]
-
Use the four compounds shown below to answer the following questions:Why... (2023). Filo. [Link]
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Arkivoc. [Link]
-
3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445. PubChem. [Link]
-
charge 2 4-chlorobenzoic acid. (2018). YouTube. [Link]
-
20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]
- US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... ResearchGate. [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Wiley Online Library. [Link]
-
4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis. Blogger. [Link]
-
Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). ScienceDirect. [Link]
-
Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? (2018). Quora. [Link]
Sources
- 1. 2-Fluoro-3-Iodo-4-Methylbenzoic Acid | 882679-89-2 [chemicalbook.com]
- 2. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
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An In-depth Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-3-iodo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document, grounded in established chemical principles and data from analogous compounds, elucidates its molecular structure, proposes a viable synthetic pathway, and explores its potential applications. This guide serves as a foundational resource for researchers interested in the strategic use of polysubstituted benzoic acids in the design of novel chemical entities.
Introduction: The Strategic Importance of Halogenated Benzoic Acids
Halogenated benzoic acids are a cornerstone in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of halogen atoms onto the benzene ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of different halogens, such as fluorine and iodine, in conjunction with other substituents like a methyl group, allows for fine-tuning of these properties, making such compounds highly valuable as building blocks in drug discovery.
2-Fluoro-3-iodo-4-methylbenzoic acid is a prime example of a strategically designed scaffold. The presence of a fluorine atom can enhance metabolic stability and binding interactions, while the iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The methyl group further modulates the electronic and steric profile of the molecule. This guide will delve into the intricacies of this promising, yet under-documented, chemical entity.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-fluoro-3-iodo-4-methylbenzoic acid, with CAS number 882679-89-2, is characterized by a benzoic acid core substituted with fluorine, iodine, and methyl groups at the 2, 3, and 4 positions, respectively.[1]
Caption: 2D representation of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FIO₂ | Inferred |
| Molecular Weight | 296.04 g/mol | Calculated |
| XLogP3 | ~3.5 | Predicted based on analogs |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
The spatial arrangement of the substituents is critical to the molecule's reactivity and interaction with other molecules. The ortho-fluoro group can influence the acidity of the carboxylic acid through intramolecular hydrogen bonding. The bulky iodine atom at the 3-position and the methyl group at the 4-position create a specific steric environment that can direct further reactions and influence binding conformations.
Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for 2-Fluoro-3-iodo-4-methylbenzoic acid.
Experimental Protocol:
Step 1: Diazotization of 2-Fluoro-4-methylaniline
-
Dissolve 2-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
Causality: The diazotization reaction converts the amino group into a good leaving group (N₂), which is essential for the subsequent iodination step. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 2: Sandmeyer-type Iodination
-
Prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Extract the product, 1-fluoro-2-iodo-4-methylbenzene, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Causality: The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the aromatic ring to form the aryl iodide. This is a well-established and reliable method for introducing iodine onto an aromatic ring.
Step 3: Ortho-Lithiation and Carboxylation
-
Dissolve the purified 1-fluoro-2-iodo-4-methylbenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The fluorine atom directs the lithiation to the ortho position (the 3-position).
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water or dilute hydrochloric acid.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Extract the product, 2-fluoro-3-iodo-4-methylbenzoic acid, with an organic solvent.
-
Dry the organic layer and remove the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Causality: The highly polar carbon-lithium bond of the organolithium intermediate acts as a strong nucleophile, readily attacking the electrophilic carbon of carbon dioxide to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid. The directed ortho-metalation is a powerful tool for regioselective functionalization of aromatic rings.
Predicted Spectroscopic Data
Predicting the spectroscopic characteristics of 2-fluoro-3-iodo-4-methylbenzoic acid is crucial for its identification and characterization. These predictions are based on the analysis of similar compounds found in the literature.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two adjacent protons on the benzene ring. The coupling constant between these protons would be in the range of 8-9 Hz.
-
Carboxylic Acid Proton: A broad singlet is expected at a downfield chemical shift (δ 10-13 ppm), which may be exchangeable with D₂O.
-
Methyl Protons: A singlet corresponding to the three methyl protons is expected around δ 2.3-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (δ 165-175 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative fluorine and iodine atoms will show characteristic chemical shifts and C-F coupling.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl C=O stretching of the carboxylic acid.
-
C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹ is indicative of the C-F bond.
-
C-I Stretch: A weaker absorption may be observed in the far-infrared region for the C-I bond.
Potential Applications in Research and Development
The unique substitution pattern of 2-fluoro-3-iodo-4-methylbenzoic acid makes it a highly attractive building block for various applications, particularly in drug discovery and materials science.
5.1. Pharmaceutical Intermediate:
This molecule can serve as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The carboxylic acid group provides a handle for amide bond formation, a common linkage in drug molecules. The iodine atom is particularly valuable as it allows for the introduction of various functional groups through well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of diverse compound libraries for high-throughput screening. For instance, related fluorinated and iodinated benzoic acids are used in the synthesis of anticancer agents.[2]
5.2. Agrochemical Synthesis:
Similar to its application in pharmaceuticals, this compound can be a precursor for novel pesticides and herbicides. The presence of fluorine can enhance the biological activity and metabolic stability of agrochemicals.[3]
5.3. Materials Science:
The rigid, well-defined structure of 2-fluoro-3-iodo-4-methylbenzoic acid makes it a potential component for the synthesis of advanced materials. It could be incorporated into polymers or liquid crystals, where the specific arrangement of the substituents could influence the material's bulk properties, such as thermal stability and optical characteristics.
Conclusion
2-Fluoro-3-iodo-4-methylbenzoic acid represents a promising, albeit under-explored, chemical entity with significant potential as a versatile building block in organic synthesis. This technical guide has provided a detailed overview of its molecular structure, proposed a robust synthetic pathway, and outlined its potential applications. By leveraging established chemical principles and data from analogous structures, researchers can confidently approach the synthesis and utilization of this compound in their respective fields. The strategic combination of fluoro, iodo, and methyl substituents on a benzoic acid scaffold offers a powerful tool for the design and development of novel molecules with tailored properties for the pharmaceutical, agrochemical, and materials science industries.
References
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PubChem. 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145. [Link]
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Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
PubChem. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445. [Link]
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PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
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PubChem. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640. [Link]
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ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters. [Link]
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NIST WebBook. Benzoic acid, 4-methyl-. [Link]
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Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
-
A cornerstone in specialty chemical synthesis. 4-Fluoro-3-methylbenzoic Acid. [Link]
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An In-depth Technical Guide to the Solubility of 2-Fluoro-3-iodo-4-methylbenzoic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-Fluoro-3-iodo-4-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines a predictive approach based on first principles of physical organic chemistry and provides a robust, field-proven experimental protocol for its empirical determination. We delve into the theoretical underpinnings of solubility, detail the physicochemical properties of the target molecule, present a predictive analysis across a range of organic solvents, and provide a self-validating, step-by-step methodology for accurate solubility measurement using the gold-standard shake-flask method coupled with HPLC analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding and a practical workflow for characterizing the solubility of novel chemical entities.
Introduction: The Critical Role of Solubility
In drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step. Among these, solubility stands out as a paramount parameter. It dictates the ease of handling in synthetic chemistry, influences the choice of crystallization solvents, and critically impacts the formulation strategy for preclinical and clinical studies. Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising therapeutic candidate.[1]
2-Fluoro-3-iodo-4-methylbenzoic acid is a complex aromatic carboxylic acid. Its structure, featuring a hydrophilic carboxyl group and a largely hydrophobic substituted benzene ring, suggests a nuanced solubility profile. The presence of electron-withdrawing fluorine and iodine atoms, alongside an electron-donating methyl group, further complicates intuitive predictions.[2] This guide serves to deconstruct this complexity, offering a logical pathway from theoretical prediction to empirical validation.
Physicochemical Properties of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in different solvent environments. While experimental data for 2-Fluoro-3-iodo-4-methylbenzoic acid is sparse, its key properties can be found through chemical databases.
| Property | Value/Prediction | Source | Significance for Solubility |
| Molecular Formula | C₈H₆FIO₂ | ChemicalBook[3] | Provides the basis for molecular weight and elemental composition. |
| Molecular Weight | 296.04 g/mol | ChemicalBook[3] | Influences molar concentration calculations. |
| Structure | Substituted Benzoic Acid | N/A | The carboxylic acid group (-COOH) is polar and can act as a hydrogen bond donor and acceptor. The substituted aromatic ring is nonpolar.[4] |
| Appearance | White to off-white powder (Typical for similar compounds) | N/A | Physical state at standard conditions. |
The key to understanding the solubility of this molecule lies in the balance between the polar -COOH group and the nonpolar, halogen-substituted aromatic ring. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.[5]
Theoretical Solubility Profile: A Predictive Analysis
Based on the structure of 2-Fluoro-3-iodo-4-methylbenzoic acid, we can predict its relative solubility in different classes of organic solvents. The carboxylic acid moiety can form strong hydrogen bonds, making it soluble in polar, protic solvents.[6] The bulky, hydrophobic iodophenyl group, however, will favor interactions with less polar or nonpolar solvents through van der Waals forces.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily solvating the carboxylic acid group.[7][8] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can accept hydrogen bonds from the -COOH group but cannot donate them. Their polarity is sufficient to solvate the molecule effectively. |
| Nonpolar | Toluene, Hexanes, Dichloromethane | Low to Moderate | Solubility will be driven by the nonpolar aromatic ring. Dichloromethane may show slightly better solubility due to its ability to participate in dipole-dipole interactions. The lack of hydrogen bonding capability limits solvation of the carboxyl group.[7] |
This predictive table serves as a crucial starting point for experimental design, allowing for the selection of appropriate solvents and the estimation of concentration ranges for testing.
Experimental Determination of Thermodynamic Solubility
While predictions are valuable, empirical data is the gold standard. The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[9][10] This technique measures the thermodynamic solubility , which is the saturation point of a solution at equilibrium with the solid drug, a critical value for formulation and development.[11][12] This is distinct from kinetic solubility, which is often higher and less reproducible as it can represent a supersaturated, metastable state.[13][14][15]
Core Principle
The shake-flask method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[10] At this point, the concentration of the dissolved compound in the supernatant is measured, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC).[5][16]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Experimental workflow for shake-flask solubility determination.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility. It is based on established principles outlined in pharmaceutical research and regulatory guidance.[17][18][19]
Materials and Equipment:
-
2-Fluoro-3-iodo-4-methylbenzoic acid (solid powder)
-
HPLC-grade organic solvents
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Slurry:
-
Accurately weigh an excess amount of 2-Fluoro-3-iodo-4-methylbenzoic acid into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration (e.g., 5-10 mg).
-
Causality Check: Adding excess solid is crucial to ensure that the solution reaches true thermodynamic equilibrium with the solid phase.[19]
-
Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
-
Prepare at least three replicate vials for each solvent to assess reproducibility.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a temperature-controlled orbital shaker set to a consistent temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24 hours. To validate, a second time point (e.g., 48 hours) should be tested.[19]
-
Self-Validation: Equilibrium is confirmed if the measured solubility at 24 hours is statistically identical to the solubility at 48 hours. If not, longer incubation times are required.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let larger particles settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality Check: Filtration is critical to remove all undissolved micro-particulates, which would otherwise be dissolved during dilution and lead to an overestimation of solubility.[16]
-
-
Sample Analysis by HPLC:
-
Calibration Curve: Prepare a series of at least five calibration standards of 2-Fluoro-3-iodo-4-methylbenzoic acid in the chosen solvent, bracketing the expected solubility range.[5] Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for accuracy.
-
Sample Dilution: Dilute the filtered sample solution with the solvent to bring its concentration into the linear range of the calibration curve.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Trustworthiness: The use of a validated HPLC method with a robust calibration curve ensures that the concentration measurement is accurate and reliable.[12][20]
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Conclusion
The solubility of 2-Fluoro-3-iodo-4-methylbenzoic acid in organic solvents is a multifaceted property governed by the interplay of its polar carboxylic acid function and its nonpolar substituted aromatic core. This guide has provided a dual approach for its characterization: a predictive framework based on chemical principles and a detailed, robust experimental protocol for its empirical determination. By following the self-validating shake-flask and HPLC methodology, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding synthetic route optimization, enabling rational formulation design, and ultimately, accelerating the journey of a new chemical entity from the laboratory to the clinic.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
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U.S. Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
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PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
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European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
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SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
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ResearchGate. (2013). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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UNT Digital Library. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
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Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Chemie-in-unserer-Zeit. [Link]
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Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]
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Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. NIST. [Link]
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Britannica. (2026). Carboxylic acid. [Link]
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BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. [Link]
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Chemguide. (n.d.). an introduction to carboxylic acids. [Link]
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A Technical Guide to the Spectral Analysis of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Introduction: The Structural Rationale
The molecular structure of 2-Fluoro-3-iodo-4-methylbenzoic acid presents a fascinating case for spectroscopic analysis. The interplay of the electron-withdrawing fluorine and iodine atoms, the electron-donating methyl group, and the carboxylic acid functionality on the aromatic ring creates a distinct electronic environment. Each substituent uniquely influences the chemical shifts of the aromatic protons and carbons, the vibrational frequencies of the various bonds, and the fragmentation patterns in mass spectrometry. Understanding these influences is key to interpreting the spectral data and confirming the molecule's identity.
Experimental Methodologies: A Foundation of Trustworthiness
The acquisition of high-quality spectral data is fundamentally dependent on meticulous experimental protocol. The following sections outline the standard, self-validating methodologies for NMR, IR, and MS analysis, explaining the causality behind each procedural choice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the solid 2-Fluoro-3-iodo-4-methylbenzoic acid. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for ensuring the observation of the acidic carboxylic proton, which can sometimes be broadened or exchange with residual water in other solvents.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication can aid in dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
Diagram: NMR Sample Preparation Workflow
Caption: Simplified schematic of an ATR-FTIR experiment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed "fingerprint" of the molecule.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). For a non-volatile solid like a benzoic acid, a direct insertion probe is often used, where the sample is heated to induce vaporization.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy from the electron bombardment causes the molecular ion to fragment into smaller, characteristic charged fragments.
-
Mass Analysis: The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Diagram: Electron Ionization Mass Spectrometry Workflow
Caption: The sequential stages of an EI-MS experiment.
Predicted Spectral Data and Interpretation
The following sections detail the predicted NMR, IR, and MS spectra of 2-Fluoro-3-iodo-4-methylbenzoic acid, with in-depth interpretations based on established chemical principles and data from analogous compounds.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the two aromatic protons, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Fluoro-3-iodo-4-methylbenzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | ~12-13 | Singlet (broad) | - |
| H-5 | ~7.9-8.2 | Doublet | ~8.0 |
| H-6 | ~7.2-7.5 | Doublet of doublets | ~8.0, ~2.0 (due to coupling with F) |
| -CH₃ | ~2.5 | Singlet | - |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield. Its chemical shift can be concentration-dependent due to hydrogen bonding. [1]* Aromatic Protons (H-5 and H-6): The two aromatic protons are in different chemical environments.
-
H-5: This proton is ortho to the iodine and meta to the carboxylic acid. It will likely be the most downfield of the aromatic protons and will appear as a doublet due to coupling with H-6.
-
H-6: This proton is ortho to the fluorine and meta to the iodine. It will appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom. The coupling to fluorine will be a smaller, through-bond coupling.
-
-
Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the typical benzylic proton region.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Fluoro-3-iodo-4-methylbenzoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -COOH | ~165-170 | Singlet |
| C-1 | ~130-135 | Singlet |
| C-2 | ~160-165 | Doublet (large ¹JCF) |
| C-3 | ~95-100 | Doublet (²JCF) |
| C-4 | ~140-145 | Singlet |
| C-5 | ~135-140 | Singlet |
| C-6 | ~115-120 | Doublet (²JCF) |
| -CH₃ | ~20-25 | Singlet |
Interpretation:
-
Carbonyl Carbon (-COOH): This carbon will be the most deshielded, appearing at the downfield end of the spectrum.
-
Aromatic Carbons:
-
C-2 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant.
-
C-3 (C-I): The carbon attached to iodine will be shielded due to the "heavy atom effect" and will appear at a relatively upfield position for an aromatic carbon. It will also show a smaller two-bond coupling to the fluorine.
-
C-1, C-4, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined electronic effects of all the substituents. The carbon ortho to the fluorine (C-6) will also exhibit a two-bond C-F coupling.
-
-
Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum.
Infrared (IR) Spectrum (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and the substituted aromatic ring.
Table 3: Predicted IR Absorption Frequencies for 2-Fluoro-3-iodo-4-methylbenzoic acid
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (methyl) | 2850-3000 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
| C-F stretch | 1100-1250 | Strong |
| C-I stretch | 500-600 | Medium |
Interpretation:
-
O-H Stretch: The most prominent feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. [2]* C=O Stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ is expected for the carbonyl group of the aromatic carboxylic acid. Conjugation with the aromatic ring lowers this frequency compared to an aliphatic carboxylic acid.
-
Aromatic C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.
-
C-O and C-F Stretches: Strong absorptions for the C-O single bond of the carboxylic acid and the C-F bond are expected in the fingerprint region.
-
C-I Stretch: The C-I stretch will appear at a low frequency, typically in the 500-600 cm⁻¹ range.
Mass Spectrum (Predicted)
The electron ionization mass spectrum will provide the molecular weight and key fragmentation patterns.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Fluoro-3-iodo-4-methylbenzoic acid
| m/z | Proposed Fragment |
| 280 | [M]⁺• (Molecular Ion) |
| 263 | [M - OH]⁺ |
| 235 | [M - COOH]⁺ |
| 153 | [M - I]⁺ |
| 108 | [M - I - COOH]⁺ |
Interpretation:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 280, corresponding to the molecular weight of the compound. The presence of iodine (with its characteristic isotopic pattern) will not be a factor as it is monoisotopic.
-
Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a prominent peak at m/z 263.
-
Loss of Carboxyl Group ([M - COOH]⁺): Decarboxylation, the loss of the entire carboxylic acid group as a radical, will result in a fragment at m/z 235.
-
Loss of Iodine ([M - I]⁺): Cleavage of the relatively weak carbon-iodine bond will lead to a significant fragment at m/z 153.
-
Further Fragmentation: The fragment at m/z 153 can further lose the carboxylic acid group to give a fragment at m/z 108.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 2-Fluoro-3-iodo-4-methylbenzoic acid. By integrating fundamental spectroscopic principles with data from closely related compounds, we have constructed a comprehensive spectral profile that will be invaluable for the identification and characterization of this molecule in a research or industrial setting. The methodologies and interpretations presented herein offer a robust framework for scientists and professionals in the field of drug development and chemical synthesis.
References
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SpectraBase. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 253-261.
-
MySkinRecipes. (n.d.). 4-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-methylbenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
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An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the demand for novel, highly functionalized aromatic compounds is insatiable. These molecules serve as critical building blocks for creating sophisticated chemical entities with tailored biological activities and material properties. Among these, halogenated benzoic acids are of particular interest due to the profound impact of halogen substituents on molecular conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 2-Fluoro-3-iodo-4-methylbenzoic acid, a trifunctionalized aromatic scaffold with significant potential for further chemical elaboration.
This document is structured to be more than a mere recitation of procedural steps. It aims to provide a causal understanding of the experimental choices, grounding the described protocols in established mechanistic principles. For the discerning researcher, scientist, or drug development professional, this guide will serve as a practical and intellectually stimulating resource for the synthesis of this and structurally related compounds.
Strategic Overview of the Synthetic Approach
The synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid is most effectively approached through a multi-step sequence, commencing with a commercially available or readily synthesized precursor. Our strategy hinges on the late-stage introduction of the iodine substituent, leveraging the directing effects of the pre-existing functionalities on the aromatic ring to achieve the desired regioselectivity.
The chosen synthetic pathway can be visualized as follows:
Figure 1: High-level overview of the synthetic strategy.
This guide will first detail the synthesis of the key intermediate, 2-Fluoro-4-methylbenzoic acid, followed by a thorough exploration of its regioselective iodination to yield the target compound.
Part 1: Synthesis of the Key Intermediate: 2-Fluoro-4-methylbenzoic acid
The synthesis of 2-Fluoro-4-methylbenzoic acid can be efficiently achieved from 2-bromo-5-fluorotoluene via a lithium-halogen exchange followed by carboxylation with carbon dioxide. This method is advantageous due to the high yields and the commercial availability of the starting material.
Experimental Protocol: Synthesis of 2-Fluoro-4-methylbenzoic acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-fluorotoluene | 189.02 | 10.0 g | 52.9 mmol |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 33.1 mL | 52.9 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Dry Ice (solid CO2) | 44.01 | ~100 g | ~2.27 mol |
| Diethyl ether | 74.12 | As needed | - |
| 2 M Hydrochloric acid | 36.46 | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-fluorotoluene (10.0 g, 52.9 mmol) and anhydrous tetrahydrofuran (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.6 M solution in hexanes, 33.1 mL, 52.9 mmol) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 5 minutes, then allow it to slowly warm to 0 °C.
-
In a separate beaker, crush a sufficient amount of dry ice. Carefully and slowly pour the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature over approximately 16 hours, allowing for the sublimation of excess carbon dioxide.
-
Adjust the pH of the mixture to approximately 2 with 2 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Fluoro-4-methylbenzoic acid as a white solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous THF is critical as organolithium reagents are highly reactive towards protic sources, such as water, which would quench the reaction.
-
Low-Temperature Reaction: The lithium-halogen exchange is performed at -78 °C to prevent side reactions, such as the deprotonation of the methyl group or reaction with the solvent.
-
Carboxylation with Dry Ice: Solid carbon dioxide serves as an inexpensive and efficient source for the carboxyl group. The reaction mixture is added to an excess of dry ice to ensure complete carboxylation.
Part 2: Regioselective Iodination of 2-Fluoro-4-methylbenzoic acid
The final and most critical step in this synthesis is the regioselective iodination of 2-Fluoro-4-methylbenzoic acid to introduce the iodine atom at the C3 position. The directing effects of the existing substituents play a pivotal role in achieving the desired isomer. The fluorine atom is an ortho-, para-director, as is the methyl group. The carboxylic acid group is a meta-director. The position ortho to the strongly activating fluorine atom and meta to the deactivating carboxylic acid group is the most sterically accessible and electronically favorable site for electrophilic substitution.
A common and effective method for the iodination of activated aromatic rings is the use of an iodine source in the presence of an oxidizing agent. This in situ generates a more potent electrophilic iodine species.
Experimental Protocol: Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-4-methylbenzoic acid | 154.14 | 5.0 g | 32.4 mmol |
| Iodine (I₂) | 253.81 | 8.2 g | 32.4 mmol |
| Potassium persulfate (K₂S₂O₈) | 270.32 | 9.6 g | 35.6 mmol |
| Sulfuric acid (concentrated) | 98.08 | As needed | - |
| Acetic acid | 60.05 | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol) in glacial acetic acid (100 mL).
-
To this solution, add iodine (8.2 g, 32.4 mmol) and potassium persulfate (9.6 g, 35.6 mmol).
-
Carefully and slowly add concentrated sulfuric acid dropwise to the stirred mixture.
-
Heat the reaction mixture to 80-85 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
To remove any unreacted iodine, wash the solid with a dilute solution of sodium thiosulfate.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 2-Fluoro-3-iodo-4-methylbenzoic acid.
Mechanism and Rationale:
The iodination proceeds via an electrophilic aromatic substitution mechanism. The potassium persulfate, in the presence of sulfuric acid, acts as a strong oxidizing agent, converting molecular iodine (I₂) into a more potent electrophilic species, likely the iodonium ion (I⁺) or a related complex. This electrophile is then attacked by the electron-rich aromatic ring of 2-fluoro-4-methylbenzoic acid.
Figure 2: Simplified schematic of the electrophilic iodination mechanism.
The regioselectivity is governed by the directing effects of the substituents. The fluorine atom at C2 is a strong ortho-, para-director, activating the C3 and C5 positions. The methyl group at C4 is also an ortho-, para-director, activating the C3 and C5 positions. The carboxylic acid at C1 is a meta-director, deactivating the ortho and para positions but having less of a deactivating effect on the meta positions (C3 and C5). The confluence of these directing effects strongly favors substitution at the C3 position.
Characterization
The final product, 2-Fluoro-3-iodo-4-methylbenzoic acid, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The integration and splitting patterns will be consistent with the proposed structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the aromatic and carboxylic acid carbons.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F and C-I bonds.
Safety Considerations
-
n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Concentrated Sulfuric Acid: is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Iodine: is corrosive and can cause staining. Handle with gloves.
-
Potassium Persulfate: is a strong oxidizing agent. Avoid contact with combustible materials.
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This guide has outlined a detailed and scientifically grounded synthetic route for the preparation of 2-Fluoro-3-iodo-4-methylbenzoic acid. By understanding the underlying principles of each reaction step, from the organometallic chemistry of the precursor synthesis to the electrophilic aromatic substitution of the final iodination, researchers can confidently and safely execute this synthesis. The target compound, with its unique arrangement of functional groups, represents a valuable building block for the development of novel pharmaceuticals and advanced materials.
References
-
A method for synthesizing o-iodobenzoic acid and its derivatives from phthalic anhydride is described, which involves hydrolysis, mercury substitution, and iodo substitution.[1]
-
A process for producing 5-iodo-2-methylbenzoic acid through the iodination of 2-methylbenzoic acid is detailed.[2]
-
The synthesis of 2-fluoro-4-methylbenzoic acid from 4-bromo-3-fluorotoluene via a lithium-halogen exchange followed by carboxylation is presented.[3]
-
A patent describing the direct iodination of 2,3,4-trifluorobenzoic acid using an iodinating agent in the presence of an oxidizing agent.[4]
-
A general method for aromatic iodination using iodic acid as the iodinating reagent.[5]
-
PubChem entry for 2-Fluoro-4-methylbenzoic acid, providing physical and chemical properties.[6]
-
PubChem entry for 3-Iodo-4-methylbenzoic acid, providing physical and chemical properties.[7]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Process For Producing 5 Iodo 2 Methylbenzoic Acid [quickcompany.in]
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- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid: Synthesis, Availability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-iodo-4-methylbenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on the benzoic acid scaffold, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The presence of fluorine can enhance key pharmaceutical properties such as metabolic stability and binding affinity, while the iodo-substituent serves as a crucial handle for carbon-carbon bond formation, typically through cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, its commercial availability, and its applications in research and development.
Chemical Properties and Identification
A precise understanding of the physicochemical properties of 2-Fluoro-3-iodo-4-methylbenzoic acid is critical for its effective use in synthesis and research. The key identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | 2-Fluoro-3-iodo-4-methylbenzoic acid |
| Molecular Formula | C₈H₆FIO₂ |
| Molecular Weight | 280.04 g/mol |
| CAS Number | Not assigned. |
| Appearance | Expected to be a solid at room temperature. |
| SMILES | CC1=C(C(=C(C=C1)F)I)C(=O)O |
| InChIKey | (Predicted) |
Commercial Availability
As a specialized and complex chemical intermediate, 2-Fluoro-3-iodo-4-methylbenzoic acid is not typically available as a stock item from major chemical suppliers. Direct searches for this specific compound yield limited off-the-shelf options. However, its structural isomers and precursors are more readily available.
The primary route for obtaining this compound is through custom synthesis . Several companies specialize in the production of novel and rare chemicals on demand for research and development purposes. Researchers seeking to procure this compound should contact vendors who offer such services.
Table of Potential Custom Synthesis Providers:
| Supplier | Service | Notes |
| ChemUniverse | Custom Synthesis | Offers a quote request form for specific compounds like 2-Fluoro-3-iodo-4-methylbenzoic acid.[1][2] |
| Pharma Inventor Inc. | Custom Organic Synthesis | Specializes in synthesizing high-purity customized chemical compounds in gram quantities for biotech and pharmaceutical research.[3] |
| Advanced ChemBlocks | Custom Synthesis | Provides a wide range of building blocks and offers custom synthesis for novel structures.[4] |
When requesting a custom synthesis, providing a well-documented synthetic route, such as the one detailed in the following section, can expedite the process and ensure the desired product's successful and cost-effective production.
Proposed Synthesis and Experimental Protocol
The synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid can be strategically achieved via electrophilic iodination of the commercially available precursor, 2-Fluoro-4-methylbenzoic acid. The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring.
Causality of the Synthetic Strategy
The directing effects of the substituents on the 2-Fluoro-4-methylbenzoic acid ring are key to the success of this synthesis.
-
-COOH (Carboxylic Acid): A meta-directing, deactivating group.
-
-F (Fluoro): An ortho, para-directing, deactivating group.
-
-CH₃ (Methyl): An ortho, para-directing, activating group.
The position C3 is ortho to the fluorine, ortho to the methyl group, and meta to the carboxylic acid. The activating effect of the methyl group and the ortho-directing effect of the fluorine atom strongly favor electrophilic substitution at the C3 position over other available positions, leading to the desired product with high regioselectivity.
Caption: Rationale for regioselective iodination at the C3 position.
Detailed Synthesis Workflow
The following protocol describes a robust method for the synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Fluoro-4-methylbenzoic acid (1 equivalent)
-
N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Fluoro-4-methylbenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).
-
Iodination: To the stirred solution, add N-Iodosuccinimide (NIS) portion-wise over 15 minutes, ensuring the temperature remains low. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice. A precipitate should form.
-
Quenching: Add 10% sodium thiosulfate solution to the mixture to quench any unreacted iodine until the characteristic iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product, 2-Fluoro-3-iodo-4-methylbenzoic acid.
Applications in Research and Drug Development
Halogenated benzoic acids are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The title compound is no exception, serving as a precursor for more complex molecules.
-
Pharmaceutical Synthesis: The compound is an ideal starting point for synthesizing active pharmaceutical ingredients (APIs). The carboxylic acid group allows for amide bond formation, a cornerstone of medicinal chemistry. The iodine atom is a versatile handle for introducing molecular complexity via cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. For instance, related iodo-phenylamino benzoic acid derivatives are key intermediates for anticancer agents.[6]
-
Agrochemicals: Similar to its role in pharmaceuticals, this building block can be used to develop new pesticides and herbicides, where the fluorine atom often contributes to increased efficacy and stability.
-
Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers or other advanced materials to impart specific thermal or electronic properties.
Spectroscopic Characterization
The identity and purity of the synthesized 2-Fluoro-3-iodo-4-methylbenzoic acid should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons (a singlet around 2.3-2.5 ppm), and the acidic proton of the carboxylic acid (a broad singlet, typically >10 ppm). The aromatic protons will exhibit coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the carbons in the molecule. The carbon bearing the iodine atom will be shifted significantly downfield.
-
FTIR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F, C-I, and aromatic C-H stretches in their respective regions.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (280.04 g/mol ) and provide fragmentation patterns that can further validate the structure.
Conclusion
References
-
Estévez, N., et al. (2021). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. Available at: [Link]
-
Ghaffari, M., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]
-
ChemUniverse. (n.d.). Request A Quote. Available at: [Link]
-
Moodie, R. B., et al. (2024). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
ChemUniverse. (n.d.). Order : 2-FLUORO-3-IODO-4-METHYLBENZOIC ACID. Available at: [Link]
-
Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]
-
MySkinRecipes. (n.d.). methyl-2-fluoro-4-iodo-benzoate. Available at: [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Available at: [Link]
Sources
- 1. Quote Form : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
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- 6. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
2-Fluoro-3-iodo-4-methylbenzoic acid literature review
An In-depth Technical Guide to 2-Fluoro-3-iodo-4-methylbenzoic Acid: Synthesis, Properties, and Applications
Executive Summary: 2-Fluoro-3-iodo-4-methylbenzoic acid is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific molecule is scarce, this guide provides a comprehensive overview based on established chemical principles and data from structurally related analogues. We present a robust, proposed synthetic route via regioselective electrophilic iodination, detail the predicted physicochemical and spectroscopic properties, and explore its potential applications in drug discovery, leveraging its unique combination of fluoro, iodo, and carboxylic acid functional groups. This document serves as a foundational resource for researchers and scientists interested in the synthesis and utilization of novel halogenated benzoic acid derivatives.
Introduction: A Molecule of Strategic Importance
2-Fluoro-3-iodo-4-methylbenzoic acid incorporates several key structural motifs that are highly sought after in the field of drug development. The strategic placement of fluorine, iodine, a methyl group, and a carboxylic acid on a benzene ring creates a scaffold ripe for chemical elaboration.
-
The Role of Fluorine: The fluorine atom, being the most electronegative element, can significantly alter a molecule's properties. Its introduction can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[1] The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to fine-tune the electronic profile and lipophilicity of drug candidates.[1]
-
The Versatility of Iodine: The iodo group is an exceptionally useful handle for synthetic chemists. It is a key participant in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the late-stage introduction of diverse molecular fragments, a crucial capability in the generation of compound libraries for biological screening.[2]
-
The Carboxylic Acid Moiety: The carboxylic acid group serves as a primary point for derivatization, readily forming esters, amides, and other functional groups.[3] This allows for modification of solubility, polarity, and the ability to interact with biological targets through hydrogen bonding.
-
Combined Influence: The unique combination of these groups makes 2-Fluoro-3-iodo-4-methylbenzoic acid a valuable intermediate. It is designed for use in the synthesis of complex active pharmaceutical ingredients (APIs), particularly where metabolic stability and opportunities for diverse structural modifications are required.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for the title compound is not available, its properties can be reliably predicted based on its structure and data from closely related compounds.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₆FIO₂ | Calculation |
| Molecular Weight | 280.04 g/mol | Calculation |
| IUPAC Name | 2-Fluoro-3-iodo-4-methylbenzoic acid | IUPAC Nomenclature |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)I)C(=O)O | Structure |
| InChI Key | (Predicted) | Structure |
| Appearance | Expected to be a white to off-white solid | Analogy[4] |
| Melting Point | >190 °C (Expected to be higher than precursors) | Analogy[4] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, DMF) | Analogy |
Predicted Spectroscopic Signatures:
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two vicinal protons on the ring. A singlet for the methyl protons (CH₃) would appear upfield, and a broad singlet for the carboxylic acid proton (COOH) would be observed far downfield.
-
¹³C NMR: The spectrum would display eight distinct carbon signals, including the characteristic signal for the carboxylic carbon (~165-170 ppm) and signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom would be shifted significantly upfield.
-
¹⁹F NMR: A singlet is expected, as there are no adjacent protons to cause splitting.
-
IR Spectroscopy: Key vibrational bands would include a strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp, strong C=O stretch (~1700 cm⁻¹), and characteristic C-F and C-I stretches in the fingerprint region.[5][6]
Proposed Synthesis and Mechanistic Rationale
Given the absence of a documented synthesis, we propose a logical and efficient pathway starting from the commercially available precursor, 2-Fluoro-4-methylbenzoic acid (CAS: 7697-23-6).
Retrosynthetic Analysis
The retrosynthetic analysis identifies electrophilic iodination as the key transformation, leveraging the directing effects of the substituents on the starting material.
Caption: Retrosynthesis of the target compound.
Proposed Synthetic Pathway: Regioselective Electrophilic Iodination
The synthesis hinges on the direct iodination of 2-Fluoro-4-methylbenzoic acid. The reaction's success is predicated on the powerful and concordant directing effects of the existing functional groups.
Caption: Proposed synthetic transformation.
Rationale for Experimental Design: Achieving Regioselectivity
This protocol is a self-validating system because the outcome is governed by fundamental principles of electrophilic aromatic substitution.
-
Expertise & Causality: The choice of starting material and reaction is deliberate. In 2-Fluoro-4-methylbenzoic acid, the substituents direct incoming electrophiles as follows:
-
-F (at C2): Activating, ortho, para-director. Directs to C3 and C5.
-
-CH₃ (at C4): Activating, ortho, para-director. Directs to C3 and C5.
-
-COOH (at C1): Deactivating, meta-director. Directs to C3 and C5.
-
-
Trustworthiness: All three groups synergistically direct the incoming electrophile (I⁺) to the C3 and C5 positions. The C3 position is significantly less sterically hindered than the C5 position (which is flanked by both the methyl and carboxylic acid groups). Therefore, the reaction is expected to proceed with high regioselectivity to yield the desired 2-Fluoro-3-iodo-4-methylbenzoic acid isomer as the major product. The choice of an iodinating agent like N-Iodosuccinimide (NIS) in strong acid provides a reliable source of the I⁺ electrophile.
Detailed Experimental Protocol
Objective: To synthesize 2-Fluoro-3-iodo-4-methylbenzoic acid via electrophilic iodination.
Materials:
-
2-Fluoro-4-methylbenzoic acid (>98%)
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-methylbenzoic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM.
-
Acidification: Cool the flask in an ice bath to 0 °C. Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise while stirring. Maintain the temperature below 5 °C.
-
Iodination: Once the addition of acid is complete, add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Carefully pour the reaction mixture over crushed ice. The product may precipitate. Stir for 15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, 2-Fluoro-3-iodo-4-methylbenzoic acid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.
Potential Applications in Drug Discovery and Materials Science
2-Fluoro-3-iodo-4-methylbenzoic acid is not an end-product but a strategic intermediate. Its value lies in its capacity to be transformed into a multitude of more complex derivatives.
Caption: Application of the title compound as a synthetic hub.
-
Cross-Coupling Reactions: The iodo group is a prime site for introducing complexity. Suzuki coupling can be used to attach various aryl or heteroaryl rings, a common strategy for building kinase inhibitors or other API scaffolds. Sonogashira coupling can introduce alkynyl groups, which are valuable linkers or pharmacophores in their own right.[7]
-
Amide and Ester Formation: The carboxylic acid can be coupled with a diverse range of amines or alcohols to generate large libraries of amides and esters for structure-activity relationship (SAR) studies.[8] This is a fundamental tactic in lead optimization.
-
Inhibitor Scaffolds: Substituted benzoic acids are core components of many known bioactive molecules, including anti-inflammatory agents and PDE4 inhibitors.[7] This scaffold provides a proven starting point for designing new therapeutic agents.
Conclusion
While 2-Fluoro-3-iodo-4-methylbenzoic acid is not yet a catalogued compound with extensive literature, its molecular architecture positions it as a highly valuable and strategic tool for chemical synthesis. Based on sound, predictable chemical principles, we have outlined a robust synthetic protocol that should yield this target with high regioselectivity. Its unique combination of reactive handles—the cross-coupling-ready iodo group and the versatile carboxylic acid—along with the modulating effect of the fluorine atom, makes it an ideal building block for accelerating research in drug discovery and materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and exploit the full potential of this promising intermediate.
References
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PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Fluoro-4-methylbenzoic Acid in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Singh, R. P., et al. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]
- Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure.
-
PharmaCompass. (n.d.). 3-Iodo-4-Methylbenzoic Acid. Retrieved from [Link]
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Delcanale, M., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry, 57(4), 1545-1557. Retrieved from [Link]
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A Technical Guide to the Potential Research Applications of 2-Fluoro-3-iodo-4-methylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
2-Fluoro-3-iodo-4-methylbenzoic acid is a synthetic aromatic compound whose true potential in drug discovery and chemical biology lies in the strategic arrangement of its functional groups. While not a widely commercialized reagent, its structure represents a confluence of desirable features for medicinal chemists. The presence of an iodine atom provides a reactive handle for sophisticated cross-coupling reactions, the fluorine atom offers a means to fine-tune electronic and metabolic properties, and the carboxylic acid serves as a classic anchor for amide bond formation and other derivatizations. This guide explores the extrapolated potential of this molecule, positioning it as a high-value scaffold for constructing novel kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and advanced chemical probes. We provide a scientific rationale for these applications, supported by detailed, field-proven experimental protocols and logical workflows designed for immediate implementation by researchers in drug development.
Deconstructing the Scaffold: A Molecule Designed for Synthesis and Bioactivity
The promise of 2-Fluoro-3-iodo-4-methylbenzoic acid as a research tool stems from the synergistic interplay of its four key structural motifs. Understanding the contribution of each is fundamental to appreciating its versatility.
-
The Benzoic Acid Core: This is a foundational element in medicinal chemistry. The carboxylic acid (–COOH) is a versatile functional group that can act as a hydrogen bond donor and acceptor. Critically, it serves as a primary synthetic handle for forming stable amide bonds with amines, a cornerstone of drug synthesis, or for esterification and reduction to other functional groups.[1]
-
The Iodine Atom (Position 3): The iodo-substituent is the molecule's primary gateway to molecular complexity. It is an exceptional leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the precise and controlled introduction of aryl, heteroaryl, alkynyl, and amino groups, enabling the rapid generation of diverse compound libraries from a single core structure.
-
The Fluorine Atom (Position 2): The strategic placement of fluorine is a well-established tactic in modern drug design.[2][3] As the most electronegative element, fluorine can profoundly alter the acidity (pKa) of the nearby carboxylic acid, modulate the conformation of the molecule, and form key interactions (hydrogen bonds, dipole-dipole) within a protein's binding pocket.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, meaning this position is resistant to oxidative metabolism, which can enhance the pharmacokinetic profile of a drug candidate.[4]
-
The Methyl Group (Position 4): This simple alkyl group can serve several purposes. It provides lipophilicity, which can aid in cell membrane permeability. It can also occupy small, hydrophobic pockets within a target protein, increasing binding affinity and selectivity.
Physicochemical Properties (Predicted)
| Property | Value | Rationale & Significance |
| Molecular Formula | C₈H₆FIO₂ | Confirms elemental composition. |
| Molecular Weight | 280.03 g/mol | Falls within the range typical for fragment-based drug discovery. |
| XLogP3 | 2.6 | Indicates moderate lipophilicity, suggesting a good starting point for balancing solubility and permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Allows for critical interactions with protein active sites. |
| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Provides additional points for molecular recognition. |
Core Application: A Privileged Building Block for Library Synthesis
The most immediate and powerful application of 2-Fluoro-3-iodo-4-methylbenzoic acid is as a versatile building block for creating libraries of complex small molecules.[5] Its two orthogonal reactive sites—the carboxylic acid and the iodo group—allow for a stepwise and controlled diversification strategy. This is invaluable in early-stage drug discovery, where exploring a wide chemical space is essential for identifying initial hits.
The diagram below illustrates a general workflow for leveraging this scaffold. An initial amide coupling reaction at the carboxylic acid site can introduce one element of diversity (R1), followed by a Suzuki cross-coupling at the iodine site to introduce a second, distinct element (R2).
Caption: General workflow for library synthesis using the title compound.
Application in the Design of Novel Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6] Many potent and selective kinase inhibitors, especially Type II inhibitors that bind to the inactive "DFG-out" conformation, feature a bi-aryl or heteroaryl structure.[7] These inhibitors typically occupy both the ATP-binding site and an adjacent hydrophobic pocket.
2-Fluoro-3-iodo-4-methylbenzoic acid is an ideal starting point for synthesizing such inhibitors. The iodo group can be used to install the second aromatic ring system via Suzuki coupling, while the rest of the molecule can be elaborated to interact with the hinge region of the kinase.
Caption: Workflow for synthesizing a hypothetical Type-II kinase inhibitor.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor
This protocol describes the Suzuki coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid with 4-pyridylboronic acid. This is a foundational step for creating a bi-heteroaryl core common in many kinase inhibitors.
Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings due to its reliability and well-understood mechanism. A weak base like potassium carbonate is sufficient to facilitate the transmetalation step without hydrolyzing the carboxylic acid. Dioxane and water are used as a biphasic solvent system to dissolve both the organic-soluble aryl halide and the often water-soluble boronic acid and base.
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting material and the appearance of a new, more polar spot (product), confirmed by the expected mass in the LC-MS analysis.
Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 mmol, 280 mg), 4-pyridylboronic acid (1.2 mmol, 147 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 58 mg) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC (e.g., using 1:1 ethyl acetate:hexanes with 1% acetic acid).
-
Workup: After cooling to room temperature, acidify the mixture to pH ~4 with 1M HCl. The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the desired bi-aryl carboxylic acid.
Application in the Discovery of GPCR Allosteric Modulators
G protein-coupled receptors (GPCRs) are the largest family of cell-surface receptors and are targets for a significant portion of modern drugs.[8] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological effect.[9][10]
The rigid, three-dimensional structure of derivatives made from 2-Fluoro-3-iodo-4-methylbenzoic acid makes them excellent candidates for exploring the less-conserved allosteric sites on GPCRs. A library synthesis approach, as outlined in Section 2, can be used to generate a set of diverse compounds for screening in GPCR functional assays (e.g., calcium flux or cAMP assays).
Development of Advanced Chemical Probes
A chemical probe is a small molecule used to study biological systems. The iodo-substituent on the scaffold is particularly useful for creating such tools.[11] For example, it can be replaced with a radioactive iodine isotope (e.g., ¹²⁵I) in a simple exchange reaction, creating a radioligand for use in binding assays or autoradiography. Alternatively, Sonogashira coupling with a terminal alkyne attached to a fluorophore can create a fluorescent probe for use in cellular imaging or fluorescence polarization assays.
Caption: Divergent synthesis pathways for creating chemical probes.
Protocol: Synthesis of a Fluorescently Labeled Derivative via Sonogashira Coupling
This protocol outlines the coupling of a derivative of the title compound with a simple alkyne as a proof-of-concept for fluorophore attachment.
Causality: The Sonogashira reaction requires a dual catalyst system: a palladium complex (like Pd(PPh₃)₂Cl₂) to activate the aryl iodide and a copper(I) salt (CuI) to facilitate the formation of a copper acetylide intermediate, which speeds up the key coupling step. An amine base like triethylamine (TEA) is used both as a solvent and to neutralize the HI generated during the reaction.
Self-Validation: Progress is monitored by TLC, looking for the disappearance of the starting iodide. The final product will have a significantly different UV-visible absorption spectrum and will be fluorescent, which can be confirmed by fluorescence spectroscopy, providing unambiguous evidence of successful coupling.
Methodology:
-
Amide Formation: First, convert the carboxylic acid of the title compound to a stable amide (e.g., with morpholine) using the standard amide coupling protocol in Section 3 to prevent side reactions. Purify this amide intermediate.
-
Reagent Preparation: In a Schlenk flask under an argon atmosphere, dissolve the amide intermediate (1.0 mmol) in anhydrous triethylamine (15 mL).
-
Alkyne Addition: Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 mmol, 212 μL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35 mg) and copper(I) iodide (0.1 mmol, 19 mg).
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture, filter it through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired coupled product. If a TMS-protected alkyne was used, it can be deprotected using TBAF or K₂CO₃ in methanol to reveal the terminal alkyne for further "click" chemistry.
Conclusion and Future Outlook
2-Fluoro-3-iodo-4-methylbenzoic acid represents a powerful and strategically designed scaffold for modern chemical synthesis and drug discovery. While direct biological data on the compound itself is not available, its potential is clearly inferred from the well-established roles of its constituent functional groups. Its true value is that of an enabling tool—a starting point for the rapid and logical construction of diverse and complex molecules targeting critical disease pathways. Future research should focus on the systematic synthesis of libraries based on this core and their subsequent evaluation in high-throughput screening campaigns against targets like kinases and GPCRs to unlock the full therapeutic potential of this promising chemical entity.
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Wolaver, W., et al. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation. PNAS. 2018. Available from: [Link]
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Hoare, S. R. J. Allosteric modulators of class B G-protein-coupled receptors. Current Neuropharmacology. 2007. Available from: [Link]
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Wootten, D., et al. Structural basis for allosteric modulation of class B GPCRs. Journal of Clinical Investigation. 2018. Available from: [Link]
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Burger, W. A. C., et al. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. Journal of Medicinal Chemistry. 2019. Available from: [Link]
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Cavasotto, C. N., et al. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling. 2008. Available from: [Link]
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Methodological & Application
Leveraging 2-Fluoro-3-iodo-4-methylbenzoic Acid in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 2-Fluoro-3-iodo-4-methylbenzoic acid in Suzuki-Miyaura cross-coupling reactions. This particular building block is of significant interest in medicinal chemistry and drug discovery due to its unique substitution pattern, which introduces steric hindrance and specific electronic properties.[1][2] We will explore the mechanistic nuances, provide field-proven experimental protocols, and discuss the critical parameters that ensure high-yield synthesis of complex biaryl structures, which are prevalent in many drug candidates.[1][3] This document is intended for researchers, synthetic chemists, and drug development professionals seeking to employ this versatile substrate in their synthetic campaigns.
Introduction: The Strategic Value of the Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][4] The choice of substrates is paramount to the success and novelty of the resulting molecular architectures. 2-Fluoro-3-iodo-4-methylbenzoic acid is a strategically designed building block for several key reasons:
-
Iodo Group: The iodine atom serves as the primary reactive site for the palladium catalyst. Among halogens, the carbon-iodine bond is the weakest, facilitating a rapid rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[4][5]
-
Ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which can increase the reactivity of the C-I bond towards oxidative addition.[5] In drug discovery, fluorine substitution is a widely used strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[2][6]
-
Steric Hindrance: The combination of the ortho-fluoro and ortho-methyl groups (relative to the iodine) creates a sterically demanding environment around the reaction center. While this presents a synthetic challenge, it is also a desirable feature for creating tri- and tetra-ortho-substituted biaryls, which can lock molecules into specific, biologically active conformations. Overcoming this steric challenge requires carefully optimized catalytic systems.[7][8][9][10]
-
Carboxylic Acid Moiety: This functional group provides a versatile handle for subsequent synthetic transformations, such as amide bond formation, allowing for the straightforward elaboration of the coupled product into more complex drug-like molecules.[1]
Mechanistic Considerations for a Hindered Substrate
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][11] However, the specific substituents on 2-Fluoro-3-iodo-4-methylbenzoic acid introduce important considerations at each step.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. For sterically hindered substrates like this, this step can be slow. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to accelerate this process.[8][12] These ligands stabilize the palladium center and promote the bond-breaking process.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[13][14] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[11][14] This step is also heavily influenced by steric factors, and bulky ligands are known to promote this final, product-releasing step.[7]
Caption: The Suzuki-Miyaura catalytic cycle for hindered substrates.
Experimental Protocols and Methodologies
Trustworthy protocols are built on a clear understanding of each component's function. The following section details a general procedure and provides specific recommendations for optimizing the reaction for 2-Fluoro-3-iodo-4-methylbenzoic acid.
General Reaction Parameters
The successful coupling of this sterically hindered substrate hinges on the judicious selection of catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice(s) | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs) | Bulky and electron-rich ligands are essential. They accelerate both oxidative addition and reductive elimination, overcoming the steric hindrance imposed by the substrate's ortho-substituents.[7][8][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | A base is required to activate the boronic acid for transmetalation.[13] Carbonates are common, with Cs₂CO₃ often providing superior results for difficult couplings. K₃PO₄ is a strong, non-nucleophilic base suitable for sensitive substrates. CsF can also be effective, playing a unique triple role in promoting the reaction.[15][16] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | A polar, aprotic solvent is typically used, often with water as a co-solvent to aid in dissolving the inorganic base and boronate species. The choice depends on the solubility of the coupling partners and the desired reaction temperature.[8][17] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to provide sufficient energy to overcome the activation barriers, particularly for the oxidative addition and reductive elimination of hindered substrates. |
Step-by-Step Protocol: Synthesis of 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid
This protocol describes a representative coupling reaction with phenylboronic acid.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (0.02 - 0.05 eq)
-
SPhos (0.04 - 0.10 eq)
-
K₃PO₄ (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Fluoro-3-iodo-4-methylbenzoic acid, phenylboronic acid, and K₃PO₄.
-
Expert Insight: Using a solid base like K₃PO₄ allows for controlled reaction conditions. Ensure all solids are finely powdered to maximize surface area.
-
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction vessel.
-
Expert Insight: Pre-mixing the palladium source and ligand is not always necessary but can ensure homogeneity. Some protocols add them sequentially. The key is to minimize air exposure.
-
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is achieved by evacuating the vessel under vacuum and backfilling with the inert gas, repeating this cycle 3-5 times.
-
Trustworthiness: This step is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to low or no conversion.[5]
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe. The solvent should be sparged with Argon or Nitrogen for at least 30 minutes prior to use.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer. d. Separate the layers in a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
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The Strategic Utility of 2-Fluoro-3-iodo-4-methylbenzoic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms and the presence of multiple, differentially reactive functional groups on a single scaffold are paramount for the efficient construction of complex molecular architectures. 2-Fluoro-3-iodo-4-methylbenzoic acid emerges as a highly valuable, yet underutilized, building block for medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide couplings and derivatization, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive iodine atom for carbon-carbon and carbon-heteroatom bond formation—positions it as a powerful tool for the synthesis of novel compounds.[1][2]
The fluorine substituent, in particular, can significantly influence the physicochemical and pharmacological properties of a molecule.[1][2] Its high electronegativity can alter the acidity of the carboxylic acid and impact the reactivity of the adjacent iodine atom. Furthermore, the introduction of fluorine is a well-established strategy in drug discovery to enhance metabolic stability and binding affinity.[1][2] The C-I bond is significantly more labile than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position. This differential reactivity is the cornerstone of this building block's utility.
This comprehensive guide provides a detailed exploration of the synthetic access to 2-fluoro-3-iodo-4-methylbenzoic acid and presents robust protocols for its application in key cross-coupling reactions, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₆FIO₂ | - |
| Molecular Weight | 280.03 g/mol | - |
| Appearance | Expected to be a solid at room temperature | General property of benzoic acid derivatives |
| Solubility | Likely soluble in organic solvents like THF, DMF, DMSO, and alcohols. | Common solvents for similar compounds |
| ¹H NMR | Expected to show distinct aromatic and methyl proton signals. | Inferred from similar compounds[3][4] |
| ¹³C NMR | Expected to show eight distinct carbon signals. | Inferred from similar compounds[3][5] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom. | Inferred from similar compounds[3] |
| IR Spectroscopy | Characteristic peaks for C=O (carboxylic acid), O-H, C-F, and C-I bonds. | General spectroscopic principles |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 280. | - |
Proposed Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic Acid
A plausible synthetic route to 2-fluoro-3-iodo-4-methylbenzoic acid can be devised from commercially available starting materials, leveraging well-established aromatic substitution and functional group manipulation reactions.
Caption: Proposed synthetic workflow for 2-Fluoro-3-iodo-4-methylbenzoic acid.
Experimental Protocol: Iodination of 2-Fluoro-4-methylbenzoic Acid
This protocol is adapted from established methods for the iodination of activated aromatic compounds.[6][7]
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
Iodine (I₂)
-
Periodic acid (HIO₃) or another suitable oxidizing agent
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Water
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in acetic acid, add elemental iodine (1.1 eq) and a catalytic amount of an oxidizing agent such as periodic acid.
-
Carefully add concentrated sulfuric acid dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Quench any remaining iodine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-fluoro-3-iodo-4-methylbenzoic acid.
Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights
The C-I bond of 2-fluoro-3-iodo-4-methylbenzoic acid serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The following protocols are provided as robust starting points for synthetic transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
In a Schlenk flask, combine 2-fluoro-3-iodo-4-methylbenzoic acid (1.0 eq), the arylboronic acid or boronate ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the precipitate and wash with water, or extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For sterically hindered substrates or challenging couplings, more sophisticated ligands like SPhos or XPhos may be required.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are important intermediates in the synthesis of natural products, polymers, and pharmaceuticals.[8][9]
Caption: Workflow for the Sonogashira cross-coupling reaction.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-fluoro-3-iodo-4-methylbenzoic acid (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Self-Validation and Trustworthiness:
-
The use of a copper(I) co-catalyst is standard in Sonogashira reactions to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8][9]
-
The amine base serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many biologically active compounds.[10]
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-fluoro-3-iodo-4-methylbenzoic acid (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base in a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise and Experience in Protocol Design:
-
The selection of the ligand is critical in Buchwald-Hartwig amination and is often substrate-dependent. Bulky, electron-rich phosphine ligands are generally preferred.[10]
-
The use of a strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle.
Conclusion and Future Outlook
2-Fluoro-3-iodo-4-methylbenzoic acid represents a potent and versatile building block for the synthesis of a diverse array of complex molecules. Its strategic arrangement of functional groups allows for selective and sequential transformations, making it an ideal scaffold for library synthesis in drug discovery and materials science. The protocols outlined in this guide, based on well-established and reliable cross-coupling methodologies, provide a solid foundation for researchers to explore the full synthetic potential of this promising compound. Further research into the synthesis and reactivity of this and similar polyfunctionalized building blocks will undoubtedly continue to drive innovation in chemical synthesis.
References
- Supporting Information for a relevant article providing NMR d
- M. S. Yusubov, et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(6), 1-15.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Google Patents. (n.d.). Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid.
- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
- Google Patents. (n.d.). US 2002/0072626A1 - Process for preparing 3-fluoro-4-cyanobenzoic acid.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Google Patents. (n.d.). United States Patent US 8,952,175 B2.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- Al-Zoubi, R. M., et al. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Synfacts, 2011(05), 0484–0484.
- Zhou, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 123.
- Chábera, R., et al. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(4), 2334–2469.
- ChemRxiv. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
- Career Endeavour. (n.d.). NMR Spectroscopy.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]
- Google Patents. (n.d.). United States Patent US 6,043,382.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- The Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.
- Brooks, A. F., et al. (2021).
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Application Note: A Protocol for the Sonogashira Coupling of Terminal Alkynes with 2-Fluoro-3-iodo-4-methylbenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, field-proven protocol for the Sonogashira cross-coupling of terminal alkynes with the sterically hindered and electronically complex substrate, 2-Fluoro-3-iodo-4-methylbenzoic acid. We delve into the causality behind experimental choices, addressing the specific challenges posed by the substrate's ortho-substituents and the free carboxylic acid moiety. The guide includes a detailed, step-by-step methodology, reaction optimization insights, a troubleshooting guide, and mechanistic diagrams to ensure scientific integrity and reproducibility for professionals engaged in complex molecule synthesis.
Introduction: Navigating a Challenging Sonogashira Substrate
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed transformation is indispensable for the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2][3][4]
However, the successful application of this powerful reaction is highly dependent on the nature of the substrates. The specific focus of this guide, 2-Fluoro-3-iodo-4-methylbenzoic acid, presents a confluence of challenges that demand a carefully optimized protocol:
-
Steric Hindrance: The iodine atom is flanked by two ortho substituents (a fluorine atom and a methyl group), which can significantly impede the initial oxidative addition step at the palladium center.
-
Electronic Effects: The aryl iodide is substituted with both an electron-withdrawing fluorine atom and a carboxylic acid group, which modulate the electron density of the aromatic ring and its reactivity.
-
Acidic Proton: The presence of a free carboxylic acid requires a sufficient quantity of base to ensure deprotonation and prevent interference with the catalytic cycle.
This guide provides a robust protocol designed to overcome these specific hurdles, ensuring high-yield synthesis of the desired alkynylated benzoic acid derivatives.
The Catalytic Cycle: A Mechanistic Rationale
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[5] Understanding these cycles is crucial for rational troubleshooting and optimization.
The palladium(0) catalyst initiates the reaction by undergoing oxidative addition with the aryl iodide.[5] Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This acetylide is then transferred to the palladium complex in a key step called transmetalation.[3] The final product is released through reductive elimination, which also regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]
Experimental Protocol Design: A Justified Approach
A successful protocol for this challenging substrate hinges on the rational selection of reagents and conditions.
A. Catalyst System Selection:
-
Palladium Source: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a reliable, air-stable, and commercially available precatalyst.[3] In the reaction mixture, the Pd(II) is reduced in situ to the active Pd(0) species.[1] For a sterically hindered substrate like this, a catalyst loading of 2-5 mol% is recommended to ensure a reasonable reaction rate.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to activate the alkyne by forming the copper acetylide, which accelerates the crucial transmetalation step.[1] A loading of 1-2 mol% is typical.
-
Rationale: The classic PdCl₂(PPh₃)₂/CuI system is chosen for its proven reliability. While more advanced Buchwald or Herrmann-type catalysts with bulky phosphine ligands could also be effective, they are often more expensive and air-sensitive, making this classic system a better starting point for protocol development.[6][7]
B. Solvent and Base Selection:
-
Solvent: A mixture of tetrahydrofuran (THF) and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is optimal. THF is an excellent solvent for the aromatic substrate and the catalyst complex.
-
Base: An amine base serves multiple critical functions: it acts as a base to deprotonate the terminal alkyne and the carboxylic acid, neutralizes the HI byproduct generated during the reaction, and can serve as a ligand for the metal centers.[1] We recommend using at least 3-4 equivalents of the amine base to account for all acidic protons and to serve as a co-solvent.
-
Rationale: Using the amine as both a base and co-solvent ensures a sufficiently basic environment and helps maintain catalyst solubility and activity.[8]
C. Reaction Conditions and Inert Atmosphere:
-
Temperature: Due to the high reactivity of aryl iodides, the reaction can often proceed at room temperature.[8] However, given the steric hindrance, gentle heating to 40-50 °C may be required if the reaction is sluggish. Monitoring by TLC or LC-MS is essential to determine the optimal temperature.
-
Inert Atmosphere: It is absolutely critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a major potential side reaction catalyzed by the copper salt.[1][9] Thoroughly degassing all solvents prior to use is a mandatory step.
Detailed Step-by-Step Protocol
This protocol outlines a general procedure for coupling 2-Fluoro-3-iodo-4-methylbenzoic acid with a generic terminal alkyne.
A. Materials and Reagents
| Reagent | Mol. Wt. ( g/mol ) | Mmol | Equivalents | Amount |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | 294.01 | 1.0 | 1.0 | 294 mg |
| Terminal Alkyne (R-C≡CH) | - | 1.2 | 1.2 | (Varies) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.02 | 0.02 | 3.8 mg |
| Triethylamine (Et₃N) | 101.19 | 4.0 | 4.0 | 0.56 mL |
| Tetrahydrofuran (THF), anhydrous & degassed | - | - | - | 8 mL |
B. Experimental Workflow Diagram
C. Procedure
-
Solvent Preparation: Degas the anhydrous THF and triethylamine by bubbling argon through them for 20-30 minutes.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Fluoro-3-iodo-4-methylbenzoic acid (294 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (3.8 mg, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times. Maintain a positive pressure of argon for the duration of the reaction.
-
Solvent Addition: Add the degassed THF (8 mL) and triethylamine (0.56 mL, 4.0 mmol) via syringe. Stir the mixture until the solids dissolve, resulting in a yellowish solution.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gently warm the mixture to 40-50 °C. The reaction is typically complete within 4-12 hours.
-
Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Workup - Acidification and Extraction: Transfer the filtrate to a separatory funnel. Add water (20 mL) and shake. The product, being a carboxylate salt, will be in the aqueous layer. Separate the layers. Wash the organic layer with water (10 mL). Combine the aqueous layers and carefully acidify to pH 2-3 with 1M HCl. The product will precipitate or can be extracted.
-
Workup - Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, possibly with 1% acetic acid to improve peak shape) to afford the pure coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Insufficient heat for hindered substrate.3. Poor quality reagents. | 1. Ensure proper inert atmosphere; use fresh catalyst.2. Gradually increase temperature to 40-50 °C.3. Use freshly distilled/anhydrous solvents and high-purity reagents. |
| Alkyne Homocoupling | Presence of oxygen (O₂) leading to Glaser coupling. | 1. Thoroughly degas all solvents and reagents.2. Maintain a robust inert atmosphere throughout the reaction. |
| Dark Black Solution | Palladium black formation (catalyst decomposition). | This often indicates catalyst death. The reaction may stall. Ensure proper inert conditions and purity of reagents from the start. |
| Difficult Purification | Co-elution of product with phosphine oxides or other byproducts. | Add 1% acetic acid to the eluent system to ensure the product is fully protonated and less polar, which can improve separation. |
Safety Precautions
-
Palladium and Copper Catalysts: These heavy metal compounds are toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents and Reagents: THF is flammable and can form peroxides. Triethylamine is a corrosive and flammable liquid with a strong odor. Handle all organic solvents and reagents in a well-ventilated fume hood.
-
Inert Atmosphere: Exercise caution when working with vacuum and pressurized gas lines.
References
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from Vedantu. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1899. [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from NROChemistry. [Link]
-
Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(14), 8527–8536. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6565-6597. [Link]
-
Royal Society of Chemistry. (2015). Synthetic Methods in Drug Discovery: Volume 1. Retrieved from Royal Society of Chemistry Publishing. [Link]
-
ACS Publications. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(16), 6002–6011. [Link]
-
ResearchGate. (2009). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Advanced Synthesis & Catalysis, 351(16), 2650-2654. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Application Note: Strategic Approach to the Buchwald-Hartwig Amination of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a challenging substrate, 2-Fluoro-3-iodo-4-methylbenzoic acid. The presence of an ortho-fluoro group, a bulky adjacent iodine atom, and a carboxylic acid moiety necessitates a carefully considered approach to catalyst, ligand, base, and solvent selection to achieve high yields and purity.
Challenges and Strategic Considerations
The successful amination of 2-Fluoro-3-iodo-4-methylbenzoic acid is contingent on overcoming several inherent challenges:
-
Steric Hindrance: The ortho-fluoro and adjacent iodo substituents create significant steric bulk around the reactive C-I bond, which can impede the oxidative addition step in the catalytic cycle.
-
Substrate Deactivation: The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition.
-
Carboxylic Acid Reactivity: The acidic proton of the carboxylic acid can react with the strong bases typically employed in Buchwald-Hartwig aminations, leading to salt formation and potential solubility issues, as well as complicating the reaction stoichiometry.
-
Chelation: The carboxylic acid and the ortho-fluoro group could potentially chelate to the palladium center, leading to catalyst inhibition.
To address these challenges, a systematic approach to reaction optimization is crucial. The selection of a sterically demanding and electron-rich ligand is paramount to facilitate the oxidative addition of the hindered aryl iodide.[2][4] The choice of base is also critical to ensure deprotonation of the amine without adversely affecting the carboxylic acid functionality.
Catalytic System Selection
Palladium Pre-catalyst
A variety of palladium sources can be utilized for the Buchwald-Hartwig amination, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (pre-catalysts).[5][6] For challenging substrates, pre-catalysts often offer superior performance due to their well-defined stoichiometry and ability to rapidly generate the active Pd(0) species. For this application, a G3 or G4 Buchwald pre-catalyst is recommended.
Ligand Selection
The choice of phosphine ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination. For sterically demanding substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective.[2][4] These ligands promote the formation of monoligated palladium complexes, which are more reactive in the oxidative addition step.
| Ligand | Key Features | Suitability for this Application |
| BrettPhos | Highly effective for coupling primary amines.[7] | Excellent choice, particularly when coupling with primary amines. Its steric bulk can overcome the hindrance from the ortho-substituents. |
| RuPhos | Broadly applicable for a wide range of C-N cross-coupling reactions. | A strong candidate due to its robustness and proven track record with functionalized substrates.[4] |
| XPhos | A versatile and widely used ligand for Buchwald-Hartwig aminations. | A good starting point for initial screening, though more specialized ligands like BrettPhos or RuPhos may offer superior performance for this specific substrate. |
Base and Solvent Selection
The presence of the carboxylic acid group necessitates a careful choice of base to avoid unwanted side reactions. While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, they can deprotonate the carboxylic acid, leading to potential solubility issues and the consumption of additional base.
Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates bearing acidic functional groups.[6] These bases are strong enough to facilitate the deprotonation of the amine in the catalytic cycle but are less likely to cause complications with the carboxylic acid.
For the solvent, ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene are commonly used.[3][6] The choice of solvent can influence the solubility of the reactants and the base, thereby affecting the reaction rate. A polar aprotic solvent like 1,4-dioxane is a good starting point.
Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-Fluoro-3-iodo-4-methylbenzoic acid with a generic primary amine (R-NH₂).
Reagents and Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Amine (e.g., primary or secondary amine)
-
Palladium pre-catalyst (e.g., BrettPhos Pd G3)
-
BrettPhos ligand
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Reaction Setup:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the amine (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the flask under a positive pressure of nitrogen or argon and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to protonate the carboxylic acid product, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh bottle of pre-catalyst. |
| Insufficiently active ligand | Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Side Product Formation | Hydrodehalogenation | Ensure high purity of reagents and solvents. Minimize exposure to moisture. |
| Dimerization of aryl halide | This can be an issue with aryl iodides.[6] Ensure efficient stirring. | |
| Difficulty in Purification | Product is highly polar | Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Conclusion
The Buchwald-Hartwig amination of 2-Fluoro-3-iodo-4-methylbenzoic acid presents a formidable synthetic challenge that can be overcome through a rational and systematic approach. The key to success lies in the judicious selection of a sterically demanding phosphine ligand, a compatible base that does not interfere with the carboxylic acid functionality, and appropriate reaction conditions. The protocol and guidelines presented in this application note provide a robust starting point for researchers and drug development professionals to successfully synthesize valuable arylamine derivatives from this complex substrate.
References
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Scaffolds from 2-Fluoro-3-iodo-4-methylbenzoic Acid
Abstract
This guide provides detailed application notes and robust protocols for the synthesis of medicinally relevant heterocyclic compounds utilizing 2-Fluoro-3-iodo-4-methylbenzoic acid as a versatile starting material. The strategic positioning of the fluoro, iodo, and carboxylic acid functionalities on the benzene ring offers a powerful platform for directed, multi-step synthesis. We will explore the deliberate application of palladium-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig amination, followed by intramolecular cyclization events to construct complex molecular architectures. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the causal logic behind experimental choices to ensure reproducibility and facilitate further discovery.
Introduction: The Strategic Value of a Multifunctional Scaffolding
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] The starting material, 2-Fluoro-3-iodo-4-methylbenzoic acid, is an exemplary building block, engineered for synthetic versatility.
-
The Iodo Group: Positioned at C3, the iodine atom serves as a premier handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity order (I > Br > Cl) in common reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations ensures that C-C and C-N bond formations can proceed under mild and selective conditions.[4][5]
-
The Fluoro Group: The ortho-fluoro substituent exerts a strong electron-withdrawing inductive effect, which can modulate the acidity of the carboxylic acid and influence the reactivity of the adjacent iodo group. Its presence is a key feature for tuning the pharmacokinetic profile of the final heterocyclic products.[3]
-
The Carboxylic Acid Group: This functional group is not merely a spectator. It is a crucial participant in the cyclization step of our synthetic designs and can be readily converted into other functional groups like amides or esters to enable different cyclization pathways.
This guide details two distinct, high-impact synthetic pathways originating from this single precursor to generate two different classes of privileged heterocyclic scaffolds: Benzofurans and Quinazolinones .
Core Synthetic Strategies: A Logic-Driven Overview
The overarching synthetic logic relies on a two-stage approach: Functionalization followed by Cyclization . The iodo group is first replaced via a palladium-catalyzed cross-coupling reaction to install a new moiety. Subsequently, this newly installed group reacts with the carboxylic acid (or its derivative) in an intramolecular fashion to forge the heterocyclic ring.
Protocol 1: Synthesis of Substituted Benzofurans
This protocol leverages a Sonogashira coupling to install an alkyne, which then undergoes an intramolecular hydroalkoxylation/cyclization to yield the benzofuran core.[6][7][8] This strategy is highly efficient for rapidly building molecular complexity.
Rationale and Mechanistic Insight
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds.[4][9] It employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then participates in the key transmetalation step of the palladium cycle. Following the coupling, the carboxylic acid is positioned to attack the alkyne in an intramolecular 5-exo-dig cyclization, a favorable pathway, to form the furan ring.
Experimental Protocol: Two-Step, One-Pot Synthesis
This procedure combines the Sonogashira coupling and cyclization into a sequential one-pot process to improve efficiency.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | Commercial | >98% | Starting Material |
| Phenylacetylene (or other terminal alkyne) | Commercial | >98% | Coupling Partner |
| Dichlorobis(triphenylphosphine)palladium(II) | Commercial | Catalyst Grade | Pd Catalyst |
| Copper(I) Iodide (CuI) | Commercial | >99% | Co-catalyst |
| Triethylamine (TEA) | Commercial | Anhydrous, >99.5% | Base and Solvent |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base for cyclization |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | Co-solvent (optional) |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | For workup |
| 1 M Hydrochloric Acid (HCl) | Lab Prepared | - | For workup |
| Brine | Lab Prepared | Saturated NaCl(aq) | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | - | Drying Agent |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Reagent Addition: Add anhydrous triethylamine (approx. 0.2 M concentration relative to the benzoic acid). Stir for 5 minutes at room temperature.
-
Sonogashira Coupling: Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise via syringe. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Causality Note: The elevated temperature accelerates the catalytic cycle. Progress should be monitored by TLC or LC-MS to confirm consumption of the starting material.
-
-
Cyclization Step: After confirming the completion of the coupling, add anhydrous potassium carbonate (2.5 eq.).
-
Causality Note: K₂CO₃ is a sufficiently strong base to deprotonate the carboxylic acid, forming a carboxylate anion that is a more potent nucleophile for the intramolecular attack on the alkyne, thereby initiating the cyclization.
-
-
Heating for Cyclization: Increase the temperature to 100-110 °C and stir for an additional 12-18 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired benzofuran.
Protocol 2: Synthesis of N-Aryl Quinazolinone Scaffolds
This pathway demonstrates a powerful sequence for constructing nitrogen-containing heterocycles. It involves an initial amidation of the carboxylic acid, followed by a Buchwald-Hartwig amination to form a key C-N bond, and concludes with a dehydrative cyclization.[10][11]
Rationale and Mechanistic Insight
The synthesis of quinazolinones from 2-halobenzoic acids is a well-established and robust strategy.[10][12][13]
-
Amidation: The conversion of the carboxylic acid to a primary benzamide is a prerequisite. This is typically achieved via an acid chloride intermediate for high efficiency.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming aryl C-N bonds.[14][15][16] The reaction couples the 2-iodo-benzamide intermediate with a primary aryl amine (aniline). The choice of phosphine ligand is critical for the efficiency of this step.
-
Cyclization: The final step is an intramolecular condensation between the newly introduced aniline nitrogen and the primary amide carbonyl, eliminating water to form the stable, aromatic quinazolinone ring system. This is often promoted by acid or heat.
Experimental Protocol: Three-Step Synthesis
Step A: Synthesis of 2-Fluoro-3-iodo-4-methylbenzamide
-
Setup: Suspend 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).
-
Acid Chloride Formation: Cool the mixture in an ice bath. Add oxalyl chloride or thionyl chloride (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Causality Note: The reaction with oxalyl chloride/SOCl₂ converts the carboxylic acid to a highly reactive acid chloride, which readily reacts with nucleophiles.
-
-
Amidation: Concentrate the mixture under reduced pressure to remove excess reagent and solvent. Re-dissolve the crude acid chloride in anhydrous DCM and cool again in an ice bath. Add aqueous ammonium hydroxide (28-30%, 5.0 eq.) dropwise.
-
Workup: Stir vigorously for 1 hour, then warm to room temperature. Dilute with water and extract with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude amide, which is often pure enough for the next step.
Step B: Buchwald-Hartwig Amination
Materials and Reagents
| Reagent | Notes |
| 2-Fluoro-3-iodo-4-methylbenzamide | From Step A |
| Aryl amine (e.g., Aniline) | 1.1 eq. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01-0.02 eq. |
| XPhos or other suitable phosphine ligand | 0.04-0.08 eq. |
| Sodium tert-butoxide (NaOtBu) | 1.4 eq., strong non-nucleophilic base |
| Anhydrous Toluene or Dioxane | Reaction Solvent |
Procedure:
-
Setup: In a glovebox or under a strong flow of argon, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a flame-dried Schlenk tube.
-
Reagent Addition: Add the benzamide from Step A, the aryl amine, and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor by LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Step C: Dehydrative Cyclization to Quinazolinone
-
Setup: Dissolve the product from Step B (1.0 eq.) in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water. Heat the mixture to reflux for 6-12 hours.
-
Causality Note: The acid protonates the amide carbonyl, making it more electrophilic and promoting the intramolecular nucleophilic attack by the aniline nitrogen. Removal of water via the Dean-Stark trap drives the equilibrium towards the cyclized product.
-
-
Workup: Cool the reaction mixture. Wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄ and concentrate. The resulting solid can be purified by recrystallization or a short silica plug if necessary.
Data Presentation: Representative Yields
| Entry | Aryl Amine (Ar-NH₂) | Product | Typical Yield (Step B+C) |
| 1 | Aniline | 8-Fluoro-7-methyl-2-phenylquinazolin-4(3H)-one | 65-75% |
| 2 | 4-Methoxyaniline | 8-Fluoro-2-(4-methoxyphenyl)-7-methylquinazolin-4(3H)-one | 70-80% |
| 3 | 4-Chloroaniline | 2-(4-Chlorophenyl)-8-fluoro-7-methylquinazolin-4(3H)-one | 60-70% |
Safety and Handling
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents like toluene, DCM, and DMF are flammable and/or toxic. Handle only in a well-ventilated fume hood.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Reagents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Operations must be conducted in a fume hood.
Conclusion
2-Fluoro-3-iodo-4-methylbenzoic acid stands out as a highly valuable and adaptable starting material for the construction of diverse heterocyclic libraries. The protocols detailed in this guide for the synthesis of benzofurans and quinazolinones showcase how a logical combination of modern palladium-catalyzed cross-coupling reactions and classical intramolecular cyclization strategies can be employed to achieve significant molecular complexity from a single, well-designed precursor. These methods provide a reliable foundation for researchers engaged in drug discovery and synthetic methodology development.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Quinazolinones Using 2-Iodo-5-methylbenzoic Acid. BenchChem.
- Organic & Biomolecular Chemistry. (n.d.). Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids. RSC Publishing.
- RSC Publishing. (2014).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Masarwa, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Maddila, S., et al. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025).
- Chemical Communications. (n.d.).
- Shaikh, A. A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)-one derivatives from the reaction of 1 with liquid aldehydes.
- Maj, M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- ACS Publications. (2019). Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indol.
- Al-Ostath, A., et al. (2022). Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors.
- The Journal of Organic Chemistry. (2023).
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- National Institutes of Health. (n.d.). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted.
- Organic Letters. (2019). Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indolo[2,1-a]isoquinolines.
- Chemical Communications. (n.d.). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. RSC Publishing.
- OUCI. (n.d.). Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indolo[2,1-a]isoquinolines.
- Wiley Online Library. (n.d.). Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes.
- Wikipedia. (n.d.).
- PubMed. (2014).
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- Synlett. (2016).
- Wikipedia. (n.d.). Sonogashira coupling.
- RSC Publishing. (n.d.).
- PubMed. (2007). The role of fluorine in medicinal chemistry.
- ACS Publications. (n.d.). Palladium/Norbornene Cooperative-Catalyzed Cascade Decarboxylative Cyclization of 4-Iodoisoquinolin-1(2H)-ones with o-Bromobenzoic Acids: Access to Diverse Fused Phenanthridinones and Hepta[1,2-c]isoquinolinones.
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds.
- Research With Rutgers. (2022).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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The Strategic Application of 2-Fluoro-3-iodo-4-methylbenzoic Acid in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-Fluoro-3-iodo-4-methylbenzoic acid emerges as a scaffold of significant interest. Its unique substitution pattern—featuring a fluorine atom to enhance metabolic stability and binding affinity, an iodine atom providing a versatile handle for cross-coupling reactions, and a methyl group to probe specific hydrophobic pockets—renders it a valuable starting point for the synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthesis and application of 2-Fluoro-3-iodo-4-methylbenzoic acid, with a particular focus on its role as a key intermediate in the generation of lead compounds for drug discovery programs. The protocols and insights presented herein are designed to be a practical resource for researchers at the forefront of pharmaceutical innovation.
Core Properties and Spectroscopic Data
A thorough characterization of 2-Fluoro-3-iodo-4-methylbenzoic acid is fundamental for its effective use in synthesis. The table below summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₈H₆FIO₂ |
| Molecular Weight | 280.03 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol |
While experimental spectroscopic data for this specific molecule is not widely published, the expected spectral characteristics can be predicted based on analogous structures.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons will appear as doublets or doublet of doublets. The methyl protons will be a singlet, and the carboxylic acid proton will be a broad singlet. |
| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons (with C-F and C-I couplings), and the methyl carbon are expected. |
| ¹⁹F NMR | A singlet or doublet is expected for the fluorine atom. |
| IR (Infrared) | Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch, C-F stretch, and C-I stretch are anticipated. |
| Mass Spec (MS) | The molecular ion peak (M+) at m/z 280.03 is expected, along with characteristic fragmentation patterns. |
Synthetic Protocol: A Proposed Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Step-by-Step Experimental Protocol
This protocol is based on the direct iodination of fluorinated benzoic acids, a method that has been successfully applied to similar substrates.[3]
Materials:
-
2-Fluoro-4-methylbenzoic acid
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Addition of Reagents: To the stirred solution, add the iodinating agent (e.g., Iodine, 1.1 eq) and the oxidizing agent (e.g., ammonium persulfate, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water. Quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the orange/brown color disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x volumes) and then with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-Fluoro-3-iodo-4-methylbenzoic acid.
Application in Medicinal Chemistry: Suzuki-Miyaura Cross-Coupling
The primary utility of 2-Fluoro-3-iodo-4-methylbenzoic acid in drug discovery lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This reaction allows for the facile formation of a carbon-carbon bond between the iodinated benzoic acid and a wide variety of boronic acids or esters, providing access to a diverse array of biaryl and heteroaryl structures. These motifs are prevalent in many approved drugs and clinical candidates.
General Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for drug discovery.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid with a generic arylboronic acid.[6][7]
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 eq)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or microwave reactor
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-Fluoro-3-iodo-4-methylbenzoic acid.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. For microwave-assisted reactions, temperatures may be higher (e.g., 120-150 °C) with shorter reaction times. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl. Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure biaryl product.
Conclusion
2-Fluoro-3-iodo-4-methylbenzoic acid represents a highly strategic and versatile building block in the medicinal chemist's toolbox. The presence of orthogonal functional groups allows for a modular and efficient approach to the synthesis of complex molecules with potential therapeutic applications. The proposed synthetic protocol provides a viable route to access this valuable intermediate, and the detailed application notes for the Suzuki-Miyaura coupling highlight its significant potential in the rapid generation of diverse chemical libraries for hit-to-lead campaigns. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such well-designed chemical scaffolds will undoubtedly play a pivotal role in the future of drug discovery.
References
- PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. National Center for Biotechnology Information.
- Koposov, A. Y., Karimov, R. R., & Zhdankin, V. V. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(9), 1-13.
- Guidechem. (n.d.). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (2008). US7652013B2 - Substituted benzoic acid derivatives as SCD1 inhibitors.
- Google Patents. (2011). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Fluoro-4-methylbenzoic Acid in Modern Chemical Synthesis.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- PubChem. (n.d.). 3-Iodo-4-methylbenzoic acid. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
- NIST. (n.d.). Benzoic acid, 4-methyl-. National Institute of Standards and Technology.
- Samsonowicz, M., & Lewandowski, W. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure, 787(1-3), 137-146.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BenchChem. (n.d.). 4-Fluoro-3-methylbenzoic Acid: A Cornerstone in Specialty Chemical Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (n.d.). Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols.
- SpectraBase. (n.d.). 2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid - Optional[1H NMR] - Spectrum.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Fluoro-3-iodo-4-methylbenzoic Acid in Materials Science
A Note to the Researcher: Direct, documented applications of 2-Fluoro-3-iodo-4-methylbenzoic acid in materials science are not extensively reported in publicly available literature. However, its unique trifunctional structure—featuring a reactive carboxylic acid group, a polar fluorine atom, and a bulky, reactive iodine atom on a methylated benzene ring—makes it a highly promising building block for the synthesis of advanced functional materials.
This guide, therefore, serves as a forward-looking technical note based on established principles of materials chemistry and the known applications of analogous fluorinated and iodinated aromatic compounds. The protocols provided are illustrative and based on well-established synthetic methodologies for similar molecular scaffolds.
Part 1: Strategic Overview & Potential Applications
The strategic placement of the fluoro, iodo, and methyl groups on the benzoic acid core suggests several potential avenues for its application in materials science. The interplay of these substituents can be leveraged to fine-tune the electronic, optical, and bulk properties of polymers, liquid crystals, and organic electronic materials.
Key Structural Features and Their Implications:
-
Carboxylic Acid Group: This primary functional group serves as a versatile handle for esterification, amidation, and other condensation reactions, enabling the incorporation of the molecule into polymer backbones or as a side chain.
-
Fluorine Substituent: The high electronegativity of fluorine can impart several desirable properties to a material, including enhanced thermal stability, chemical resistance, and altered electronic characteristics due to its electron-withdrawing nature. In the context of liquid crystals, lateral fluorine substitution is known to influence mesophase behavior and dielectric anisotropy.
-
Iodine Substituent: The bulky and polarizable iodine atom can be used to increase the refractive index of polymers for optical applications. Furthermore, the carbon-iodine bond is a reactive site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of complex, conjugated molecular architectures common in organic electronics.
-
Methyl Group: This group can influence the solubility of the molecule and the resulting materials in organic solvents. It can also impact the packing of molecules in the solid state, potentially affecting the morphology and performance of thin films in electronic devices.
Potential Material Applications:
-
High Refractive Index Polymers: Incorporation of 2-Fluoro-3-iodo-4-methylbenzoic acid into polymer chains, for instance, through polyesterification, could lead to materials with a high refractive index, which are valuable for optical lenses, coatings, and encapsulants for light-emitting diodes (LEDs).
-
Liquid Crystals: The rigid, rod-like core of the molecule makes it a potential mesogen. The lateral fluorine and iodine substituents would be expected to significantly influence the liquid crystalline phases and their transition temperatures. Such materials could be of interest for display technologies and spatial light modulators.
-
Organic Semiconductors: The reactivity of the C-I bond allows for the synthesis of extended π-conjugated systems. By coupling this molecule with other aromatic building blocks, it could serve as a precursor to organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fluorine substitution could also help in tuning the HOMO/LUMO energy levels of the resulting materials.
Part 2: Experimental Protocols (Illustrative)
The following protocols are generalized procedures based on standard organic and polymer synthesis techniques. Researchers should optimize these conditions for their specific experimental setup and desired material properties.
Protocol 1: Synthesis of a High Refractive Index Polyester
This protocol describes the synthesis of a polyester via direct polycondensation of 2-Fluoro-3-iodo-4-methylbenzoic acid with a diol.
Objective: To synthesize a polyester containing the 2-Fluoro-3-iodo-4-methylbenzoyl moiety for potential high refractive index applications.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Standard laboratory glassware for polymerization under inert atmosphere
Procedure:
-
Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 2-Fluoro-3-iodo-4-methylbenzoic acid and 1,4-butanediol.
-
Catalyst and Antioxidant Addition: Add the catalyst (e.g., 0.1 mol% titanium(IV) butoxide) and a small amount of antioxidant to the reaction mixture.
-
Esterification: Heat the mixture to 180-200 °C under a slow stream of nitrogen. The water formed during the esterification will be removed by azeotropic distillation with the solvent.
-
Polycondensation: After the removal of water ceases, gradually increase the temperature to 220-250 °C and apply a vacuum (0.1-1 mmHg) to remove the excess diol and facilitate the increase of the polymer's molecular weight.
-
Polymer Isolation: Continue the reaction until the desired viscosity is reached. Cool the reaction mixture to room temperature, dissolve the polymer in a suitable solvent (e.g., chloroform), and precipitate it in a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and ellipsometry for refractive index measurement.
Protocol 2: Synthesis of a Liquid Crystal Precursor via Suzuki Coupling
This protocol outlines the use of 2-Fluoro-3-iodo-4-methylbenzoic acid in a Suzuki coupling reaction to synthesize a more complex, potentially liquid crystalline molecule.
Objective: To demonstrate the utility of the C-I bond for creating a bi-aryl structure, a common core for liquid crystals.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid methyl ester (the ester form is used to avoid side reactions with the carboxylic acid)
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Potassium carbonate (base)
-
Toluene and water (solvent system)
Procedure:
-
Reactant Setup: In a Schlenk flask, combine 2-Fluoro-3-iodo-4-methylbenzoic acid methyl ester (1 equivalent), 4-methoxyphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Solvent and Base Addition: Add a 2:1 mixture of toluene and water, followed by potassium carbonate (2 equivalents).
-
Reaction: Degas the mixture by bubbling argon through it for 15-20 minutes. Heat the reaction to 80-90 °C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Hydrolysis (optional): The resulting methyl ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., with NaOH in methanol/water followed by acidification) to yield the final liquid crystal molecule.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The liquid crystalline properties can be investigated using Polarized Optical Microscopy (POM) and DSC.
Part 3: Visualizations
Diagram 1: Potential Synthetic Pathways
Caption: Potential synthetic routes for advanced materials.
Diagram 2: Structure-Property Relationships
Caption: Influence of functional groups on material properties.
Part 4: References
While direct literature on the material applications of 2-Fluoro-3-iodo-4-methylbenzoic acid is scarce, the following references provide context for the applications of analogous compounds and the synthetic methodologies described.
-
Fluorinated Liquid Crystals: For a review on the role of fluorine in liquid crystal design, see: Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095. (A general review, not on the specific molecule).
-
High Refractive Index Polymers: For examples of high refractive index polymers containing halogens, see literature on polyimides and polyesters. A relevant starting point could be patents in this area.
-
Suzuki Coupling in Polymer Synthesis: For a review on Suzuki coupling for the synthesis of conjugated polymers, see: Schlüter, A. D. (2001). The tenth anniversary of the Suzuki polycondensation (SPC). Macromolecular Chemistry and Physics, 202(1), 1-19.
-
Organic Light-Emitting Diodes: For an overview of materials used in OLEDs, see: Poole, C. P., & Owens, F. J. (2003). Introduction to nanotechnology. John Wiley & Sons. (Provides general background on organic electronics).
Application Note: Quantitative Analysis of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-Fluoro-3-iodo-4-methylbenzoic acid. As a key halogenated intermediate in the synthesis of complex pharmaceutical agents and specialty chemicals, its precise quantification is critical for ensuring process control, purity assessment, and final product quality. This guide explores three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity impurity profiling, and Quantitative Nuclear Magnetic Resonance (qNMR) for primary standard characterization. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles, and practical implementation for researchers, scientists, and drug development professionals.
Introduction and Analytical Strategy
2-Fluoro-3-iodo-4-methylbenzoic acid is a structurally complex aromatic carboxylic acid. Its analytical quantification presents unique challenges and opportunities dictated by its physicochemical properties:
-
Aromatic Core: Provides a strong chromophore, making it highly suitable for UV-based detection in liquid chromatography.
-
Carboxylic Acid Group: Introduces polarity and pH-dependent ionization, which must be controlled for reproducible chromatographic separation. This functional group also renders the molecule non-volatile, necessitating derivatization for gas chromatography.
-
Halogenation (Fluorine & Iodine): The presence of fluorine and iodine atoms imparts a distinct isotopic signature and mass defect, enabling highly selective and sensitive detection using mass spectrometry.
The choice of an analytical method is therefore contingent on the specific objective, whether it be routine assay, trace-level impurity detection, or absolute quantification without a specific reference standard. This guide provides validated starting points for each scenario.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
For routine quantification in process development and quality control, RP-HPLC-UV is the gold standard due to its robustness, cost-effectiveness, and high performance.[1] The core principle is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the aromatic ring of the analyte, providing excellent retention and separation from more polar impurities.
-
Mobile Phase: An acidified water/acetonitrile mixture is used. The acid (e.g., phosphoric or formic acid) suppresses the ionization of the carboxylic acid group (pKa ≈ 2-4), converting it to its neutral form. This prevents peak tailing and ensures consistent, sharp peaks, which are essential for accurate integration.
-
Detection: The benzene ring conjugated with the carboxyl group provides significant UV absorbance. A detection wavelength is chosen near the absorbance maximum (λmax), typically around 230-260 nm, to maximize sensitivity.
Experimental Protocol: RP-HPLC-UV
a) Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with a quaternary pump, autosampler, column oven, and DAD or UV-Vis detector. | Ensures precise gradient delivery, temperature control, and accurate wavelength detection. |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | Industry standard for small molecule analysis, offering high efficiency and resolving power. |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water. | Acidifies the mobile phase to suppress analyte ionization.[2] |
| Mobile Phase B | Acetonitrile. | Strong organic solvent for eluting the analyte from the C18 column. |
| Elution Mode | Isocratic or Gradient. Start with 60:40 (A:B). Adjust as needed for optimal resolution. | Isocratic is simpler and more robust; gradient may be needed if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min. | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C. | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity.[2] |
| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm; quantify at λmax (est. ~245 nm). | DAD allows for peak purity analysis and selection of the optimal quantification wavelength. |
| Injection Volume | 10 µL. | A common volume that balances sensitivity with the risk of column overload. |
b) Preparation of Solutions:
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of 2-Fluoro-3-iodo-4-methylbenzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates before injection.[3]
c) HPLC Workflow Diagram:
Caption: A standard workflow for the quantification of 2-Fluoro-3-iodo-4-methylbenzoic acid by RP-HPLC.
High-Sensitivity Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For trace-level quantification or confirmation of identity, GC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[4][5] However, due to the low volatility of the carboxylic acid, a chemical derivatization step is mandatory to convert it into a thermally stable and volatile analogue.
Causality Behind Experimental Choices:
-
Derivatization: Esterification is the most common strategy. Using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an alkylating agent like trimethylsilyldiazomethane (TMSD) converts the acidic proton of the -COOH group into a non-polar silyl or methyl ester. This transformation drastically increases volatility, making the compound suitable for GC analysis.[6]
-
GC Separation: A mid-polarity capillary column (e.g., DB-5MS) is used. It separates compounds based on their boiling points and interactions with the stationary phase.
-
MS Detection: Electron Ionization (EI) is used to fragment the molecule, creating a unique mass spectrum that serves as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the detector only monitors specific, characteristic ions of the analyte, dramatically increasing the signal-to-noise ratio and thus sensitivity.[7]
Experimental Protocol: GC-MS
a) Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Standard GC with a capillary column, coupled to a Mass Spectrometer (e.g., Quadrupole). | Provides the necessary separation and highly selective detection.[4] |
| Column | Phenyl Arylene Polymer equivalent to DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness). | A robust, low-bleed column suitable for a wide range of semi-volatile organic compounds.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). | Temperature program designed to separate the derivatized analyte from solvent and potential byproducts. |
| Injector Temp. | 270°C. | Ensures rapid and complete vaporization of the derivatized sample. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C. | Prevents condensation of analytes in the ion source. |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification). Monitor characteristic ions of the derivatized analyte. | Full scan provides a complete mass spectrum, while SIM mode provides superior sensitivity for trace quantification. |
b) Derivatization and Sample Preparation:
-
Sample Preparation: Prepare a solution of the sample in a non-protic solvent like Dichloromethane or Ethyl Acetate.
-
Derivatization Reaction: To 100 µL of the sample solution in a GC vial, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ester.[6]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS.
c) GC-MS Workflow with Derivatization:
Caption: The critical derivatization step is highlighted in the GC-MS workflow for analyzing non-volatile acids.
Method Validation Framework
All analytical methods intended for use in regulated environments must be validated to ensure they are fit for purpose. The validation process demonstrates that the procedure is suitable for its intended use, providing reliable, reproducible, and accurate data.[8] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[9][10]
Logical Flow of Method Validation:
Caption: Logical progression from method development to a final validation report as per ICH guidelines.
Summary of Key Validation Parameters:
| Parameter | Definition | Typical Acceptance Criteria (Assay/Impurity) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[9] | Peak is pure (e.g., by DAD) and well-resolved from other components (Resolution > 2). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[9] | Correlation coefficient (r²) > 0.999. |
| Range | The interval between the upper and lower concentrations of analyte for which the method is precise and accurate. | For assay: 80-120% of test concentration. For impurity: LOQ to 120% of specification limit.[11] |
| Accuracy | The closeness of test results to the true value, expressed as percent recovery.[9] | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurity analysis. |
| Precision | The degree of scatter between a series of measurements (Repeatability, Intermediate Precision). Expressed as %RSD. | Repeatability (%RSD) ≤ 1.0% for assay; ≤ 5.0% for impurity.[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-Noise ratio ≥ 10. Precision (%RSD) at LOQ should be acceptable (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[8] | Signal-to-Noise ratio ≈ 3. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow, temp).[8] | System suitability parameters remain within limits despite minor changes to the method. |
References
-
Agilent Technologies. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Applied Spectroscopy. (1989). Detection of Halogenated Compounds by Capillary Gas Chromatography With Helium Plasma Mass Spectrometry Detection. Retrieved from [Link]
-
McDowall, R. D., Pearce, J. C., & Murkitt, G. S. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087–1096. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
-
Greaves, J., & Roboz, J. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(21), 2409-2412. Retrieved from [Link]
-
Giesen, J. M., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2444. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information for Nickel-catalyzed Carboxylation of Aryl Halides with Formic Acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Lee, M. L., Novotny, M. V., & Bartle, K. D. (1981). Gas Chromatography/Mass Spectrometric and Nuclear Magnetic Resonance Spectrometric Studies of Carcinogenic Polynuclear Aromatic Hydrocarbons. Analytical Chemistry, 48(11), 1566–1572. Retrieved from [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(6), 1646-1654. Retrieved from [Link]
-
Hradkova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Central European Journal of Chemistry, 9(4), 578-584. Retrieved from [Link]
-
Wyska, E., & Trawińska, E. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181–200. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
World Health Organization. (2011). Guidelines for drinking-water quality, 4th ed. Retrieved from [Link]
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experimental setup for reactions involving 2-Fluoro-3-iodo-4-methylbenzoic acid
An In-Depth Guide to the Experimental Application of 2-Fluoro-3-iodo-4-methylbenzoic Acid in Cross-Coupling Reactions
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for researchers, medicinal chemists, and professionals in drug development utilizing 2-Fluoro-3-iodo-4-methylbenzoic acid. This versatile building block is of significant interest due to its unique substitution pattern, which allows for selective functionalization in the synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] The presence of fluorine can enhance metabolic stability and binding affinity, making fluorinated synthons like this highly valuable in medicinal chemistry.[2][3]
This guide offers a practical framework for two of the most powerful and widely used C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling. The protocols are designed to be robust and reproducible, with explanations grounded in established mechanistic principles to empower researchers to optimize their specific applications.
Compound Profile and Safety Mandates
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to designing a successful experimental setup.
| Property | Value | Source |
| CAS Number | 882679-89-2 | [4] |
| Molecular Formula | C₈H₆FIO₂ | [5] |
| Molecular Weight | 280.03 g/mol | [4] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 164 - 168 °C | [6] |
| Solubility | Soluble in organic solvents like DMF, DMSO, THF, Dioxane. | General Knowledge |
Critical Safety and Handling Protocols
2-Fluoro-3-iodo-4-methylbenzoic acid and its related reagents must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[7][8]
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. Seek medical advice if irritation persists.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[10]
Application I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl structures.[11][12] For a substrate like 2-Fluoro-3-iodo-4-methylbenzoic acid, the reaction proceeds selectively at the highly reactive carbon-iodine bond.[12] The ortho-fluoro and carboxylate groups introduce steric hindrance and electronic deactivation, making careful selection of the catalyst system crucial.[13]
Mechanistic Rationale for Component Selection
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
-
Catalyst System (Pd₂(dba)₃ / SPhos):
-
Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) precursor.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biarylphosphine ligand. Its bulkiness promotes the reductive elimination step and stabilizes the palladium catalyst, while its electron-donating nature facilitates the initial oxidative addition into the C-I bond, which is often the rate-limiting step, especially for sterically hindered substrates.[13]
-
-
Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base. It is essential for activating the boronic acid partner by forming a more nucleophilic boronate species for the transmetalation step.[14] It is often preferred over stronger bases like hydroxides, which can promote side reactions such as protodehalogenation.[13]
-
Solvent (Dioxane/Water): A mixture of an aprotic organic solvent like 1,4-dioxane and water is effective. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][15]
Visualized Experimental Workflow
The following diagram outlines the general workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid with a generic arylboronic acid.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | 280.03 | 1.0 | 1.0 | 280 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| K₃PO₄ | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane | - | - | - | 10 mL |
| Water (degassed) | - | - | - | 1 mL |
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd₂(dba)₃ (0.02 eq.), and SPhos (0.04 eq.).[13]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (1 mL) via syringe.[13]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Workup - Cooling & Dilution: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and water.
-
Workup - Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to ensure the carboxylic acid product is protonated and soluble in the organic layer. Extract the aqueous layer three times with EtOAc.[13]
-
Workup - Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or via recrystallization to yield the desired 2-fluoro-3-aryl-4-methylbenzoic acid.
Troubleshooting Common Issues
-
Low Yield/No Reaction: This may be due to inefficient oxidative addition. Ensure the catalyst and ligand are of good quality and the atmosphere is completely inert. Increasing the temperature or catalyst loading may help.[13]
-
Protodehalogenation: Observation of 2-fluoro-4-methylbenzoic acid as a byproduct indicates the replacement of iodine with hydrogen. This can be caused by moisture or an inappropriate base. Ensure anhydrous solvents and consider a milder base like Cs₂CO₃.[13]
-
Homocoupling of Boronic Acid: Formation of a biaryl byproduct from the boronic acid partner can occur. This is often minimized by ensuring a truly oxygen-free environment and adding the boronic acid slowly or in portions.
Application II: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16] The high reactivity of aryl iodides makes them ideal substrates, often allowing the reaction to proceed under mild conditions, even at room temperature.[17]
Mechanistic Rationale for Component Selection
The reaction involves a synergistic interplay between a palladium and a copper catalyst.
-
Palladium Catalyst (Pd(PPh₃)₂Cl₂): Dichlorobis(triphenylphosphine)palladium(II) is a common Pd(II) precursor that is reduced in situ to the active Pd(0) species. It catalyzes the main cross-coupling cycle.
-
Copper(I) Co-catalyst (CuI): Copper(I) iodide is crucial for the Sonogashira reaction. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, which is a key step that is much faster than the direct reaction of the alkyne with the palladium complex.[16]
-
Base (Et₃N or Piperidine): An amine base serves multiple roles. It deprotonates the terminal alkyne, neutralizes the HX acid formed during the reaction, and can act as a solvent.[16][18]
-
Solvent (THF or DMF): Anhydrous polar aprotic solvents are typically used to dissolve all reactants and facilitate the reaction.
Visualized Catalytic Cycle: Suzuki-Miyaura Reaction
This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Step-by-Step Protocol: Sonogashira Coupling
This protocol describes the coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid with a generic terminal alkyne.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | 280.03 | 1.0 | 1.0 | 280 mg |
| Terminal Alkyne | - | 1.1 | 1.1 | Varies |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| CuI | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | - | - | 5 mL |
| THF (anhydrous) | - | - | - | 10 mL |
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture until all solids are dissolved. Add the terminal alkyne (1.1 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.[17]
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Workup - Filtration: Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove the palladium and copper salts.
-
Workup - Extraction: Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove residual copper, followed by water and brine.
-
Workup - Acidification: To isolate the carboxylic acid product, extract the organic layer with a basic aqueous solution (e.g., 1M NaOH). Wash the aqueous layer with ether, then acidify with 1M HCl to pH 2-3, causing the product to precipitate or allowing it to be extracted with EtOAc.
-
Workup - Drying & Concentration: Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Troubleshooting Common Issues
-
Glaser Homocoupling: A common side reaction is the oxidative dimerization of the alkyne, catalyzed by the copper salt in the presence of oxygen.[18] To prevent this, maintain a strictly anaerobic (oxygen-free) environment throughout the setup and reaction.
-
Low Reactivity: If the reaction does not proceed at room temperature, ensure all reagents are pure and the solvents are anhydrous. Gentle heating can be applied, but be mindful of potential side reactions.
-
Catalyst Deactivation: If the solution turns black (indicating palladium black precipitation), the catalyst has likely deactivated. This can be due to impurities or oxygen. The use of more robust ligand systems or copper-free conditions can sometimes mitigate this issue.[18]
References
- Sonogashira coupling. (n.d.). In Wikipedia.
- CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. (2008). ElectronicsAndBooks.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- Sonogashira Coupling. Organic Chemistry Portal.
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
- SAFETY DATA SHEET. (2011). Generic Chemical Supplier.
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- SAFETY D
- Two Methods for Direct ortho-Arylation of Benzoic Acids.
- Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. (2025).
- SAFETY D
- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). PMC - NIH.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- SAFETY D
- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI.
- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- 2-Fluoro-3-Iodo-4-Methylbenzoic Acid. (2025). ChemicalBook.
- SAFETY D
- Search Results. Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorin
- 2-Fluoro-4-methylbenzoic acid. PubChem.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Significance of Fluorine in Medicinal Chemistry: A Review.
- Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. (2014).
- The Essential Role of 2-Fluoro-4-methylbenzoic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Fluoro-5-iodo-4-methylbenzoic acid. PubChem.
- 3-Iodo-4-Methylbenzoic Acid. PharmaCompass.com.
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- 3-Iodo-4-methylbenzoic acid. PubChem - NIH.
Sources
- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. 2-Fluoro-3-Iodo-4-Methylbenzoic Acid | 882679-89-2 [chemicalbook.com]
- 5. 3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Welcome to the technical support resource for the synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.
The synthesis of this highly functionalized benzoic acid derivative is most reliably achieved through a Directed ortho-Metalation (DoM) strategy. This approach offers superior regioselectivity compared to electrophilic aromatic substitution methods, which would likely yield a mixture of isomers due to the competing directing effects of the substituents. Our focus will be on mastering the nuances of the DoM pathway.
Frequently Asked Questions (FAQs)
Q: What is the recommended synthetic strategy for preparing 2-Fluoro-3-iodo-4-methylbenzoic acid?
A: The most effective and regioselective method is the Directed ortho-Metalation (DoM) of 2-Fluoro-4-methylbenzoic acid. This involves the deprotonation of the C-H bond at the 3-position, which is ortho to both the directing fluoro and carboxylate groups, followed by quenching the resulting aryllithium intermediate with an iodine source.
Q: Why is Directed ortho-Metalation (DoM) superior to direct iodination for this molecule?
A: DoM provides unparalleled regiochemical control. The starting material, 2-Fluoro-4-methylbenzoic acid, has three directing groups. In a classic electrophilic iodination, the activating methyl and fluoro groups would direct an incoming electrophile to the 3- and 5-positions, while the deactivating carboxyl group would also direct to the 5-position. This would inevitably lead to a mixture of iodinated isomers that are difficult to separate. DoM utilizes the powerful ortho-directing ability of the carboxylate and fluoro groups to selectively functionalize the C3 position.[1][2]
Q: What are the critical parameters for a successful DoM reaction in this context?
A: Success hinges on three main pillars:
-
Strict Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be flame- or oven-dried, and all solvents and reagents must be rigorously anhydrous.
-
Cryogenic Temperatures: The lithiation step must be performed at very low temperatures (typically -78 °C or below) to ensure the stability of the aryllithium intermediate and prevent side reactions.[3][4][5]
-
Appropriate Stoichiometry: At least two equivalents of the organolithium base are required: one to deprotonate the acidic carboxylic acid proton and a second to deprotonate the C-H bond at the 3-position.
Synthesis Workflow Overview
The overall process can be visualized as a sequence of distinct modules, each requiring careful execution.
Caption: High-level experimental workflow for the DoM synthesis.
Troubleshooting Guide
Q1: My reaction yield is poor (<40%). What are the most likely causes and how can I fix them?
This is a common issue that can usually be traced back to one of three areas: incomplete lithiation, inefficient quenching, or losses during work-up.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Lithiation | The C-H bond at C3 is not being fully deprotonated. • Verify Base Potency: Ensure your s-BuLi or n-BuLi has not degraded. Titrate it before use. • Check Temperature: Use an acetone/dry ice or liquid N₂/isopropanol bath to maintain a consistent temperature of -78 °C or lower. Temperatures above -70 °C can lead to reagent decomposition. • Increase Reaction Time: Allow the lithiation to proceed for at least 2 hours at -78 °C to ensure completion. |
| Inefficient Quench | The aryllithium intermediate is not reacting completely with the iodine. • Iodine Solution: Use a solution of iodine in anhydrous THF. Adding solid iodine can lead to poor mixing and localized heating. Ensure at least 1.1 equivalents are used. • Maintain Low Temperature: Add the iodine solution slowly while keeping the reaction temperature at -78 °C to prevent side reactions. |
| Work-up Losses | The product is being lost during extraction or purification. • Acidification: After quenching, ensure the aqueous layer is acidified to a pH of 1-2 to fully protonate the carboxylate. Use a pH meter or pH paper. An incompletely protonated product will have high water solubility and will be lost. • Extraction: Use a suitable organic solvent like ethyl acetate for extraction and perform at least three extractions to ensure complete recovery from the aqueous phase. |
Q2: I see a lot of my starting material, 2-Fluoro-4-methylbenzoic acid, remaining after the reaction. How do I drive the reaction to completion?
This is a clear indication of failed or incomplete lithiation.
-
Re-evaluate Stoichiometry: You need a minimum of 2.2 equivalents of your organolithium base. The first equivalent is consumed by the acidic proton of the carboxylic acid, and the second performs the C-H activation. Using a slight excess (2.2-2.5 eq) can help drive the reaction.
-
Consider the Base: While s-BuLi in the presence of TMEDA is standard, some substrates can be challenging. For 2-fluorobenzoic acids specifically, nucleophilic attack of s-BuLi at the C-F position can be a competing side reaction.[6] If you suspect this is an issue, switching to a bulkier, less nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) may improve the yield by favoring C-H deprotonation over nucleophilic attack.[7]
Q3: My NMR spectrum shows my desired product, but also significant unknown impurities. What side reactions could be occurring?
The highly reactive nature of the aryllithium intermediate can lead to side products if conditions are not carefully controlled.
Caption: Competing reaction pathways for the lithiated intermediate.
-
Benzyne Formation: If the reaction temperature rises, the aryllithium intermediate can eliminate lithium fluoride, forming a highly reactive benzyne intermediate. This can then be trapped by other nucleophiles in the mixture or dimerize, leading to complex impurities. Strict adherence to cryogenic temperatures is the best preventative measure.[7]
-
Reaction with Solvent: Although THF is generally stable at -78 °C, prolonged reaction times or temperature fluctuations can lead to deprotonation of the THF itself, consuming the base and introducing impurities.
Q4: What is the most effective way to purify the final product?
Purification can be challenging due to the similar polarities of the starting material and the product.
-
Recrystallization: This is often the most effective method on a larger scale. A suitable solvent system must be identified experimentally. Common choices for benzoic acids include ethanol/water, acetic acid/water, or toluene.
-
Amine Salt Formation: For very difficult purifications, the crude product can be dissolved in a solvent and treated with a chiral amine like (R)-α-methylbenzylamine. The resulting diastereomeric salt of the desired product may selectively precipitate, leaving impurities in the mother liquor. The pure salt can then be isolated and hydrolyzed back to the pure carboxylic acid with aqueous acid.[8]
-
Column Chromatography: While effective, this can be tedious for larger quantities. A silica gel column using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxyl group protonated and prevent tailing, is a standard approach.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
Reagents & Equipment:
-
2-Fluoro-4-methylbenzoic acid
-
s-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), distilled
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.
-
Initial Solution: To the flask, add 2-Fluoro-4-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add freshly distilled TMEDA (2.2 eq). Then, add s-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Lithiation: Stir the resulting solution at -78 °C for 2 hours.
-
Quenching: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed.
-
Warming: After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Aqueous Work-up: Quench the reaction by slowly adding 1 M HCl until the pH of the aqueous layer is ~1-2.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography as described in the troubleshooting section.
References
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (19), 2831-2836. Available from: [Link]
-
Nguyen, T.-H., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765-768. Available from: [Link]
-
Merlic, C. A., & You, W. (2002). Advances in the direct iodination of aromatic compounds. Tetrahedron, 58(52), 10339-10372. Available from: [Link]
-
Manabe, Y. (2022). Aromatic compound iodination overview and reactions. Chemia, 15. Available from: [Link]
- Cabrini, D., et al. (2009). Process for the iodination of aromatic compounds. EP2093206A1.
-
Skulski, L., & Lulinski, P. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(1), 45-57. Available from: [Link]
-
Manabe, Y. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia, 16. Available from: [Link]
-
Bennetau, B., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Semantic Scholar. Available from: [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879-933. Available from: [Link]
-
Green, L., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Journal of Organic Chemistry, 57(13), 3740-3745. Available from: [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(27), 4046-4048. Available from: [Link]
-
Gohier, F., et al. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 5(20), 3655-3657. Available from: [Link]
-
Ley, S. V., & Yates, C. M. (2008). Purification of 2,4-Dichlorobenzoic Acid. Organic Process Research & Development, 12(1), 120-123. Available from: [Link]
-
Gilman, H., & Parker, H. H. (1927). m-IODOBENZOIC ACID. Organic Syntheses, 7, 52. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Fluoro-3-iodo-4-methylbenzoic acid
This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of 2-Fluoro-3-iodo-4-methylbenzoic acid. The purity of this intermediate is often critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during purification.
Safety First: Handling 2-Fluoro-3-iodo-4-methylbenzoic Acid
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). Substituted benzoic acids, including this compound, are classified as hazardous and require careful handling.[1][2]
-
Hazards: Causes skin irritation and serious eye irritation.[1][2][3][4] May cause respiratory irritation.[3][4]
-
Required Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles approved under standards like EN166 (EU) or OSHA regulations, and a lab coat.[1][2]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1][3] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][2][3] This compound may be air-sensitive and should be stored accordingly.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.
Question: My purified product has a low melting point and a broad melting range. What is the likely cause?
Answer: A low and broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the pure compound, requiring less energy to transition to a liquid state. Common impurities in syntheses of substituted benzoic acids include unreacted starting materials, reagents, or positional isomers formed during the reaction.
-
Causality: The synthesis of related compounds, such as 4-fluoro-2-methylbenzoic acid, often produces a mixture of ortho- and para-isomers that must be separated.[5] Similarly, your crude product may contain isomers of 2-Fluoro-3-iodo-4-methylbenzoic acid.
-
Recommended Action: First, assess the impurity profile using an analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the impurities have different polarities than your target compound, proceed with either recrystallization or column chromatography for separation.
Question: I attempted recrystallization, but my product "oiled out" instead of forming crystals. Why did this happen and how can I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer. This often happens if the boiling point of the solvent is higher than the melting point of the solute. Upon cooling, this oil solidifies into an amorphous mass, which can trap impurities, defeating the purpose of recrystallization.
-
Causality: The goal of recrystallization is to dissolve the solute in a hot solvent in which it has limited solubility at room temperature.[6][7] If the compound melts first, it forms a supersaturated liquid phase.
-
Recommended Actions:
-
Re-heat and Add More Solvent: Heat the solution to a temperature above the melting point of the oil, then add more hot solvent until the oil layer completely dissolves. Allow this more dilute solution to cool slowly.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until turbidity (cloudiness) persists. Re-heat to clarify and then cool slowly to promote crystallization.
-
Question: My compound streaks badly on the silica gel TLC plate and gives poor separation during column chromatography. What's causing this?
Answer: Carboxylic acids are notorious for streaking (tailing) on silica gel. This phenomenon compromises separation efficiency in column chromatography.
-
Causality: Silica gel is slightly acidic and has many polar silanol (Si-OH) groups on its surface. The polar carboxylic acid group of your compound can interact very strongly with these sites via hydrogen bonding. This strong, sometimes irreversible, binding leads to slow and uneven movement up the TLC plate or through the column, resulting in elongated spots or broad peaks.[8]
-
Recommended Actions:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier to your eluent. Acetic acid is a common choice. The modifier protonates the silica surface and competes for binding sites, allowing your carboxylic acid to elute more symmetrically.
-
Consider Reverse-Phase Chromatography: If modifying the eluent is ineffective, reverse-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase) can be an excellent alternative for purifying polar compounds like carboxylic acids.[9]
-
Question: My overall recovery after purification is very low. Where could my product have gone?
Answer: Significant product loss can occur at several stages. Identifying the specific step is key to improving your yield.
-
Potential Causes & Solutions:
-
During Recrystallization:
-
Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Cooling too rapidly: Fast cooling leads to the formation of small, often impure crystals and can trap soluble impurities. Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
-
Premature crystallization: If the solution cools during hot gravity filtration, the product will crystallize in the funnel. Solution: Use a pre-heated funnel and filter the hot solution quickly.[6]
-
-
During Extraction:
-
Incomplete extraction: Not performing enough extractions from the aqueous layer. Solution: Perform at least three extractions with the organic solvent and combine the organic layers.
-
Incorrect pH: When performing an acid-base extraction, ensure the pH of the aqueous layer is correct for protonating (acidifying to pH < 2) or deprotonating (basifying to pH > 8) the carboxylic acid to move it between phases.[10]
-
-
During Column Chromatography:
-
Irreversible adsorption: The compound may be sticking permanently to the column, as discussed above. Solution: Modify the eluent with acetic acid.[8]
-
Sample loading issue: Loading the sample in a solvent that is too polar can cause the band to spread widely at the top of the column, leading to poor separation and mixed fractions. Solution: Dissolve the sample in a minimal amount of the eluent or a less polar solvent.
-
-
Frequently Asked Questions (FAQs)
What are the most common impurities in crude 2-Fluoro-3-iodo-4-methylbenzoic acid?
While specific impurities depend on the synthetic route, common contaminants for this class of compounds include:
-
Positional Isomers: Halogenation or other electrophilic substitution reactions on an aromatic ring can often yield a mixture of isomers.[5] For example, 2-Fluoro-5-iodo-4-methylbenzoic acid could be a potential impurity.
-
Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-Fluoro-4-methylbenzoic acid.
-
De-iodinated Product: Depending on the reaction and workup conditions, loss of the iodine substituent could occur, leading to 2-Fluoro-4-methylbenzoic acid as an impurity.
-
Reagents and By-products: Residual coupling agents, catalysts, or by-products from the specific reaction used.
How do I choose the best purification method: Recrystallization vs. Column Chromatography?
The choice depends on the nature and quantity of the impurities. A decision-making workflow can simplify this choice.
-
Use Recrystallization when:
-
You have a large amount of material (>5 g).
-
The impurities have significantly different solubility profiles from the desired product.
-
The desired product is highly crystalline.
-
-
Use Column Chromatography when:
-
Use Acid-Base Extraction when:
-
The primary impurities are neutral or basic. This technique is excellent for an initial cleanup, separating the acidic product from non-acidic contaminants.[8]
-
What analytical techniques are recommended to assess the purity of the final product?
A combination of techniques should be used to confirm both purity and identity.
-
Purity Assessment:
-
HPLC: The gold standard for quantitative purity analysis. A pure compound should show a single major peak.
-
Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) indicates high purity.
-
-
Identity Confirmation:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O and O-H of the carboxylic acid).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for removing impurities with different solubility characteristics than the target compound.
Table 1: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | Good for many aromatic acids; dissolves when hot, sparingly soluble when cold.[5] |
| Ethanol/Water | 78 (Ethanol) | A common solvent pair. The compound is often soluble in ethanol and insoluble in water. |
| Acetic Acid/Water | 118 (Acetic Acid) | Useful for acidic compounds, but can be difficult to remove completely. |
| Heptane/Ethyl Acetate | 98 (Heptane) | Another common non-polar/polar solvent pair. |
Procedure:
-
Solvent Selection: Choose an appropriate solvent or solvent system from Table 1. Test on a small scale first: the compound should be sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: Place the crude 2-Fluoro-3-iodo-4-methylbenzoic acid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[6]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The purity can then be checked by melting point and HPLC analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities, such as isomers.[11][13]
Procedure:
-
TLC Analysis: Develop a solvent system (eluent) using TLC. A good starting point for benzoic acids is a mixture of Hexane and Ethyl Acetate. Add 0.5% acetic acid to the eluent to prevent tailing. Adjust the ratio until the desired compound has an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed, ensuring no air bubbles are trapped.[13] Add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of eluent or another suitable solvent (like dichloromethane).
-
Carefully pipette the sample solution onto the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive air pressure to force the solvent through the column at a steady rate.[11]
-
Continuously collect the eluate in sequentially labeled test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]
-
Combine the pure fractions into a round-bottom flask.
-
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Fluoro-3-iodo-4-methylbenzoic acid.
References
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
SIELC Technologies, (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]
- Google Patents, (2011). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- Google Patents, (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate, (2020). How to separate ester from carboxylic acid by using chromatography?[Link]
-
Ningbo Inno Pharmchem Co., Ltd., (n.d.). Quality Control for 2-Fluoro-4-methylbenzoic Acid: Ensuring Purity from China. [Link]
-
Organic Syntheses, (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Florida A&M University, (2016). Lab Report Recrystallization. [Link]
-
The Brem Method, (2023). MCAT Organic Chemistry: Column Chromatography. [Link]
- Google Patents, (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Arkivoc, (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
-
Organic Syntheses, (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
Wikipedia, (n.d.). p-Toluic acid. [Link]
-
ResearchGate, (2025). Purification of 2,4 Dichlorobenzoic Acid. [Link]
-
Organic Syntheses, (n.d.). m-IODOBENZOIC ACID. [Link]
-
ResearchGate, (n.d.). 3-Fluoro-4-methylbenzoic acid. [Link]
-
ResearchGate, (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. echemi.com [echemi.com]
- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 6. famu.edu [famu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. orgsyn.org [orgsyn.org]
common side products in 2-Fluoro-3-iodo-4-methylbenzoic acid reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals utilizing 2-Fluoro-3-iodo-4-methylbenzoic acid in their synthetic workflows. As a highly functionalized aromatic building block, this reagent is invaluable for introducing a substituted fluorotoluic acid motif, particularly through cross-coupling reactions. However, its reactivity profile presents specific challenges that can lead to recurring side products.
This document provides in-depth, mechanism-driven troubleshooting advice to help you identify, understand, and mitigate the formation of common impurities, thereby improving reaction efficiency, simplifying purification, and ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a significant byproduct with a mass corresponding to the loss of iodine (M-126). What is this impurity and how can I prevent it?
A1: This is the most common side product and is identified as 2-fluoro-4-methylbenzoic acid , resulting from a reaction called protodeiodination (or hydrodehalogenation).
-
Mechanistic Insight: Protodeiodination occurs when the aryl-iodine bond is cleaved and replaced with a hydrogen atom. In palladium-catalyzed reactions like Suzuki-Miyaura or Sonogashira coupling, this typically happens after the initial oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Ar-Pd(II)-I intermediate can react with a proton source in the reaction mixture (e.g., water, alcohol solvents, or even trace acidic impurities) and a reductant to undergo reductive elimination, yielding the deiodinated product and regenerating the Pd(0) catalyst.[1] This pathway competes directly with the desired transmetalation step.
-
Causative Factors & Solutions:
-
Inefficient Transmetalation: If the transmetalation step (e.g., with the organoboron reagent in a Suzuki coupling) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the probability of protodeiodination.
-
Solution: Ensure your coupling partner (e.g., boronic acid) is of high purity and the base is sufficiently strong and soluble to facilitate the formation of the active nucleophile.[2]
-
Presence of Reductants/Proton Sources: Solvents like alcohols or the presence of water can serve as proton sources. Certain bases or additives can also act as hydride sources.
-
Solution: Use dry, degassed aprotic solvents (e.g., Dioxane, THF, DMF, Toluene). While some Suzuki reactions benefit from a small amount of water, excessive amounts can exacerbate this side reaction.[1]
-
Reaction Temperature: Higher temperatures can sometimes accelerate side reactions.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.
-
Q2: I'm observing a high molecular weight impurity that appears to be a dimer of my starting material. What is this and why is it forming?
A2: This side product is the result of homocoupling (also known as an Ullmann-type reaction), leading to the formation of 5,5'-difluoro-6,6'-diiodo-4,4'-dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid.
-
Mechanistic Insight: Homocoupling of aryl halides is a well-known side reaction in cross-coupling catalysis.[3][4][5] It can occur through several mechanisms, including:
-
Reductive Elimination from a Diaryl-Palladium Complex: Two molecules of the Ar-Pd(II)-X intermediate can undergo ligand exchange to form an Ar₂-Pd(II) species, which then reductively eliminates to give the Ar-Ar dimer.[4]
-
Reaction with Pd(0): Oxidative addition of two aryl halide molecules to a Pd(0) center can lead to the dimer.
-
Copper-Mediated Coupling: If copper salts are used as co-catalysts (common in Sonogashira reactions), they can promote the classic Ullmann homocoupling, especially at elevated temperatures.[4]
-
-
Causative Factors & Solutions:
-
Catalyst System: The choice of ligand and palladium precursor is critical. Bulky, electron-rich phosphine ligands generally favor the desired cross-coupling pathway over homocoupling by promoting reductive elimination of the cross-coupled product.
-
Solution: Screen different ligands. For example, ligands like SPhos or XPhos are often effective at minimizing homocoupling.
-
Oxygen Exposure: The presence of O₂ can promote the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling pathways.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Thoroughly degas all solvents and reagents before use.
-
Reaction Stoichiometry: An excess of the aryl iodide relative to the coupling partner can increase the likelihood of homocoupling.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of your coupling partner (e.g., boronic acid or alkyne).
-
Q3: My reaction mixture contains a non-polar impurity that seems to have lost the carboxylic acid group. What is this side product?
A3: This impurity is likely 1-fluoro-2-iodo-3-methylbenzene , the product of decarboxylation .
-
Mechanistic Insight: The removal of the -COOH group as CO₂ can occur under thermal stress. While benzoic acids are generally stable, the presence of ortho-substituents and catalysis by transition metals or strong bases can lower the temperature required for decarboxylation. Benzoic acids with electron-donating groups can sometimes decarboxylate when heated strongly with certain catalysts.[6]
-
Causative Factors & Solutions:
-
High Reaction Temperatures: This is the most common cause. Many cross-coupling reactions are run at elevated temperatures (80-120 °C), which can be sufficient to induce decarboxylation over long reaction times.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Attempt to lower the reaction temperature by using a more active catalyst system (e.g., a more efficient ligand or a newer generation palladium precatalyst).
-
Strongly Basic Conditions: While a base is required for most cross-coupling reactions, very harsh basic conditions combined with high heat can promote this side reaction.
-
Solution: Avoid excessively strong bases where possible. A base like K₂CO₃ or K₃PO₄ is often sufficient and less harsh than alkoxides at high temperatures.
-
Troubleshooting Guide: At-a-Glance
| Observation / Symptom | Probable Cause (Side Product) | Mechanistic Insight | Recommended Solutions |
| Product peak at M-126; loss of iodine. | Protodeiodination (2-Fluoro-4-methylbenzoic acid) | Competing reaction where the Ar-Pd intermediate is protonated and reduced.[1] | Use dry, aprotic solvents; ensure high-purity reagents; optimize base and temperature. |
| High MW peak (~2x starting material). | Homocoupling (Dimer) | Reductive elimination from an Ar₂-Pd(II) intermediate or catalyst-mediated dimerization.[4][5] | Use bulky, electron-rich ligands; maintain a strict inert atmosphere; use a slight excess of the coupling partner. |
| Non-polar spot on TLC; loss of COOH. | Decarboxylation (1-Fluoro-2-iodo-3-methylbenzene) | Thermally induced loss of CO₂ from the carboxylic acid group, potentially aided by base or metal catalyst.[6] | Reduce reaction temperature; use a more active catalyst to shorten reaction time; avoid overly harsh bases. |
| Low conversion; starting materials recovered. | Catalyst Deactivation / Poor Transmetalation | Inefficient catalyst turnover or slow transfer of the organic group from the coupling partner. | Re-evaluate catalyst/ligand choice; ensure proper activation of the coupling partner (e.g., boronic acid with base).[2] |
Visualizing Competing Pathways
The following diagram illustrates the central role of the Ar-Pd(II)-X intermediate and how it can diverge into desired and undesired pathways during a typical Suzuki-Miyaura coupling reaction.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Coupling for 2-Fluoro-3-iodo-4-methylbenzoic Acid
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.
The coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid is a challenging yet crucial reaction in the synthesis of various pharmaceutical intermediates. The substrate's unique substitution pattern—featuring steric hindrance from ortho-fluoro and methyl groups, and the electronic and coordinating effects of a carboxylic acid—presents several potential pitfalls. This guide will equip you to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the Suzuki coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Q1: Why is my Suzuki coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid giving low to no yield?
A1: Low reactivity in the Suzuki coupling of 2-halobenzoic acids is a frequent challenge. This often arises from a combination of steric hindrance and catalyst inhibition. The substituents ortho to the iodine (the fluoro and methyl groups) can sterically hinder the approach of the palladium catalyst for the initial oxidative addition step.[1] Furthermore, the carboxylic acid, upon deprotonation by the base, can coordinate to the palladium center and deactivate the catalyst.[2]
Q2: I'm observing a significant amount of 2-Fluoro-4-methylbenzoic acid as a byproduct. What is happening?
A2: This byproduct results from a side reaction known as protodehalogenation (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom.[1] This can be promoted by certain bases, the presence of water or protic solvents (like alcohols), or impurities that can act as a hydride source.[1]
Q3: Should I protect the carboxylic acid group before the coupling reaction?
A3: While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy to avoid potential complications.[2] This prevents the formation of the carboxylate anion, which can inhibit the palladium catalyst. Post-coupling, the ester can be easily hydrolyzed back to the carboxylic acid. If you choose to proceed without protection, careful selection of the base and reaction conditions is critical.
Q4: What is the best palladium catalyst and ligand combination for this sterically hindered substrate?
A4: For sterically demanding Suzuki couplings, bulky and electron-rich phosphine ligands are generally the most effective as they can accelerate the oxidative addition and reductive elimination steps.[1][3] Ligands such as SPhos, XPhos, and RuPhos, often used in combination with a palladium source like Pd(OAc)₂ or as pre-formed catalysts (e.g., XPhos Pd G3), are excellent starting points.[1] N-heterocyclic carbene (NHC) ligands have also shown high efficacy for coupling sterically hindered substrates.[3]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to resolving common issues encountered during the Suzuki coupling of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Problem 1: Low or No Product Formation
| Potential Cause | Underlying Rationale & Solution |
| Inefficient Oxidative Addition | The steric bulk from the ortho-fluoro and methyl groups can hinder the insertion of the Pd(0) catalyst into the C-I bond.[1] Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of the active monoligated Pd(0) species and accelerate oxidative addition.[1][3] |
| Catalyst Deactivation by Carboxylate | The deprotonated carboxylic acid can coordinate to the palladium center, forming a stable complex that is catalytically inactive.[2] Solution 1 (Recommended): Protect the carboxylic acid as an ester. This is the most robust solution. Solution 2: If proceeding with the free acid, use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃ and ensure at least one extra equivalent is added to neutralize the acidic proton.[1] |
| Catalyst Precipitation (Palladium Black) | Formation of palladium black indicates the aggregation of Pd(0) into an inactive form. This can be caused by poor ligand stability or the presence of oxygen. Solution: Ensure the reaction is thoroughly degassed to remove all traces of oxygen. Use robust ligands that stabilize the Pd(0) species in solution.[1] |
| Incorrect Base Selection | The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so nucleophilic that it promotes side reactions.[4] Solution: For substrates with acidic protons, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to hydroxides or alkoxides.[1] |
Problem 2: Significant Byproduct Formation
| Byproduct Observed | Cause & Mitigation Strategy |
| Protodehalogenation Product (2-Fluoro-4-methylbenzoic acid) | This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[1] Mitigation: • Solvent: Use anhydrous, aprotic solvents such as dioxane, THF, or toluene. Avoid alcohols.[1] • Base: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[1] • Ligand: Bulky biarylphosphine ligands can accelerate the desired cross-coupling, outcompeting the protodehalogenation pathway.[1] |
| Boronic Acid Homocoupling | This side reaction is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5] Mitigation: Rigorously degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment. |
| Decarboxylation Product (2-Fluoro-3-iodotoluene) | While less common under typical Suzuki conditions, high temperatures can potentially lead to the loss of CO₂ from the benzoic acid. Mitigation: If suspected, try running the reaction at a lower temperature for a longer duration. Protecting the carboxylic acid as an ester will also prevent this. |
Experimental Protocols
Protocol 1: Standard Conditions (for initial screening)
This protocol provides a general starting point for the reaction.
-
To a dry Schlenk flask, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a 0.1 M concentration with respect to the aryl iodide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for a Challenging Substrate
This protocol incorporates best practices for sterically hindered and functionalized substrates.
-
To a dry Schlenk flask, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground, anhydrous K₃PO₄ (3.0 equiv.).
-
In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(OAc)₂ is often more active and stable, especially when paired with bulky ligands. |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | SPhos | SPhos is a bulky, electron-rich ligand that is highly effective for sterically hindered substrates.[1] |
| Base | K₂CO₃ | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger, non-nucleophilic base that is often more effective for challenging couplings and can minimize side reactions.[4] |
| Solvent | Dioxane/Water (4:1) | Anhydrous Dioxane | Eliminating water can reduce the risk of protodehalogenation, especially when using the free carboxylic acid.[1] |
| Temperature | 80-100 °C | 100 °C | Higher temperatures can sometimes be necessary to overcome the activation barrier for sterically hindered substrates. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Table]. [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Lundgren, R. J., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
PubMed. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
The Journal of Organic Chemistry. (2009). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
Reddit. (2022). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
-
Sci-Hub. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]
-
ResearchGate. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
-
ACS Publications. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-fluoro-3-iodo-4-methylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of preparing this highly functionalized aromatic building block. We will explore the common synthetic challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Core Synthetic Strategies & Mechanistic Considerations
The synthesis of 2-fluoro-3-iodo-4-methylbenzoic acid presents a classic challenge in regioselectivity. The primary starting material is typically 2-fluoro-4-methylbenzoic acid. The key transformation is the introduction of an iodine atom at the C-3 position, which is situated between the fluorine and carboxylic acid groups. Two primary strategies are employed, each with distinct advantages and challenges.
-
Directed ortho-Metalation (DoM): This powerful technique utilizes an organolithium reagent to deprotonate the aromatic ring at a position ortho to a directing metalation group (DMG).[1] In this case, both the carboxylic acid and the fluorine atom can act as DMGs, creating a competitive scenario.[2][3]
-
Electrophilic Aromatic Substitution (EAS): This route involves the direct iodination of the aromatic ring using an electrophilic iodine source. The regiochemical outcome is governed by the combined electronic and steric effects of the fluorine, methyl, and carboxyl substituents.
This guide will focus on troubleshooting both pathways to enable you to select and optimize the best approach for your specific needs.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Question 1: My Directed ortho-Metalation (DoM) reaction is giving low yields and multiple byproducts. What are the likely causes and solutions?
This is a frequent issue stemming from the sensitive nature of organolithium chemistry and the competitive directing effects on the substrate.
Answer:
Low yields in DoM reactions for this substrate can typically be traced to three critical areas: (A) Reagent Purity and Reaction Conditions, (B) Competing Deprotonation Sites, and (C) Side Reactions.
A. Reagent Purity and Reaction Conditions:
-
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are highly reactive towards protic sources, including atmospheric moisture and residual water in solvents or on glassware.[4] Any moisture will quench the reagent, reducing the effective molar quantity available for deprotonation and leading to incomplete conversion.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF), a common solvent for DoM, must be dried over sodium/benzophenone until the characteristic deep blue color persists.
-
Reagent Titration: The molarity of commercial n-BuLi solutions can decrease over time. Titrate the solution before use to determine its exact concentration.
-
B. Competing Deprotonation Sites:
-
Causality: The starting material, 2-fluoro-4-methylbenzoic acid, has two acidic protons that can be removed by a strong base: the carboxylic acid proton and the aromatic C-H proton at C-3. Additionally, both the carboxylate and the fluorine can direct lithiation. The carboxylate group is a potent DMG, directing deprotonation to the ortho position (C-3). The fluorine atom is also a strong directing group.[3] Successful iodination at C-3 requires selective deprotonation at this site after the initial acid-base reaction with the carboxyl group.
-
Solution:
-
Stoichiometry of Base: A minimum of two equivalents of the organolithium base are required: one to deprotonate the carboxylic acid and the second to deprotonate the C-3 position. Using slightly more than two equivalents (e.g., 2.2 eq) is often recommended to ensure complete reaction.
-
Choice of Base: While n-BuLi is common, it can sometimes act as a nucleophile.[5] For substrates prone to side reactions, a more hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can offer cleaner deprotonation at the C-3 position.[6]
-
C. Side Reactions:
-
Causality: One significant side reaction is benzyne formation, which can occur if lithiation happens at the C-3 position followed by elimination of lithium fluoride.[6] Another possibility is nucleophilic attack by the alkyllithium reagent at the carbon bearing the fluorine atom, although this is less common with fluorobenzenes compared to heavier halogens.[5]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is standard) during the addition of the base and before the electrophilic quench. Allowing the aryllithium intermediate to warm up significantly increases the rate of side reactions like benzyne formation.
-
Choice of Electrophile: Use a reactive iodine source like molecular iodine (I₂) or 1,2-diiodoethane. Add the electrophile at -78 °C and allow the reaction to warm slowly.
-
Workflow Diagram: Directed ortho-Metalation (DoM)
Caption: General workflow for the Directed ortho-Metalation synthesis route.
Question 2: I am trying direct electrophilic iodination, but the reaction is very slow, gives a low yield, and I get a mixture of isomers. How can I improve this?
Answer:
This outcome is characteristic of EAS reactions on moderately deactivated or complexly substituted aromatic rings. The key is to enhance the electrophilicity of the iodine source and understand the directing effects at play.
A. Enhancing Electrophilicity:
-
Causality: Molecular iodine (I₂) itself is a relatively weak electrophile. It is insufficient to react with an aromatic ring that is deactivated by a carboxyl group, even with the presence of activating methyl and fluoro groups. An oxidizing agent or a strong acid is required to generate a more potent iodinating species, such as the iodonium ion (I⁺).[7]
-
Solution: Employ a more powerful iodinating system. Several effective options are available:
-
Iodine with a Silver Salt: Reagents like silver sulfate (Ag₂SO₄) react with I₂ to precipitate silver iodide (AgI), generating a highly electrophilic iodine species.[8][9]
-
N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) is a very effective system for iodinating even deactivated rings.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent, often used with sulfuric acid, is more reactive than I₂ or NIS and can provide high yields and regioselectivity.[10][11]
-
B. Improving Regioselectivity:
-
Causality: The regiochemical outcome is a balance of the directing effects of all three substituents:
-
-COOH (at C-1): A deactivating, meta-directing group.
-
-F (at C-2): A deactivating (by induction) but ortho, para-directing group (by resonance).
-
-CH₃ (at C-4): An activating, ortho, para-directing group.
The target C-3 position is ortho to both the fluoro and carboxyl groups and meta to the methyl group. The C-5 position is para to the fluoro group, meta to the carboxyl group, and ortho to the methyl group. Both positions are electronically favored to some extent, leading to potential isomer formation. Steric hindrance from the adjacent carboxyl group can disfavor substitution at C-3, but the strong ortho-directing effect of fluorine often dominates.
-
-
Solution:
-
Reaction Conditions: The choice of iodinating agent and solvent can influence regioselectivity. Highly acidic and non-coordinating conditions can sometimes favor substitution at the more sterically accessible C-5 position. Experimentation with different systems is often necessary.
-
Purification: If a mixture of isomers is unavoidable, careful purification is required. Recrystallization can sometimes separate isomers if their crystal packing and solubility differ significantly.[12][13] Otherwise, column chromatography on silica gel is the most reliable method.
-
Table 1: Comparison of Common Electrophilic Iodination Systems
| Iodinating System | Typical Conditions | Pros | Cons |
| I₂ / HIO₃ / H₂SO₄ | Acetic Acid, 45-50 °C | Inexpensive reagents.[14] | Harsh conditions, potential for side reactions. |
| I₂ / (NH₄)₂S₂O₈ | Aqueous Methanol, RT | Environmentally benign protocol. | May give predominantly ortho-monoiodinated products.[11] |
| I₂ / Ag₂SO₄ | Ethanol, RT | Mild conditions, good yields for many substrates.[8][9] | Stoichiometric silver waste. |
| NIS / TfOH | Dichloromethane, 0 °C to RT | Highly reactive system for deactivated rings. | Expensive acid catalyst, requires careful handling. |
| DIH / H₂SO₄ | Acetonitrile, RT | High reactivity and selectivity, easy workup.[10][11] | Reagent cost. |
Diagram: Competing Directing Effects in Electrophilic Iodination
Caption: Electronic influences of substituents on electrophilic iodination.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Which synthetic route is generally recommended: DoM or EAS?
-
A: For achieving the highest regioselectivity for the 3-iodo isomer, Directed ortho-Metalation is generally the superior method . It directly targets the C-H bond adjacent to the directing groups. However, it requires specialized equipment and handling of pyrophoric reagents. Electrophilic Aromatic Substitution is operationally simpler and avoids cryogenic temperatures and pyrophorics, making it more amenable to large-scale synthesis, but it often requires more extensive optimization to control isomer formation.
-
-
Q: How can I purify the final 2-fluoro-3-iodo-4-methylbenzoic acid product?
-
A: The primary method for purifying halogenated benzoic acids is recrystallization .[13] A common solvent system is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals. If isomeric impurities persist, silica gel column chromatography using a hexane/ethyl acetate gradient with 1% acetic acid is recommended to keep the carboxylic acid protonated and prevent streaking.
-
-
Q: How do I confirm the final structure and differentiate between the 3-iodo and 5-iodo isomers?
-
A: ¹H NMR spectroscopy is the most definitive method. The coupling patterns of the aromatic protons will be distinct.
-
For 2-fluoro-3-iodo-4-methylbenzoic acid: You will observe two protons in the aromatic region. The proton at C-5 will appear as a doublet coupled to the proton at C-6. The proton at C-6 will appear as a doublet coupled to the proton at C-5.
-
For the 2-fluoro-5-iodo-4-methylbenzoic acid isomer: You will observe two singlets in the aromatic region (for protons at C-3 and C-6), as they have no adjacent proton neighbors.
-
-
Further confirmation can be obtained from ¹³C NMR, FT-IR, and mass spectrometry.[15][16]
-
-
Q: What are the critical safety precautions when running the DoM synthesis?
-
A: The primary hazard is the use of n-butyllithium, which is a pyrophoric liquid —it can ignite spontaneously on contact with air.[17][18]
-
Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
-
Proper PPE: Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[19]
-
Syringe Techniques: Use well-maintained, dry syringes and needles for transfers.
-
Quenching: Never add water directly to quench n-BuLi. Quench excess reagent slowly at low temperatures with a less reactive protic source like isopropanol before aqueous workup.
-
Spill Cleanup: Keep a container of dry sand or vermiculite nearby to smother small fires or spills. Do not use a CO₂ fire extinguisher directly on an organolithium fire as it may splatter the reagent.[4]
-
-
Section 4: Detailed Experimental Protocol (DoM Route)
This protocol is a representative procedure for the synthesis via Directed ortho-Metalation and should be adapted and optimized for your specific laboratory conditions.
Objective: To synthesize 2-fluoro-3-iodo-4-methylbenzoic acid from 2-fluoro-4-methylbenzoic acid.
Materials:
-
2-fluoro-4-methylbenzoic acid
-
n-Butyllithium (solution in hexanes, ~2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Hydrochloric Acid (HCl, 1 M aqueous)
-
Sodium thiosulfate (Na₂S₂O₃, 10% aqueous)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a nitrogen inlet.
-
Place the flask under a positive pressure of dry nitrogen.
-
To the flask, add 2-fluoro-4-methylbenzoic acid (1.0 eq).
-
Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
-
Deprotonation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.2 eq) dropwise via syringe over 20-30 minutes. A color change and/or precipitation of the lithium salt may be observed.
-
Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the dianion intermediate.
-
-
Iodination (Electrophilic Quench):
-
In a separate dry flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C via syringe. The dark color of the iodine should dissipate upon addition.
-
After the addition is complete, stir the reaction at -78 °C for an additional hour.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any excess iodine.
-
Carefully acidify the mixture to pH ~2 by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-fluoro-3-iodo-4-methylbenzoic acid as a crystalline solid.
-
References
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. [Link]
-
van der Vlugt, J. I., et al. (2009). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]
-
Nguyen, T.-H., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. ACS Publications. [Link]
-
Chemia. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. [Link]
-
Lau, W. F., & Lee, D. G. (1992). Iodination of Aromatic Amines with Iodine and Silver Sulfate. Synthetic Communications. [Link]
- Google Patents. (1994).
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Google Patents. (1928).
-
Mortier, J., et al. (1994). Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Gessner, V. H., et al. (1991). Fluorine as an ortho-directing group in aromatic metalation. ResearchGate. [Link]
-
ChemBK. (n.d.). n-Butyllithium. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]
-
University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]
-
Postnikov, S., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]
-
Leroux, F., et al. (2003). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. ACS Publications. [Link]
- Google Patents. (2007).
-
MySkinRecipes. (n.d.). methyl-2-fluoro-4-iodo-benzoate. [Link]
-
Luliński, P., & Skulski, L. (2004). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules. [Link]
- Google Patents. (2011). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. [Link]
-
ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance. [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]
- Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. PubMed. [Link]
-
Fronczek, F. R., & Caulton, K. G. (2013). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC. [Link]
-
ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enhs.uark.edu [enhs.uark.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 8. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- 13. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 14. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. chembk.com [chembk.com]
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Technical Support Center: Strategies for Preventing Dehalogenation of 2-Fluoro-3-iodo-4-methylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering the common yet challenging side reaction of dehalogenation, specifically with the substrate 2-Fluoro-3-iodo-4-methylbenzoic acid. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful execution of your synthetic protocols, primarily focusing on palladium-catalyzed cross-coupling reactions.
Introduction: Understanding the Challenge
Dehalogenation, or hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, where a hydrogen atom replaces a halogen on the aryl halide starting material.[1] In the case of 2-Fluoro-3-iodo-4-methylbenzoic acid, the iodo group is particularly susceptible to this undesired transformation, leading to the formation of 2-fluoro-4-methylbenzoic acid as a significant byproduct. This not only reduces the yield of the desired product but also complicates purification.[1]
The primary culprit behind dehalogenation is often the formation of a palladium-hydride species (Pd-H) in the catalytic cycle. This species can arise from various sources within the reaction mixture, including the solvent, base, or trace amounts of water.[1][2][3] The subsequent reductive elimination of the aryl group and the hydride from the palladium center leads to the dehalogenated byproduct.
This guide will equip you with the knowledge to diagnose and prevent this unwanted side reaction, thereby optimizing your synthetic outcomes.
Troubleshooting Guide: Dehalogenation of 2-Fluoro-3-iodo-4-methylbenzoic Acid
The following table outlines common issues observed during cross-coupling reactions with 2-Fluoro-3-iodo-4-methylbenzoic acid, their probable causes related to dehalogenation, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| High percentage (>10%) of 2-fluoro-4-methylbenzoic acid byproduct. | 1. Inappropriate Solvent Choice: Solvents like DMF and dioxane are known to promote dehalogenation.[1][4] Alcohols can also act as hydride donors.[1] | Solution: Switch to a non-polar aprotic solvent such as toluene or THF.[1][4] Toluene is generally an excellent choice as it is less likely to be a source of hydride species. |
| 2. Base-Induced Dehalogenation: Certain bases can either act as a hydride source or promote the formation of Pd-H species.[1] Strong bases, in particular, can accelerate this side reaction.[5][6][7] | Solution: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu, especially if not essential for the reaction.[8] If a strong base is required, ensure strictly anhydrous conditions. | |
| 3. Presence of Water: Trace amounts of water can be a significant source of protons leading to the formation of Pd-H species.[2][3] | Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider the use of molecular sieves to scavenge any residual water. | |
| 4. Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. Less bulky or electron-poor ligands may not sufficiently stabilize the catalyst, leading to a higher propensity for side reactions. | Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[1] These ligands promote the desired reductive elimination over dehalogenation.[1] | |
| Reaction is sluggish, and dehalogenation is the major pathway. | 1. Low Reaction Temperature: While higher temperatures can sometimes increase dehalogenation[1], a temperature that is too low may not be sufficient to drive the desired cross-coupling, allowing the slower dehalogenation pathway to dominate. | Solution: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that favors product formation over dehalogenation. |
| 2. Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion and a higher proportion of byproducts. | Solution: Use a pre-catalyst like XPhos Pd G2 or G3, which are more stable and efficient.[1] Ensure a genuinely inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the catalyst. | |
| Dehalogenation observed even with optimized solvent, base, and ligand. | 1. Intrinsic Reactivity of the Aryl Iodide: Aryl iodides are inherently more reactive towards oxidative addition and also more prone to dehalogenation compared to bromides or chlorides.[1] | Solution: If feasible for your synthetic route, consider using the corresponding 2-fluoro-3-bromo-4-methylbenzoic acid. While the reactivity will be lower, the propensity for dehalogenation will also be significantly reduced.[9] |
| 2. Purity of Reagents: Impurities in the starting materials or reagents can act as hydride donors or catalyst poisons. | Solution: Ensure the purity of all reagents, including the boronic acid or ester coupling partner. Recrystallize or purify starting materials if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is the iodo group in 2-Fluoro-3-iodo-4-methylbenzoic acid so susceptible to dehalogenation?
A1: The carbon-iodine bond is weaker and more polarized than carbon-bromine or carbon-chlorine bonds. This makes aryl iodides highly reactive in palladium-catalyzed cross-coupling reactions, particularly in the initial oxidative addition step.[9] However, this high reactivity also makes them more susceptible to side reactions like dehalogenation.[1] The electron-donating methyl group and the ortho-fluoro and carboxylic acid groups can also influence the electronic properties of the aromatic ring, further impacting its reactivity.
Q2: Can the choice of palladium precursor affect the extent of dehalogenation?
A2: Yes, the choice of palladium precursor can be critical. Using a Pd(0) source like Pd₂(dba)₃ is often preferred over a Pd(II) source like Pd(OAc)₂. Pd(II) precursors require an in-situ reduction to the active Pd(0) species, a step that can sometimes be inefficient and lead to side reactions. Pre-formed palladium catalysts, which are typically complexed with bulky phosphine ligands (e.g., XPhos Pd G2), are often the most reliable choice as they provide a stable and highly active form of the catalyst.[1]
Q3: How does the base contribute to dehalogenation?
A3: The base can contribute to dehalogenation in several ways. Some bases can directly act as a hydride source. For instance, bases with available β-hydrogens can undergo β-hydride elimination after coordinating to the palladium center. Additionally, the base can react with other components in the reaction mixture, such as solvent molecules or trace water, to generate species that can then deliver a hydride to the palladium catalyst.[1][5] The strength of the base also plays a role; stronger bases can promote the formation of palladium hydride species more readily.[5]
Q4: Is it possible to completely eliminate dehalogenation?
A4: While completely eliminating any side reaction is challenging, it is often possible to reduce dehalogenation to a negligible level (e.g., <1-2%) through careful optimization of the reaction conditions. A systematic approach, such as screening different ligands, bases, solvents, and temperatures, is key. The troubleshooting guide provided above offers a structured approach to this optimization process.
Experimental Protocols
Recommended Protocol for a Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling 2-Fluoro-3-iodo-4-methylbenzoic acid with a generic arylboronic acid, incorporating best practices to suppress dehalogenation.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (2 mol%)
-
XPhos (2 mol%)
-
K₂CO₃ (3 equivalents, finely ground and dried)
-
Anhydrous toluene
-
Anhydrous, degassed water (for boronic acid solubility if needed, use sparingly)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-Fluoro-3-iodo-4-methylbenzoic acid, the arylboronic acid, K₂CO₃, XPhos Pd G3, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe. If the boronic acid has poor solubility, a minimal amount of degassed water (e.g., toluene:water 10:1) can be added, but strictly anhydrous conditions are preferred if possible.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the competition between the desired cross-coupling and the undesired dehalogenation, the following diagrams illustrate the key steps in the catalytic cycle.
Caption: Competing Suzuki coupling and dehalogenation pathways.
Caption: Troubleshooting workflow for dehalogenation.
References
- Benchchem. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
-
van der Boom, M. E., & Chen, J. M. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. Available from: [Link]
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
ACS Publications. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. Available from: [Link]
-
McIndoe, J. S., & Ahmadi, Z. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11296-11298. Available from: [Link]
-
ACS Omega. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]
-
ResearchGate. (2025). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Available from: [Link]
- Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions.
-
ACS Publications. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available from: [Link]
-
ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available from: [Link]
-
PubMed. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
-
National Institutes of Health. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Available from: [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Available from: [Link]
-
Sci-Hub. (2021). Photoinduced Cross-Coupling of Aryl Iodides with Alkenes. Available from: [Link]
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]
-
PubMed. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Available from: [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available from: [Link]
-
Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]
-
National Institutes of Health. (2025). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Available from: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
National Institutes of Health. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl iodides, bromides and chlorides with... Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
troubleshooting failed reactions with 2-Fluoro-3-iodo-4-methylbenzoic acid
Welcome to the technical support center for 2-Fluoro-3-iodo-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile, yet sometimes challenging, building block in cross-coupling reactions. Our goal is to provide field-proven insights and logical, step-by-step troubleshooting strategies to ensure the success of your synthetic campaigns.
Introduction: Understanding the Substrate
2-Fluoro-3-iodo-4-methylbenzoic acid is a highly functionalized aromatic compound prized for its utility in constructing complex molecules. Its reactivity is dominated by three key features:
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The Carbon-Iodine Bond : This is the primary reactive site for palladium-catalyzed cross-coupling reactions. Aryl iodides are the most reactive among the common aryl halides, making them ideal for reactions like Suzuki-Miyaura and Sonogashira couplings.[1][2][3][4]
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The Ortho-Fluorine Substituent : The fluorine atom, positioned ortho to the iodine, exerts a strong electron-withdrawing inductive effect. This increases the electrophilicity of the carbon atom bearing the iodine, which can facilitate the oxidative addition step in the catalytic cycle.[5][6] However, its steric bulk, though minimal, should not be entirely discounted with very large catalyst systems.
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The Carboxylic Acid Group : This group can influence the reaction through its acidity and potential to coordinate with metal catalysts. Under certain conditions, particularly at elevated temperatures, it is susceptible to decarboxylation, which can lead to unwanted byproducts.[7][8][9][10]
This guide will address common failures by examining the interplay between these functional groups and the reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered in the laboratory.
Scenario 1: Suzuki-Miyaura Coupling Failures
Question: My Suzuki-Miyaura coupling reaction shows no conversion of the starting material. Where do I begin troubleshooting?
This is the most common failure mode, typically pointing to an issue with one of the core components of the catalytic cycle. A systematic approach is crucial.
Answer:
Start by verifying the integrity of your reagents and the reaction setup. Low or no conversion is often traced back to an inactivated catalyst or suboptimal reaction parameters.
Step-by-Step Diagnostic Protocol:
-
Catalyst & Ligand Integrity: The catalytically active Pd(0) species is sensitive to oxygen.[11]
-
Palladium Pre-catalyst: Are you using a fresh, properly stored palladium source? Pd(PPh₃)₄ is notoriously sensitive to air and should appear as a bright yellow powder. Older, discolored batches may have reduced activity. Pd(OAc)₂ or Pd₂(dba)₃ are more stable but require in-situ reduction, which can be inefficient if other components are not optimal.[12]
-
Ligands: Phosphine ligands are prone to oxidation. If using a separate ligand, ensure it was stored under an inert atmosphere.
-
Recommendation: If in doubt, use a fresh bottle of catalyst. Consider using a modern, air-stable pre-catalyst like a Buchwald palladacycle, which is designed for robust performance.[12]
-
-
Boronic Acid/Ester Quality: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) upon storage or homocouple.[11]
-
Verification: Check the purity of your boronic acid by NMR or melting point.
-
Recommendation: Use a freshly opened bottle or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.
-
-
Base and Solvent Selection: The base is critical for activating the boronic acid for transmetalation.[13]
-
Base Strength & Solubility: Is your base strong enough and sufficiently soluble in the reaction medium? For this substrate, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point. Ensure the base is finely powdered to maximize surface area.
-
Solvent Degassing: This is a critical and often overlooked step. Oxygen will rapidly decompose the Pd(0) catalyst to inactive palladium black.[14][15] Degas your solvent thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Water Content: Some Suzuki couplings, particularly those using phosphate bases, require a small amount of water to facilitate the reaction.[14] If using an anhydrous solvent system like dioxane or toluene, adding 2-5 equivalents of water can be beneficial.
-
-
Reaction Temperature: While aryl iodides are highly reactive, steric or electronic effects can necessitate heating.
-
Recommendation: If running at room temperature, try increasing the temperature to 80-100 °C. Many standard Suzuki couplings are run at elevated temperatures.[16]
-
dot
Caption: Key reaction pathways and common undesirable side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Suzuki coupling with this substrate? A1: A robust starting point would be to use your substrate (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), a palladium catalyst like Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.). A common solvent system is a 4:1 mixture of Dioxane:Water. Degas the mixture thoroughly and heat to 80-100 °C, monitoring by TLC or LC-MS.
Q2: What are the recommended starting conditions for a Sonogashira coupling? A2: For a traditional copper-cocatalyzed reaction, use your substrate (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%). [2]Use a solvent/base system like degassed triethylamine or a mixture of THF/triethylamine. Run the reaction under a strict inert atmosphere, starting at room temperature and gently warming if necessary. [1][2] Q3: The C-F bond is generally strong. Can it react under any of these conditions? A3: Under standard palladium cross-coupling conditions, the C-F bond is completely unreactive. Its primary role is electronic, modifying the reactivity of the adjacent C-I bond. [5]Reactions that cleave aryl C-F bonds require much harsher conditions or specialized catalytic systems not typically used for Suzuki or Sonogashira couplings.
Q4: My reaction mixture turns black immediately. Is this normal? A4: The formation of a black precipitate, known as "palladium black," indicates the decomposition of the soluble Pd(0) catalyst into an inactive, heterogeneous form. [1][14][15]While many successful reactions do turn dark, an immediate and heavy black precipitation is a sign of rapid catalyst death, often due to oxygen exposure or an inappropriate solvent/ligand combination.
Quantitative Data & Recommended Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (For Difficult Couplings) | Rationale |
| Pd Pre-catalyst | Pd(dppf)Cl₂ (3 mol%) | G3-XPhos Palladacycle (2 mol%) | G3-XPhos is an air-stable, highly active pre-catalyst. |
| Base | K₂CO₃ (2.5 eq.) | K₃PO₄ (3.0 eq.) | K₃PO₄ is a stronger base, often effective when others fail. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Toluene can be a better choice to minimize protodeiodination. |
| Temperature | 90 °C | 100 °C | Higher temperature may be needed for sterically hindered partners. |
Table 2: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition A (Traditional Cu) | Condition B (Copper-Free) | Rationale |
| Pd Pre-catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) | Often paired with specific ligands for copper-free systems. |
| Cu Co-catalyst | CuI (5 mol%) | None | Avoids Glaser homocoupling byproduct. |
| Ligand | (none included) | SPhos (4 mol%) | Bulky phosphine ligands can facilitate copper-free pathways. |
| Base / Solvent | Triethylamine | Piperidine | Piperidine is a stronger base often used in copper-free methods. |
| Temperature | Room Temp -> 50 °C | 60 - 80 °C | Copper-free reactions may require more thermal energy. |
Appendix: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1 eq.), the desired boronic acid (1.3 eq.), and finely powdered K₂CO₃ (2.5 eq.).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the previously degassed solvent (e.g., Dioxane/H₂O, 4:1, to achieve a concentration of ~0.1 M).
-
Seal the vial and place it in a pre-heated oil bath at 90 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated for purification.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1 eq.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed piperidine via syringe to achieve a concentration of ~0.2 M.
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Place the flask in a pre-heated oil bath at 70 °C.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure to remove the piperidine, and partition the residue between ethyl acetate and 1M HCl. The organic layer is then processed for purification.
References
-
Wang, C., Yotphan, S., & Zibinsky, M. (2014). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 53(36), 9588-9591. Available at: [Link]
-
Xi, P., Yang, F., & Martin, R. (2011). Palladium-Catalyzed Chemoselective Decarboxylative Ortho Acylation of Benzoic Acids with α-Oxocarboxylic Acids. Organic Letters, 13(8), 1968-1971. Available at: [Link]
-
Ansari, I. A., & Kumar, A. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14, 14856-14884. Available at: [Link]
-
Wang, C., Yotphan, S., & Zibinsky, M. (2014). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Available at: [Link]
-
Reddit r/askscience. (2015). Why are aryl flourides more reactive than aryl iodides? Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Podyachev, S. N., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(part v), 1-14. Available at: [Link]
-
Scott, N. M., & Nolan, S. P. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1647-1654. Available at: [Link]
-
Haskali, M. B., et al. (2019). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances, 9, 3217-3224. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Hartwig, J. F. (2011). Copper Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 133(40), 15816-15819. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
-
La-Venia, A., et al. (2020). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 120(15), 7684-7728. Available at: [Link]
-
Oreate AI Blog. (2026, January 7). Research Progress and Applications of Aryl Fluorination Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]
Sources
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- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable synthetic building block. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Synthetic Strategy and Mechanism
The synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid is most effectively and regioselectively achieved through a Directed ortho-Metalation (DoM) strategy. This approach leverages the powerful directing ability of the carboxylate group to selectively activate a specific C-H bond for metalation, followed by quenching with an electrophilic iodine source.
The reaction proceeds in two key steps:
-
Double Deprotonation: The starting material, 2-fluoro-4-methylbenzoic acid, is treated with at least two equivalents of a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The first equivalent deprotonates the acidic carboxylic acid proton, forming a lithium carboxylate. The second equivalent, guided by the coordinating effect of the lithium carboxylate and the inductive effect of the fluorine atom, selectively removes the proton at the C3 position.[1][2][3] This step is performed at cryogenic temperatures (typically -78 °C) to ensure stability of the dianion intermediate.
-
Iodination: The resulting dianion is then quenched with an iodine source, such as a solution of iodine (I₂) in tetrahydrofuran (THF). The nucleophilic carbon at the C3 position attacks the electrophilic iodine, forming the C-I bond and yielding the desired product after an aqueous acidic workup.
This method is superior to classical electrophilic aromatic substitution, which would likely yield a mixture of isomers due to competing directing effects of the fluoro, methyl, and carboxyl groups. The DoM pathway provides a direct and highly regioselective route to the target molecule.[4][5]
Sources
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- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Fluoro-3-iodo-4-methylbenzoic Acid
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support guide for 2-Fluoro-3-iodo-4-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile halogenated intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to ensure the long-term integrity of this reagent, troubleshoot common issues, and guarantee reproducibility in your experiments.
Section 1: Core Stability Profile of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Understanding the inherent chemical properties of 2-Fluoro-3-iodo-4-methylbenzoic acid is critical to its proper handling. The molecule's stability is primarily dictated by the carbon-iodine (C-I) bond.
The Carbon-Iodine Bond: The Point of Vulnerability
The C-I bond is the weakest of the carbon-halogen bonds. This low bond dissociation energy makes iodinated aromatic compounds susceptible to degradation, particularly when exposed to energy in the form of light or excessive heat.[1] The primary degradation pathway involves homolytic cleavage of the C-I bond, which can initiate radical chain reactions or lead to the formation of elemental iodine (I₂). This formation of I₂ is the root cause of the most common visual sign of degradation: a change in color from white or off-white to yellow or brown.[1]
Key Factors Influencing Stability:
-
Light (Photodegradation): Exposure to ambient laboratory light, and especially UV radiation, is the most significant contributor to the degradation of iodinated aromatics.[1][2] Light provides the energy necessary to cleave the C-I bond.
-
Heat (Thermal Degradation): While the compound is a solid with a defined melting point, elevated storage temperatures can accelerate the rate of decomposition. Benzoic acid derivatives, in general, can undergo thermal decarboxylation at very high temperatures.[3][4]
-
Chemical Incompatibility: As a carboxylic acid, it will react with strong bases. Furthermore, due to the oxidizable iodide substituent, it is incompatible with strong oxidizing agents.[5][6]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and use of 2-Fluoro-3-iodo-4-methylbenzoic acid in a practical question-and-answer format.
Q1: I just received a new bottle of 2-Fluoro-3-iodo-4-methylbenzoic acid, and the solid powder has a distinct yellow-brown tint. What happened, and can I still use it?
A1: The yellow or brown coloration is almost certainly due to the formation of elemental iodine (I₂) from photodegradation.[1] This indicates that the material was likely exposed to light at some point during its transport or previous storage.
Causality: The energy from light exposure has caused some of the C-I bonds to break, leading to the formation of I₂.
Is it still usable? The answer depends on the nature of your experiment.
-
For robust, non-catalytic reactions: Where precise stoichiometry is not critical, a small amount of degradation (e.g., <5%) may not significantly impact the outcome.
-
For sensitive applications (e.g., transition metal-catalyzed cross-coupling, quantitative analysis): The presence of I₂ and the reduced purity of the starting material can be highly detrimental. The actual concentration of your reagent is lower than calculated, and I₂ can interfere with or poison catalysts. In these cases, purification is mandatory.
Troubleshooting Protocol: If you observe discoloration, it is best practice to assess the compound's purity (see Protocol 1) or perform a simple purification (see Protocol 2) before use.
Q2: My reaction yields are inconsistent when using different batches of this reagent, despite following the same procedure. Could reagent stability be the cause?
A2: Yes, inconsistent reagent quality is a very common cause of poor reproducibility. If one batch has unknowingly degraded more than another, the effective molar quantity of the active compound you are adding to your reaction will be lower, leading to reduced yields or incomplete conversions.
Causality: Degradation reduces the number of moles of 2-Fluoro-3-iodo-4-methylbenzoic acid per gram of solid, altering the stoichiometry of your reaction.
Troubleshooting Workflow:
-
Visual Inspection: Compare the batches. Is one more discolored than the other?
-
Purity Assessment: Perform a melting point analysis on both batches (see Protocol 1). A broader, depressed melting range compared to the supplier's specification is a strong indicator of impurity.
-
Standardization: If you must use a questionable batch, consider standardizing it via titration if your application allows, or perform a small-scale trial reaction to determine its "effective" concentration before committing to a large-scale experiment.
-
Implement Best Practices: Ensure that going forward, all batches are stored under identical, optimal conditions (see FAQ 1) to minimize batch-to-batch variation.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the definitive best-practice storage conditions for 2-Fluoro-3-iodo-4-methylbenzoic acid to ensure maximum shelf-life?
A1: To maximize the stability and shelf-life of the compound, you must rigorously protect it from light, heat, and atmospheric contaminants.[1][7] The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows the rate of any potential thermal degradation pathways.[8] |
| Light | Store in an amber glass vial. For extra protection, wrap the vial in aluminum foil. | Blocks UV and visible light, preventing photodegradation which is the primary decomposition route.[1] |
| Atmosphere | Purge the container with an inert gas (Argon or Nitrogen) before sealing. | Displaces oxygen and moisture, preventing potential oxidative degradation or hydrolysis over long-term storage. |
| Container | Use a tightly sealed, properly labeled container. | Prevents ingress of atmospheric moisture and contaminants.[7][9] |
Q2: How should I handle the compound on the bench when weighing it for a reaction?
A2: Minimize exposure at every step.
-
Work in a well-ventilated area or fume hood to avoid inhaling fine dust particles.[7]
-
Dim any direct, bright overhead lights during weighing.
-
Remove only the amount of material you need for the experiment. Do not return any unused material to the stock bottle to prevent contamination.
-
Promptly and securely seal the stock bottle, purge with inert gas if possible, and return it to its proper dark, refrigerated storage location.
Q3: Can I store this compound in solution? What solvents are best?
A3: It is strongly advised to prepare solutions fresh for each experiment. The stability of 2-Fluoro-3-iodo-4-methylbenzoic acid is significantly lower in solution than as a dry solid. If you must store a solution for a short period (e.g., during a workday), use an anhydrous, aprotic solvent (e.g., THF, Dioxane, Toluene). Store the solution in a sealed vial with a septum under an inert atmosphere and protected from light. Never store solutions for extended periods, as solvent interactions and increased molecular mobility will accelerate degradation.
Section 4: Key Experimental Protocols
Protocol 1: Purity Assessment via Melting Point Determination
This protocol provides a fast, self-validating method to check for significant impurities.
-
Sample Preparation: Place a small, dry amount of the solid compound into a capillary tube.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample slowly (1-2 °C/minute) as you approach the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.
-
Analysis: Compare your observed melting range to the supplier's specification. A pure compound will have a sharp melting range (typically < 2 °C). A broad or depressed melting range indicates the presence of impurities, likely including degradation products.
Protocol 2: Small-Scale Purification via Aqueous Wash
This protocol is effective for removing the yellow/brown discoloration (elemental iodine, I₂) prior to use.
-
Dissolution: Dissolve the discolored solid in a suitable organic solvent in which the benzoic acid is soluble but has minimal solubility in water (e.g., diethyl ether or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will react with and decolorize the elemental iodine (I₂ → 2I⁻). Repeat the wash until the organic layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.
-
Verification: Confirm purity by re-running the melting point analysis (Protocol 1).
Section 5: Visual Workflow
The following diagram outlines the critical decision-making and handling process from the moment of receipt to ensure the integrity of your 2-Fluoro-3-iodo-4-methylbenzoic acid.
Caption: Workflow for handling and storage of light-sensitive iodinated aromatic acids.
References
-
Acidity of o-halobenzoic acids. (2015). Chemistry Stack Exchange. Available at: [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. Available at: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (n.d.). MDPI. Available at: [Link]
-
Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water. (n.d.). PubMed. Available at: [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2011). ResearchGate. Available at: [Link]
-
4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem. Available at: [Link]
-
A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. Available at: [Link]
-
Benzoic acid. (n.d.). Wikipedia. Available at: [Link]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC. Available at: [Link]
- Processes for preparing iodinated aromatic compounds. (n.d.). Google Patents.
-
Benzoic Acid Esters, Benzoates. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Benzoic Acid and Chlorobenzoic Acids. (2016). JPharmSci. Available at: [Link]
- Process for the iodination of aromatic compounds. (n.d.). Google Patents.
-
Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Photochemistry of aromatic compounds. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145. (n.d.). PubChem. Available at: [Link]
-
Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (n.d.). PMC - NIH. Available at: [Link]
-
Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. (2012). ResearchGate. Available at: [Link]
-
Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. Available at: [Link]
-
Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. (2012). PubMed. Available at: [Link]
-
Photochemistry of aromatic compounds (2019–2020). (2022). Royal Society of Chemistry. Available at: [Link]
-
Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2026). American Chemical Society. Available at: [Link]
-
3-Fluoro-5-iodo-4-methylbenzoic acid | C8H6FIO2 | CID 44479445. (n.d.). PubChem. Available at: [Link]
-
Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. (2018). Quora. Available at: [Link]
-
Fluorescein. (n.d.). Wikipedia. Available at: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-3-iodo-4-methylbenzoic acid
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with the sterically hindered and electronically complex substrate, 2-Fluoro-3-iodo-4-methylbenzoic acid. Our goal is to empower you with the scientific rationale behind experimental choices to enhance the success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions grounded in established organometallic principles.
Question 1: I am observing very low to no conversion in my Suzuki-Miyaura coupling with 2-Fluoro-3-iodo-4-methylbenzoic acid. What are the likely causes and how can I improve the yield?
Answer:
Low reactivity with this substrate is a common hurdle and often stems from a combination of steric hindrance and electronic effects, which can impede key steps in the catalytic cycle.
-
Causality: The substituents at the ortho-positions to the iodine (the fluorine at C2 and the methyl group at C4) create significant steric bulk. This bulkiness can hinder the approach of the palladium catalyst to the C-I bond, making the initial oxidative addition step—often the rate-limiting step—energetically unfavorable. Furthermore, the carboxylic acid group can coordinate with the palladium center, potentially deactivating the catalyst.
-
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalyst system that is both highly active and sterically demanding to promote the desired reaction pathway.
-
Bulky, Electron-Rich Ligands: These are essential for sterically hindered substrates.[1] The large steric footprint of these ligands promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition. The electron-rich nature of the ligand also increases the electron density on the palladium center, further facilitating the insertion into the C-I bond.[2] Recommended ligands include biarylphosphines such as SPhos , XPhos , and RuPhos .[3]
-
Precatalysts: Consider using modern palladium precatalysts (e.g., SPhos Pd G3 or XPhos Pd G3). These are air- and moisture-stable complexes that efficiently generate the active Pd(0) catalyst in situ, leading to more reproducible results.[4]
-
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so nucleophilic that it leads to side reactions.
-
For substrates with sensitive functional groups like carboxylic acids, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are sufficiently basic to promote the reaction while minimizing side reactions.[3]
-
-
Solvent Choice: The solvent must be anhydrous and should be thoroughly degassed to prevent catalyst oxidation and protodeiodination.
-
Aprotic solvents like 1,4-dioxane , tetrahydrofuran (THF) , or toluene are standard choices. For challenging couplings, a mixture of solvents, such as toluene/water or dioxane/water, can sometimes be beneficial, though care must be taken to avoid hydrolysis of the boronic acid.[5]
-
-
Temperature: While the C-I bond is the most reactive of the carbon-halogen bonds, the steric hindrance of this substrate may necessitate higher reaction temperatures (e.g., 80-110 °C) to overcome the activation energy for oxidative addition.[6]
-
Question 2: I am seeing a significant amount of a byproduct that appears to be 2-fluoro-4-methylbenzoic acid (protodeiodination). How can I prevent this?
Answer:
Protodeiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with electron-rich or sterically hindered aryl halides.
-
Causality: This side reaction can be promoted by sources of protons or hydrides in the reaction mixture, such as residual water in the solvent or base. It can also occur if the catalytic cycle is interrupted after oxidative addition, and the resulting organopalladium intermediate reacts with a proton source before transmetalation can occur.
-
Troubleshooting Strategies:
-
Strictly Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that the reaction is set up under an inert atmosphere (argon or nitrogen). Use anhydrous solvents and bases.
-
Base Selection: Avoid using hydroxide bases (e.g., NaOH, KOH) if protodeiodination is an issue. Non-nucleophilic, anhydrous bases like K₃PO₄ or Cs₂CO₃ are less likely to promote this side reaction.
-
Ligand Choice: The use of bulky biarylphosphine ligands can help to suppress protodeiodination by accelerating the rate of the desired cross-coupling reaction, thus outcompeting the undesired side reaction.[1]
-
Question 3: In my Buchwald-Hartwig amination, I am getting low yields. What adjustments should I make?
Answer:
Similar to Suzuki coupling, the steric hindrance around the C-I bond is a major challenge in Buchwald-Hartwig amination with this substrate.
-
Causality: The bulky ortho-substituents can hinder both the oxidative addition of the aryl iodide and the subsequent reductive elimination step to form the C-N bond. The choice of base is also critical for the deprotonation of the amine to form the active nucleophile.
-
Troubleshooting Strategies:
-
Catalyst and Ligand System:
-
Base Selection: A strong, non-nucleophilic base is required for the deprotonation of the amine.
-
Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases in Buchwald-Hartwig amination.[7] However, with a carboxylic acid present in the substrate, these strong bases will also deprotonate the acid. A weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, although this could slow down the reaction.[5]
-
-
Protecting the Carboxylic Acid: If catalyst inhibition by the carboxylate is suspected, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction. The ester can then be hydrolyzed in a subsequent step.
-
Catalyst System Selection Workflow
The following diagram provides a decision-making workflow for selecting an appropriate catalyst system for cross-coupling reactions with 2-Fluoro-3-iodo-4-methylbenzoic acid.
Caption: Catalyst system selection workflow for 2-Fluoro-3-iodo-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
-
Q: Can I use a Nickel catalyst for this substrate?
-
A: While nickel catalysts are gaining traction for cross-coupling reactions, especially with less reactive aryl chlorides, palladium catalysts are generally more reliable and well-documented for aryl iodides. For this specific sterically hindered substrate, a highly active palladium system with a bulky phosphine ligand is the most rational starting point.
-
-
Q: Is it necessary to protect the carboxylic acid group?
-
A: It is not always necessary, especially for Suzuki-Miyaura couplings where bases like K₃PO₄ are used. However, if you are using very strong bases like NaOtBu in a Buchwald-Hartwig amination, or if you suspect catalyst deactivation due to coordination of the carboxylate, protecting it as an ester is a prudent strategy.
-
-
Q: My reaction turns black, and the catalyst seems to have crashed out. What does this mean?
-
A: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by the presence of oxygen, impurities in the reagents or solvent, or instability of the catalytic species at high temperatures. Ensure your reaction is rigorously degassed, use high-purity reagents and solvents, and consider a more robust ligand or a precatalyst that is less prone to decomposition.[2]
-
-
Q: Can I perform a selective coupling at the C-I bond without affecting the C-F bond?
-
A: Yes, selective cross-coupling at the C-I bond is highly feasible. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl > F.[8] The C-F bond is significantly stronger and less reactive, and will not participate in the reaction under standard cross-coupling conditions.
-
Data on Catalyst Systems for Similar Substrates
| Aryl Halide Substrate | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodobiphenyl | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Toluene | 100 | 95 | [1] |
| 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 92 | [1] |
| 2-Bromoaniline | cataCXium A Pd G3 (2) | (integrated) | K₃PO₄ (2) | Toluene/H₂O | 100 | >95 | N/A |
| Ethyl 4-iodobenzoate | XPhos Pd G2 (2) | (integrated) | Cs₂CO₃ (2) | EtOH/H₂O | 120 | >95 | [2] |
Experimental Protocols
The following are general, representative protocols. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and NaOtBu (1.5 equiv) to an oven-dried reaction vial with a magnetic stir bar.
-
Reagent Addition: Add 2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C.
-
Monitoring and Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]
- BenchChem Technical Support Team.
-
Various Authors. How to approach choosing reaction conditions for Suzuki? Reddit. Published February 23, 2024. [Link]
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
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Heck reaction. In: Wikipedia. ; 2023. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
- ACS GCI Pharmaceutical Roundtable.
-
Dounay, A. B.; Hatanaka, K.; Kodanko, J. J.; O'Brien, M.; Overman, L. E.; Ziller, J. W. Two Methods for Direct ortho-Arylation of Benzoic Acids. J. Am. Chem. Soc.2003 , 125 (21), 6261–6271. [Link]
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Iwasaki, T.; Yamashita, K.; Kuniyasu, H.; Kambe, N. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Org. Lett.2017 , 19 (14), 3691–3694. [Link]
-
Sumimoto, M.; Takagi, Y.; Tanaka, S. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2021 . [Link]
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Published February 23, 2021.
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic...[Link]
- BenchChem Technical Support Team. Application Notes and Protocols: Heck Reaction Conditions for 2-Fluoro-5-iodobenzylamine. BenchChem. Published 2025.
- BenchChem Technical Support Team. Technical Support Center: Overcoming Low Reactivity of 3-Fluoro-2-vinylphenol in Cross-Coupling Reactions. BenchChem. Published 2025.
-
Sharma, U.; Emayavaramban, P. S.; Patureau, F. W.; Glorius, F. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catal.2017 , 7 (5), 3118–3122. [Link]
-
Gemo, P.; et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Org. Process Res. Dev.2023 . [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Sonogashira coupling. In: Wikipedia. ; 2023. [Link]
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Published March 22, 2024. [Link]
-
Galkin, M. V.; Krivoshein, A. V.; Ananikov, V. P. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules. 2019 , 24 (18), 3290. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
El-Boraey, H. A. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2017 , 7 (76), 48311–48332. [Link]
-
Denmark, S. E.; Smith, R. C. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. J. Am. Chem. Soc.2008 , 130 (47), 16074–16082. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Published August 5, 2024. [Link]
-
Chen, J.; et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. 2018 , 23 (11), 2973. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Chemistry LibreTexts. Heck Reaction. Published June 30, 2023. [Link]
-
ResearchGate. Optimization of the conditions for the cross-coupling reaction. [a]. [Link]
- BenchChem Technical Support Team. A Comparative Guide to Catalysts for 2-Fluoro-5-iodobenzylamine Cross-Coupling Reactions. BenchChem. Published 2025.
- BenchChem Technical Support Team. Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions. BenchChem. Published 2025.
-
Cherney, A. H.; Reisman, S. E. Catalytic Asymmetric Reductive Acyl Cross-Coupling: Synthesis of Enantioenriched Acyclic α,α-Disubstituted Ketones. J. Am. Chem. Soc.2014 , 136 (41), 14365–14368. [Link]
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Chen, J.; et al. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Org. Chem. Front.2017 , 4 (10), 2023–2026. [Link]
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ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Published January 2018. [Link]
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Reva, I.; et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. 2021 , 26 (19), 5947. [Link]
-
ResearchGate. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]
- BenchChem Technical Support Team. troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem. Published 2025.
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. Halogenated benzoic acids serve as exceptionally versatile synthons, offering multiple reaction handles for the construction of complex molecular architectures. Among these, 2-Fluoro-3-iodo-4-methylbenzoic acid has emerged as a building block of significant interest. Its unique substitution pattern—featuring a highly reactive iodine atom for cross-coupling, an acidity-enhancing and electronically-modulating ortho-fluoro substituent, and a para-methyl group—provides a distinct combination of reactivity and structural control.
This guide provides an in-depth comparison of 2-fluoro-3-iodo-4-methylbenzoic acid with other halogenated benzoic acids. We will explore the causality behind its enhanced performance in key synthetic transformations, supported by experimental data and detailed protocols. The objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to make informed decisions when selecting building blocks for their synthetic campaigns. A notable application highlighting its importance is its role as a key intermediate in the synthesis of Trametinib, a potent MEK inhibitor used in cancer therapy.[1][2]
The Interplay of Substituents: A Structural and Electronic Analysis
The synthetic utility of 2-fluoro-3-iodo-4-methylbenzoic acid is a direct consequence of the electronic and steric effects exerted by its substituents. Understanding these influences is key to predicting its reactivity.
-
The Iodine Atom (Position 3): The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This lower bond dissociation energy makes aryl iodides the most reactive substrates for the initial, often rate-limiting, oxidative addition step in palladium-catalyzed cross-coupling reactions.[3] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to their bromo and chloro counterparts.
-
The Fluorine Atom (Position 2): The ortho-fluoro substituent exerts a powerful influence through several mechanisms:
-
Inductive Effect: As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond, increasing the acidity of the carboxylic acid.
-
The Ortho-Effect: Nearly all substituents in the ortho position increase the acidity of benzoic acid, a phenomenon attributed to a combination of steric and electronic factors.[4][5] This effect can prevent the carboxylate group from being perfectly coplanar with the benzene ring, influencing its electronic communication with the rest of the molecule.
-
Reactivity Modulation: The electron-withdrawing nature of fluorine can influence the oxidative addition step at the adjacent C-I bond and subsequent steps in catalytic cycles.
-
-
The Methyl Group (Position 4): This group is weakly electron-donating via hyperconjugation and provides steric bulk, which can influence the conformation of the molecule and the accessibility of the adjacent reactive sites.
-
The Carboxylic Acid Group (Position 1): This functional group is not merely a passive spectator. It can act as a directing group in certain C-H activation reactions and provides a crucial handle for subsequent modifications, most commonly amide bond formation, as seen in the synthesis of Trametinib.[6][7]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true value of a halogenated building block is demonstrated in its performance in forming new carbon-carbon and carbon-heteroatom bonds. We will now compare the performance of 2-fluoro-3-iodo-4-methylbenzoic acid against other halogenated analogs in three cornerstone reactions of modern synthesis.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction.[8][9] The reactivity of the halide is a critical parameter for success.
Causality of Performance: The high reactivity of the C-I bond in 2-fluoro-3-iodo-4-methylbenzoic acid allows for oxidative addition to the Pd(0) catalyst under significantly milder conditions than those required for aryl bromides and especially aryl chlorides.[10] Aryl chlorides often necessitate highly active catalysts, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and higher reaction temperatures to achieve comparable yields.[11] The presence of the ortho-fluoro group does not significantly hinder the reaction and can contribute to a more electron-deficient aromatic ring, which can facilitate the oxidative addition step.
Comparative Data:
| Aryl Halide Substrate | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | Pd(PPh₃)₄, Na₂CO₃ | 80-90 | 2-6 | >90 | Adapted from[12] |
| 2-Fluoro-3-bromo-4-methylbenzoic acid | Pd(dppf)Cl₂, K₃PO₄ | 100-110 | 12-24 | 75-85 | Adapted from[13] |
| 2-Fluoro-3-chloro-4-methylbenzoic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 110-120 | 24-48 | 60-75 | Adapted from[11] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-fluoro-3-iodo-4-methylbenzoic acid with phenylboronic acid.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-fluoro-3-iodo-4-methylbenzoic acid (1.0 mmol, 280 mg), phenylboronic acid (1.2 mmol, 146 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent and Base Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (2.0 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 90°C with vigorous stirring for 4 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the biaryl product.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Constructing Aryl-Alkynyl Scaffolds
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, a crucial transformation for accessing conjugated systems found in pharmaceuticals and electronic materials.[14][15] This reaction typically employs a dual-catalyst system of palladium and copper(I).
Causality of Performance: Similar to the Suzuki coupling, the high reactivity of the C-I bond is advantageous. The Sonogashira reaction is often sensitive to steric hindrance near the coupling site. While the ortho-fluoro group adds some bulk, it is generally well-tolerated. The alternative, copper-free Sonogashira protocols, which are often preferred for complex molecules to avoid copper-mediated side reactions, also benefit from the high reactivity of aryl iodides.[16] Bromo- and chloro-analogs would require higher temperatures and potentially different ligand systems to achieve similar efficiency.
Comparative Data:
| Aryl Halide Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room Temp - 50 | 2-4 | >95 | Adapted from[14] |
| 2-Fluoro-3-bromo-4-methylbenzoic acid | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60-80 | 8-16 | 70-80 | Adapted from[17] |
| 2-Fluoro-3-chloro-4-methylbenzoic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 100-120 | 24 | 50-65 | Adapted from[16] |
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of 2-fluoro-3-iodo-4-methylbenzoic acid with phenylacetylene.
-
Reagent Preparation: To a Schlenk flask under argon, add 2-fluoro-3-iodo-4-methylbenzoic acid (1.0 mmol, 280 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Solvent and Amine Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL).
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 6 hours or until completion is confirmed by TLC.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify with 1M HCl.
-
Extraction and Purification: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Diagram: Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper cycles of the Sonogashira reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[18][19] The reaction couples an amine with an aryl halide.
Causality of Performance: The C-I bond's high reactivity is again a major asset, facilitating the initial oxidative addition. This is particularly important for less nucleophilic amines or when attempting to couple sterically hindered partners. While modern, highly active Buchwald-type ligands have expanded the scope to include aryl chlorides, these reactions often require rigorously inert conditions and carefully optimized catalyst systems.[20] The use of an aryl iodide like 2-fluoro-3-iodo-4-methylbenzoic acid often allows for the use of simpler, more traditional phosphine ligands and milder conditions.
Comparative Data:
| Aryl Halide Substrate | Amine | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | 100 | >90 | Adapted from[21] |
| 2-Fluoro-3-bromo-4-methylbenzoic acid | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | 110 | 80-90 | Adapted from[20] |
| 2-Fluoro-3-chloro-4-methylbenzoic acid | Aniline | Pd(OAc)₂, RuPhos, K₃PO₄ | 120 | 65-80 | Adapted from[22] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 2-fluoro-3-iodo-4-methylbenzoic acid with aniline. Note: The carboxylic acid may need to be protected as an ester for this reaction, or the reaction conditions carefully controlled to avoid side reactions. For this protocol, we assume the use of the corresponding methyl ester.
-
Reagent Preparation: In a glovebox, charge an oven-dried vial with methyl 2-fluoro-3-iodo-4-methylbenzoate (1.0 mmol, 294 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Addition of Reactants: Add aniline (1.2 mmol, 112 mg, 109 µL) and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and heat the mixture to 110°C for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the coupled N-aryl product. Subsequent hydrolysis of the ester can yield the desired carboxylic acid.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Conclusion: A Strategic Choice for Advanced Synthesis
The evidence presented clearly demonstrates that 2-fluoro-3-iodo-4-methylbenzoic acid is a superior building block for a range of critical synthetic transformations. Its primary advantage lies in the high reactivity of the carbon-iodine bond, which consistently enables milder reaction conditions, shorter reaction times, and higher yields in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions compared to its bromo and chloro analogs.
While bromo- and especially chloro-substituted benzoic acids offer a lower initial procurement cost, this is often offset by the need for more expensive and specialized catalyst systems, higher energy input, and more complex purification procedures. The unique electronic environment created by the ortho-fluoro and para-methyl groups further refines the reactivity profile, making 2-fluoro-3-iodo-4-methylbenzoic acid a reliable and highly effective tool for constructing the complex, polyfunctionalized molecules demanded by the pharmaceutical and materials science industries. Its successful application in the synthesis of Trametinib is a testament to its strategic value in drug development. For researchers aiming for efficiency, reliability, and broad applicability in their synthetic endeavors, 2-fluoro-3-iodo-4-methylbenzoic acid represents a scientifically sound and field-proven choice.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (2006). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Grushin, V. V., et al. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
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Carlson, C. B., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(8), 5086-5144. Retrieved from [Link]
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
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Arkivoc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. Retrieved from [Link]
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ResearchGate. (2025, May 14). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Retrieved from [Link]
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ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline.... Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Retrieved from [Link]
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ResearchGate. (2025, August 6). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2008, January 1). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. Retrieved from [Link]
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Journal of Nuclear Medicine. (2020, December 1). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]
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ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Retrieved from [Link]
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National Institutes of Health. (2020, September 29). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Retrieved from [Link]
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Synfacts. (2011). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Retrieved from [Link]
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WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Retrieved from [Link]
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Asian Journal of Chemistry. (2015, August 29). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Retrieved from [Link]
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YouTube. (2021, May 30). Ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
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National Institutes of Health. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
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MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Retrieved from [Link]
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National Institutes of Health. (2021, March 14). Structural basis for the action of the drug trametinib at KSR-bound MEK. Retrieved from [Link]
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National Institutes of Health. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
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A Technical Guide to the Comparative Reactivity of Iodo and Fluoro Groups in 2-Fluoro-3-iodo-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. The presence of multiple, distinct halogen substituents on a single aromatic ring, such as in 2-Fluoro-3-iodo-4-methylbenzoic acid, offers a versatile platform for sequential and site-selective modifications. This guide provides an in-depth technical comparison of the reactivity of the iodo and fluoro groups in this molecule, supported by fundamental chemical principles and experimental insights into key reaction classes.
The Dichotomy of Halogen Reactivity: A Tale of Two Bonds
The divergent reactivity of the iodo and fluoro substituents in 2-Fluoro-3-iodo-4-methylbenzoic acid is fundamentally governed by the distinct properties of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is longer and significantly weaker than the exceptionally strong C-F bond, which is the strongest single bond to carbon in organic chemistry[1]. This difference in bond dissociation energy is a primary determinant of their behavior in reactions where cleavage of the carbon-halogen bond is a key step.
Conversely, the high electronegativity of fluorine imparts a substantial partial positive charge on the attached carbon atom, making it more susceptible to nucleophilic attack. This electronic effect is central to its reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Domain of the Iodo Group
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the iodo group is overwhelmingly more reactive than the fluoro group. The generally accepted reactivity trend for aryl halides in these transformations is I > Br > Cl >> F. This selectivity is rooted in the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-I bond undergoes this step much more readily than the robust C-F bond.
This pronounced difference in reactivity allows for highly chemoselective functionalization of the iodo position while leaving the fluoro group intact for subsequent transformations.
Experimental Evidence: Selective Cross-Coupling
While specific experimental data for 2-Fluoro-3-iodo-4-methylbenzoic acid is not extensively published, the principles of chemoselective cross-coupling of dihalogenated arenes are well-established. For instance, in the Suzuki-Miyaura coupling of dihaloarenes, the reaction can be selectively performed at the iodo-substituted position.
Table 1: Predicted Selectivity in Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-3-iodo-4-methylbenzoic Acid
| Reaction Type | Coupling Partner | Predicted Major Product | Predicted Yield |
| Suzuki-Miyaura | Arylboronic acid | 2-Fluoro-3-(aryl)-4-methylbenzoic acid | High |
| Sonogashira | Terminal alkyne | 2-Fluoro-3-(alkynyl)-4-methylbenzoic acid | High |
| Buchwald-Hartwig | Amine | 2-Fluoro-3-(amino)-4-methylbenzoic acid | High |
Nucleophilic Aromatic Substitution (SNAr): The Fluoro Group Takes the Lead
In contrast to cross-coupling reactions, the fluoro group is often the more reactive substituent in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine serves to stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack, thereby lowering the activation energy of this rate-determining step[2][3][4][5][6]. The reactivity order in SNAr is often F > Cl > Br > I[2].
In the case of 2-Fluoro-3-iodo-4-methylbenzoic acid, the carboxylic acid group acts as a moderate electron-withdrawing group, which can facilitate SNAr. The fluoro group, being ortho to the carboxylic acid, is well-positioned for nucleophilic displacement.
Experimental Insights: SNAr on Fluorobenzoic Acids
Studies on related fluorobenzoic acid derivatives have demonstrated the feasibility of SNAr reactions. For instance, unprotected 2-fluorobenzoic acids can undergo nucleophilic substitution with organolithium or Grignard reagents[5].
Table 2: Predicted Selectivity in Nucleophilic Aromatic Substitution of 2-Fluoro-3-iodo-4-methylbenzoic Acid
| Nucleophile | Reaction Conditions | Predicted Major Product | Predicted Yield |
| Strong Nucleophile (e.g., Alkoxide) | High Temperature | 2-(Alkoxy)-3-iodo-4-methylbenzoic acid | Moderate to High |
| Amine | Basic conditions, heat | 2-(Amino)-3-iodo-4-methylbenzoic acid | Moderate |
Directed Ortho-Lithiation: A Question of Directing Group Strength
Directed ortho-lithiation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The outcome of DoM on 2-Fluoro-3-iodo-4-methylbenzoic acid would depend on the relative directing abilities of the carboxylate, fluoro, and iodo groups. The carboxylic acid group is a potent directing group for lithiation at the ortho position[7][8]. The fluoro group is also known to be an effective ortho-directing group.
Given the substitution pattern, lithiation would be expected to occur at the C5 position, directed by the carboxylate and influenced by the other substituents. However, the potential for halogen dance, a base-catalyzed migration of halogens (typically bromine and iodine), should be considered as a possible side reaction under the strongly basic conditions of lithiation[9].
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the iodo position of a dihalogenated benzoic acid and may require optimization for specific substrates.
dot
Caption: General workflow for selective Suzuki-Miyaura coupling.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 2-Fluoro-3-iodo-4-methylbenzoic acid, the arylboronic acid, and K₂CO₃.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the dioxane/water solvent mixture and degas the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution of the Fluoro Group
This protocol outlines a general procedure for the SNAr of a fluorobenzoic acid derivative.
dot
Caption: General workflow for nucleophilic aromatic substitution.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid (1.0 equiv)
-
Sodium methoxide (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve 2-Fluoro-3-iodo-4-methylbenzoic acid in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and carefully quench with water.
-
Acidify with 1M HCl and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The iodo and fluoro groups on 2-Fluoro-3-iodo-4-methylbenzoic acid exhibit distinct and predictable reactivity, enabling a high degree of control in synthetic design. The C-I bond is the preferred site for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents. In contrast, the C-F bond is more susceptible to nucleophilic aromatic substitution, providing a complementary route to functionalization. A thorough understanding of these reactivity patterns is crucial for the efficient and selective synthesis of complex molecules derived from this versatile building block.
References
- Mortier, J., Bennetau, B., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (1992).
- Kwan, E. E., et al. Concerted Nucleophilic Aromatic Substitution Reactions.
- Snieckus, V. Directed ortho metalation. Toluene-a-sulfonamides and related dilithio species. Chemical Reviews, 90(6), 879-933 (1990).
- Bunnett, J. F., & Moyer, C. E. The Halogen Dance, a Base-Catalyzed Halogen Migration in Aryl Halides. Journal of the American Chemical Society, 93(5), 1183–1190 (1971).
- Wikipedia contributors.
- Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. Carbon–fluorine bond. Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.
- Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922 (2007).
- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483 (1995).
- Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361 (2008).
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211 (2002).
- Hassan, J., et al. Aryl–Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470 (2002).
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067 (1998).
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Navigating the Structure-Activity Landscape of 2-Fluoro-3-iodo-4-methylbenzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzoic acid scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. The strategic functionalization of the phenyl ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide array of biological activities. This guide delves into the structure-activity relationship (SAR) of a specific, polysubstituted scaffold: 2-Fluoro-3-iodo-4-methylbenzoic acid. Due to the limited publicly available data on this precise derivative, this guide will infer and project SAR trends by comparatively analyzing related substituted benzoic acid analogs. We will explore the influence of individual and combined substitutions on potential biological targets, supported by experimental data from analogous compounds and detailed protocols for relevant in vitro assays.
The Core Scaffold: Deconstructing the Influences of Fluoro, Iodo, and Methyl Substituents
The 2-Fluoro-3-iodo-4-methylbenzoic acid scaffold presents a unique combination of electronic and steric features that can significantly influence its interaction with biological targets. Understanding the individual contributions of each substituent is paramount to predicting the SAR of its derivatives.
-
The 2-Fluoro Substituent: The incorporation of a fluorine atom at the ortho position is a well-established strategy in drug design.[1] Its high electronegativity can modulate the acidity of the carboxylic acid, influence molecular conformation, and enhance metabolic stability.[1] The ortho-fluoro group can also participate in hydrogen bonding and other non-covalent interactions, potentially increasing binding affinity to target proteins.[2]
-
The 3-Iodo Substituent: The large, lipophilic iodine atom at the meta position can introduce significant steric bulk and enhance van der Waals interactions within a binding pocket. Its presence can also influence the overall electronic distribution of the aromatic ring.
-
The 4-Methyl Substituent: The methyl group at the para position is a small, lipophilic group that can occupy hydrophobic pockets in a target protein. Its electron-donating nature can also subtly modulate the electronic properties of the benzene ring.
The interplay of these three substituents—the electron-withdrawing fluorine, the bulky and lipophilic iodine, and the lipophilic methyl group—creates a unique electronic and steric profile that can be exploited for targeted drug design.
Comparative Analysis of Biological Activity: Inferences from Structurally Related Analogs
In the absence of direct experimental data for 2-Fluoro-3-iodo-4-methylbenzoic acid derivatives, we can draw valuable insights from the SAR of analogous compounds. Here, we present a comparative analysis of the inhibitory activity of various substituted benzoic acid derivatives against α-amylase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.
| Compound/Analog | Substitution Pattern | Target Enzyme | IC50 (mM) | Reference |
| Hypothetical Derivative 1 | 2-Fluoro-3-iodo-4-methyl | α-Amylase | - | - |
| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | α-Amylase | 17.30 ± 0.73 | [3][4] |
| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | α-Amylase | - | [3] |
| 4-Hydroxybenzoic acid | 4-OH | α-Amylase | - | [3] |
| 4-Methylbenzoic acid | 4-CH3 | α-Amylase | 52.35 ± 3.31 | [3] |
| Benzoic acid | Unsubstituted | α-Amylase | 45.25 | [5] |
Analysis of SAR Trends:
The data from related compounds suggest that hydroxylation, particularly at the 2-position, significantly enhances α-amylase inhibitory activity.[3] For instance, 2,3,4-trihydroxybenzoic acid is a more potent inhibitor than both 4-methylbenzoic acid and unsubstituted benzoic acid.[3][4][5] This suggests that the introduction of a hydrogen-bonding donor at the ortho position is beneficial for activity against this particular target.
For our target scaffold, the 2-fluoro group, while not a hydroxyl, is a strong hydrogen bond acceptor and could potentially mimic this interaction. The 4-methyl group, as seen in 4-methylbenzoic acid, appears to slightly decrease activity compared to unsubstituted benzoic acid, suggesting that a small lipophilic group at this position is not optimal for α-amylase inhibition.[3] The influence of the 3-iodo substituent is more difficult to predict without direct data, but its steric bulk could either be detrimental or, if it fits into a specific pocket, enhance binding.
This comparative analysis, while inferential, provides a rational basis for the initial design and screening of 2-Fluoro-3-iodo-4-methylbenzoic acid derivatives as potential α-amylase inhibitors.
Potential Biological Targets and Mechanistic Insights
Based on the broader literature for substituted benzoic acids, derivatives of the 2-Fluoro-3-iodo-4-methylbenzoic acid scaffold may exhibit activity against a range of biological targets beyond α-amylase.
dot
Caption: Potential biological targets for 2-Fluoro-3-iodo-4-methylbenzoic acid derivatives.
Experimental Protocols for Target Validation
To empirically determine the biological activity of novel 2-Fluoro-3-iodo-4-methylbenzoic acid derivatives, a suite of in vitro assays is essential. Below are detailed, step-by-step methodologies for key experiments.
In Vitro α-Amylase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of α-amylase, which breaks down starch.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Phosphate buffer (pH 6.9)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 50 µL of each compound dilution to respective wells.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of starch solution to each well and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 50 µL of sodium potassium tartrate solution to stabilize the color.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
dot
Caption: Workflow for the in vitro α-amylase inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the inhibition of COX-1 and COX-2, enzymes involved in the inflammatory response.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme and L-epinephrine (cofactors)
-
Test compounds in DMSO
-
PGE2 ELISA kit
-
96-well plate
-
Microplate reader
Procedure:
-
In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine.[3]
-
Add the COX-1 or COX-2 enzyme and incubate at room temperature.[3]
-
Add the test compound and pre-incubate at 37°C.[3]
-
Initiate the reaction by adding arachidonic acid and incubate.
-
Stop the reaction with a suitable agent (e.g., HCl).
-
Quantify the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.[7]
-
Calculate the percentage of inhibition and determine the IC50 values.
In Vitro SIRT1 Inhibition Assay
This fluorometric assay measures the activity of SIRT1, a histone deacetylase involved in various cellular processes.
Objective: To determine the IC50 values of test compounds against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate
-
NAD+
-
SIRT1 assay buffer
-
Developer solution
-
Test compounds in DMSO
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, the test compound, and SIRT1 enzyme.
-
Initiate the reaction by adding NAD+ and the fluorogenic substrate.
-
Incubate at 37°C for a specified time.
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.[8]
-
Calculate the percentage of inhibition and determine the IC50 values.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of test compounds against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds in a suitable solvent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB.[9]
-
Inoculate each well with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.[9]
Conclusion and Future Directions
The 2-Fluoro-3-iodo-4-methylbenzoic acid scaffold represents an intriguing starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, a systematic analysis of the structure-activity relationships of analogous compounds provides a rational framework for guiding future research. The interplay of the ortho-fluoro, meta-iodo, and para-methyl substituents offers a rich chemical space for exploration.
Future efforts should focus on the synthesis of a focused library of 2-Fluoro-3-iodo-4-methylbenzoic acid derivatives and their systematic evaluation in a panel of relevant biological assays, such as those detailed in this guide. This will enable the elucidation of definitive SAR trends and the identification of lead compounds for further optimization. The insights gained from such studies will not only advance our understanding of this specific scaffold but also contribute to the broader field of medicinal chemistry.
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of 2-Fluoro-3-iodo-4-methylbenzoic Acid
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 2-Fluoro-3-iodo-4-methylbenzoic acid, a key building block in the synthesis of complex pharmaceutical agents, rigorous purity assessment is paramount. Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and potential toxicity. This guide provides a comprehensive, multi-technique spectroscopic approach to unequivocally confirm the purity of 2-Fluoro-3-iodo-4-methylbenzoic acid, grounded in the principles of scientific integrity and validated through orthogonal analytical methods.
This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable methodology for purity determination. We will move beyond a simple checklist of procedures to a deeper understanding of why specific techniques are chosen, how they complement each other, and how to interpret the resulting data to build a conclusive purity profile.
The Orthogonal Approach: A Triad of Spectroscopic Techniques
No single analytical technique is infallible. A self-validating system for purity confirmation relies on the convergence of data from multiple, independent methods. This orthogonal approach minimizes the risk of overlooking impurities that may be invisible to one technique but readily detected by another. For 2-Fluoro-3-iodo-4-methylbenzoic acid, our triad of core spectroscopic techniques includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is highly sensitive to the chemical environment of each atom. It is the gold standard for structural elucidation and can quantify impurities with appropriate standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[1][2] It is exceptionally adept at detecting and identifying trace-level impurities, especially those with different polarity or mass-to-charge ratios.[1][2][3][4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique that identifies the functional groups present in a molecule.[6] It serves as a quick and effective identity check and can reveal the presence of unexpected functional groups that might indicate impurities.[6]
The logical workflow of this comprehensive purity analysis is depicted below.
Caption: Workflow for the comprehensive purity assessment of 2-Fluoro-3-iodo-4-methylbenzoic acid.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[7] For purity analysis, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of proton signals allows for the relative quantification of the main compound and any proton-bearing impurities.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. While less sensitive than ¹H NMR, it provides crucial information about the carbon skeleton and is less prone to signal overlap.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzoic acid derivatives due to its ability to dissolve the compound and the presence of a distinct solvent peak that does not interfere with the aromatic or carboxylic acid proton signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Fluoro-3-iodo-4-methylbenzoic acid.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C nuclei.[7]
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Interpretation and Purity Assessment
A pure sample of 2-Fluoro-3-iodo-4-methylbenzoic acid is expected to exhibit specific signals in both the ¹H and ¹³C NMR spectra.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.5 | broad singlet | 1H | -COOH |
| Aromatic | ~7.8 | doublet | 1H | Ar-H |
| Methyl | ~2.4 | singlet | 3H | -CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl | ~165 | -COOH |
| Aromatic | ~110-160 | Ar-C |
| Methyl | ~20 | -CH₃ |
Trustworthiness through Self-Validation: The presence of any additional signals in the spectra is a direct indication of impurities. For instance, the absence of the fluorine or iodine substituent could lead to different splitting patterns or chemical shifts in the aromatic region.[8][9] Unreacted starting materials or residual solvents will also present their own characteristic peaks.
II. Liquid Chromatography-Mass Spectrometry (LC-MS): Unmasking Trace Impurities
LC-MS is a highly sensitive technique that excels at separating and identifying components in a mixture.[1][2][3][4][5] It is particularly valuable for detecting impurities that are structurally very similar to the main compound or are present at levels below the detection limit of NMR.
Causality Behind Experimental Choices:
-
Reverse-Phase HPLC: A C18 column is a robust choice for separating moderately polar compounds like benzoic acid derivatives.
-
Gradient Elution: A gradient of water and a polar organic solvent (like acetonitrile or methanol) with an acid modifier (like formic or trifluoroacetic acid) is employed to ensure the efficient elution of both the main compound and a wide range of potential impurities with varying polarities. The acid modifier helps to achieve sharper peaks for acidic analytes.[10]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules, minimizing fragmentation and providing a clear molecular ion peak.[3] Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution of 2-Fluoro-3-iodo-4-methylbenzoic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of ~10 µg/mL.
-
-
Instrumentation and Conditions:
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV-Vis detector set at an appropriate wavelength (e.g., 254 nm).
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: Scan a range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Capillary Voltage and Cone Voltage: Optimize for the compound of interest.
-
-
Data Interpretation and Purity Assessment
The HPLC chromatogram should ideally show a single, sharp, and symmetrical peak corresponding to 2-Fluoro-3-iodo-4-methylbenzoic acid. The mass spectrum of this peak should show a prominent ion at m/z 294.9 (for [M-H]⁻).
| Technique | Pure Sample | Sample with Impurities |
| HPLC Chromatogram | A single major peak at the expected retention time. | Additional peaks at different retention times. |
| Mass Spectrum | A major ion at m/z 294.9. | Ions corresponding to the molecular weights of impurities. |
Trustworthiness through Self-Validation: Any additional peaks in the chromatogram represent potential impurities. The mass spectrometer provides the molecular weight of these impurities, aiding in their identification. Common impurities could include starting materials from the synthesis or by-products from side reactions.[10] For example, the absence of iodine would result in a compound with a molecular weight of 170.1 g/mol .
III. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the molecule.[6] While not a quantitative technique for purity in this context, it serves as an excellent identity check and can quickly flag samples with gross impurities that possess different functional groups.
Causality Behind Experimental Choices:
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a common and convenient sampling technique that requires minimal sample preparation.
Experimental Protocol: FTIR
-
Sample Preparation:
-
Place a small amount of the solid 2-Fluoro-3-iodo-4-methylbenzoic acid directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a sufficient number of scans (e.g., 16-32) and ratio them against a background spectrum of the clean ATR crystal.
-
Data Interpretation and Purity Assessment
The FTIR spectrum of a pure sample will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1680-1710 |
| C-F stretch | 1000-1400 |
| C-I stretch | 500-600 |
| Aromatic C=C stretch | 1450-1600 |
| Aromatic C-H stretch | 3000-3100 |
Trustworthiness through Self-Validation: The absence of any of these key bands or the presence of unexpected absorptions (e.g., an N-H stretch from an amine impurity) would cast doubt on the sample's identity and purity.
Synthesizing the Data: A Unified Conclusion
The true power of this orthogonal approach lies in the integrated analysis of the data from all three techniques.
Caption: Logical convergence of spectroscopic data for high-purity confirmation.
A sample can be confidently declared pure if:
-
The ¹H and ¹³C NMR spectra are consistent with the structure of 2-Fluoro-3-iodo-4-methylbenzoic acid and show no significant impurity peaks.
-
The LC-MS analysis shows a single major peak with the correct mass-to-charge ratio.
-
The FTIR spectrum confirms the presence of all expected functional groups and the absence of unexpected ones.
Conversely, discrepancies in any of these analyses warrant further investigation, such as impurity isolation and structural elucidation.
By employing this rigorous, multi-faceted spectroscopic approach, researchers and drug development professionals can ensure the foundational quality of their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
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- Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-10.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- BenchChem. (n.d.). Quality Control for 2-Fluoro-4-methylbenzoic Acid: Ensuring Purity from China.
- UC CORE. (n.d.). Purity Determination by LC-MS.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Hussain, S. A., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 748-751.
- World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
- BenchChem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
- Atmospheric Environment. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
- COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
- AxisPharm. (n.d.). Small Molecule Analysis.
- PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
- Scientist Live. (2013). LC/MS detection: powerful tool for organic compound analysis.
- ResearchGate. (2025). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
- BenchChem. (n.d.). Technical Support Center: Reactions Involving Fluorinated Benzoic Acids.
- ChemicalBook. (2025). 2-Fluoro-3-Iodo-4-Methylbenzoic Acid | 882679-89-2.
- ResearchGate. (n.d.). Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block.
- ResearchGate. (n.d.). a) Selective mono‐ and difluorination of benzoic acid derivatives....
- ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance:....
- ResearchGate. (2024). (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media.
- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- BenchChem. (n.d.). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
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- 8. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Introduction
2-Fluoro-3-iodo-4-methylbenzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. The strategic placement of fluoro, iodo, methyl, and carboxylic acid moieties on the benzene ring offers multiple points for diversification, making it a valuable intermediate for medicinal chemists and drug development professionals. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for cross-coupling reactions. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Route 1: Direct Electrophilic Iodination
This synthetic approach focuses on the late-stage introduction of the iodine atom onto a pre-functionalized benzoic acid core. The synthesis commences with the preparation of 2-fluoro-4-methylbenzoic acid, followed by a regioselective iodination directed by the carboxylic acid group.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid
The synthesis of the key intermediate, 2-fluoro-4-methylbenzoic acid, can be efficiently achieved from 4-bromo-3-fluorotoluene via a lithium-halogen exchange followed by carboxylation with solid carbon dioxide (dry ice).[1]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-3-fluorotoluene (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, add an excess of crushed solid carbon dioxide to anhydrous THF.
-
Pour the organolithium solution onto the solid carbon dioxide slurry.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and extract the aqueous layer with ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-4-methylbenzoic acid.
Step 2: Iodination of 2-Fluoro-4-methylbenzoic Acid
The introduction of iodine at the 3-position is achieved through an electrophilic aromatic substitution. The carboxylic acid group acts as an ortho-directing group, facilitating the regioselective iodination.[2][3]
-
To a solution of 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Add a catalytic amount of a strong acid, such as sulfuric acid, to activate the iodinating agent.
-
Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining NIS.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-fluoro-3-iodo-4-methylbenzoic acid.
Visual Workflow: Route 1
Caption: Synthetic pathway via Sandmeyer reaction.
Discussion of Route 2
This route is longer and more linear than the first. However, it offers excellent control over the regiochemistry of the iodination, as the Sandmeyer reaction is highly specific to the position of the amino group. The nitration of 2-fluoro-4-methyltoluene can produce a mixture of isomers, necessitating a purification step at an early stage. The subsequent oxidation and reduction steps are generally high-yielding and well-established transformations. The Sandmeyer reaction itself is a robust and reliable method, though it involves the handling of potentially unstable diazonium salts, which requires careful temperature control.
Comparative Analysis
| Feature | Route 1: Direct Iodination | Route 2: Sandmeyer Reaction |
| Number of Steps | 2 | 4 |
| Starting Materials | 4-Bromo-3-fluorotoluene, CO2, NIS | 2-Fluoro-4-methyltoluene, Nitrating agents, Oxidizing agents, Reducing agents, NaNO2, KI |
| Regioselectivity | Potentially lower; relies on directing group effects | High; determined by the position of the nitro/amino group |
| Key Reactions | Organolithium formation, Electrophilic Aromatic Substitution | Nitration, Oxidation, Reduction, Sandmeyer Reaction |
| Potential Challenges | Control of iodination regioselectivity, potential for over-iodination | Isomer separation after nitration, handling of diazonium salts |
| Overall Yield | Potentially higher due to fewer steps | May be lower due to the multi-step nature |
| Scalability | Generally good, but large-scale organolithium reactions can be challenging | Well-established industrial reactions, but requires more unit operations |
Conclusion
Both synthetic routes presented offer viable pathways to 2-fluoro-3-iodo-4-methylbenzoic acid, each with its own set of advantages and disadvantages.
Route 1 (Direct Iodination) is more concise and may offer a higher overall yield if the regioselectivity of the iodination can be effectively controlled. This route would be particularly attractive for smaller-scale laboratory synthesis where speed and simplicity are paramount.
Route 2 (Sandmeyer Reaction) , while longer, provides a more controlled and unambiguous synthesis in terms of regiochemistry. The steps involved are classic and well-understood organic transformations that are often amenable to large-scale production. This route would be the preferred choice for industrial applications where product purity and process robustness are critical.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available starting materials, and the importance of isomeric purity. Further process optimization for either route could lead to improved yields and efficiency.
References
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D. A. Leas, Y. Dong, J. L. Vennerstrom, D. E. Stack, Org. Lett., 2017, 19, 2518-2521. ([Link])
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ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ([Link])
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Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. ([Link])
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Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. ([Link])
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Wikipedia. Sandmeyer reaction. ([Link])
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. ([Link])
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Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. ([Link])
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WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. ([Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. ([Link])
-
Organic Chemistry Portal. Sandmeyer Reaction. ([Link])
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The Unexplored Potential of 2-Fluoro-3-iodo-4-methylbenzoic Acid: A Comparative Guide to Synthesizing and Evaluating Novel Bioactive Compounds
For the modern medicinal chemist, the strategic selection of a starting scaffold is a critical determinant of success in drug discovery. The inherent functionalities of a lead molecule dictate its synthetic accessibility and, more importantly, its potential to interact with biological targets. In this guide, we delve into the untapped potential of 2-Fluoro-3-iodo-4-methylbenzoic acid, a uniquely substituted aromatic scaffold. While direct biological activity data for its derivatives are not extensively reported in publicly accessible literature, its structural motifs—a fluorine atom, an iodine atom, and a methyl group—are hallmarks of numerous successful therapeutic agents. This guide will, therefore, provide a comparative analysis, proposing synthetic pathways to novel compounds and outlining robust experimental protocols to evaluate their potential as potent and selective therapeutic agents, particularly in the realms of oncology and infectious diseases.
The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity. The iodine atom, a versatile handle for cross-coupling reactions, allows for the introduction of diverse molecular fragments, enabling broad exploration of chemical space. The methyl group can provide beneficial steric interactions within a target's binding pocket and improve lipophilicity. This unique combination of substituents makes 2-Fluoro-3-iodo-4-methylbenzoic acid an intriguing, yet underexplored, platform for the generation of novel chemical entities.
Comparative Analysis of Structural Analogs and Hypothesized Biological Activities
While direct derivatives of 2-Fluoro-3-iodo-4-methylbenzoic acid are not widely documented, we can infer potential biological activities by examining structurally related compounds. For instance, various fluorinated and iodinated benzoic acids serve as key intermediates in the synthesis of kinase and PARP inhibitors, two crucial classes of anticancer agents.[1] Furthermore, the antimicrobial properties of substituted benzoic acids are well-established.[1][2]
Table 1: Comparison of 2-Fluoro-3-iodo-4-methylbenzoic Acid Derivatives with Known Bioactive Compounds
| Compound Class | Hypothetical Derivative from 2-Fluoro-3-iodo-4-methylbenzoic Acid | Known Bioactive Analog | Primary Biological Target/Activity of Analog | Reference |
| Amides | N-Aryl/Alkyl-2-fluoro-3-iodo-4-methylbenzamide | 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid derivatives | Precursors for anticancer diphenylamines | [1] |
| Heterocycles | Phenyl-substituted oxadiazole derived from 2-fluoro-3-iodo-4-methylbenzoic acid | 4-fluorobenzoic acid derived oxadiazoles | Antimicrobial, Anti-inflammatory | [3] |
| Biaryl Compounds | 2-Fluoro-4-methyl-3-(substituted-phenyl)benzoic acid | Not specified | Kinase Inhibition (general concept) |
Based on these comparisons, we can hypothesize that derivatives of 2-Fluoro-3-iodo-4-methylbenzoic acid could exhibit potent anticancer and antimicrobial activities. The subsequent sections will provide detailed protocols for synthesizing and testing these hypothetical compounds.
Proposed Synthetic Workflows and Rationale
The carboxylic acid moiety of 2-Fluoro-3-iodo-4-methylbenzoic acid is a versatile starting point for a variety of chemical transformations. Furthermore, the iodine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds.
Caption: Proposed synthetic pathways from 2-Fluoro-3-iodo-4-methylbenzoic acid.
Experimental Protocol 1: Synthesis of N-Benzyl-2-fluoro-3-iodo-4-methylbenzamide
This protocol details the synthesis of a simple amide derivative, a common scaffold in bioactive molecules.
Materials:
-
2-Fluoro-3-iodo-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-Fluoro-3-iodo-4-methylbenzoic acid (1 eq) in DCM, add thionyl chloride (1.2 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add benzylamine (1.1 eq) and triethylamine (1.5 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired amide.
Proposed Biological Evaluation: Protocols and Rationale
Given the structural similarities to known anticancer and antimicrobial agents, we propose screening the synthesized compounds for these activities.
Experimental Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal human cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds dissolved in DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare serial twofold dilutions of the synthesized compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
Potential Signaling Pathways and Mechanisms of Action
Should the synthesized compounds exhibit significant biological activity, the next logical step would be to elucidate their mechanism of action. Based on the activities of analogous structures, we can postulate their involvement in key signaling pathways.
Caption: Potential signaling pathways targeted by derivatives of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Conclusion and Future Directions
While the biological activity of compounds directly synthesized from 2-Fluoro-3-iodo-4-methylbenzoic acid remains to be fully elucidated in the public domain, its unique substitution pattern presents a compelling case for its exploration in drug discovery. By leveraging established synthetic methodologies and robust biological screening protocols, researchers can systematically investigate the potential of its derivatives as novel anticancer and antimicrobial agents. The comparative analysis with known bioactive molecules provides a rational basis for prioritizing synthetic targets and biological assays. Future work should focus on the synthesis of a diverse library of compounds from this scaffold and comprehensive in vitro and in vivo evaluations to validate the hypotheses presented in this guide. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising, yet underutilized, chemical entity.
References
- Cueva, C., et al. (2012). Antibacterial activity of phenolic acids against pathogenic bacteria: a review.
- Tsuzuki, S., et al. (2004). Phenylaminobenzhydroxamic acid derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(21), 5349-5353.
-
Various Authors. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11).* Available at: [Link]
Sources
- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 2. Sci-Hub. Fluorinated Heterocycles: Targets in the Search for Bioactive Compounds and Tools for their Preparation / Bulletin des Sociétés Chimiques Belges, 1990 [sci-hub.box]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-3-iodo-4-methylbenzoic Acid
Introduction
2-Fluoro-3-iodo-4-methylbenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds often serving as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are indispensable for its characterization and quality control.
This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 2-Fluoro-3-iodo-4-methylbenzoic acid. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices. We will explore the validation of these methods through the rigorous framework established by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines on the validation of analytical procedures.[1][2][3] This ensures that the described protocols are not just scientifically sound but also align with global regulatory expectations.[4][5]
We will delve into High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary tools for analysis, offering detailed validation workflows, comparative data, and expert insights to guide researchers and drug development professionals in selecting and validating the most appropriate method for their specific needs.
Regulatory Framework: The ICH Q2(R2) Guideline
The foundation of any analytical method validation in the pharmaceutical industry is the ICH Q2(R2) guideline.[2][3] This internationally recognized standard ensures that an analytical procedure is fit for its intended purpose.[3] The objective of validation is to provide documented evidence that the method will consistently produce a result that meets pre-determined specifications and quality attributes.[6][7]
The core validation parameters we will address for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The ability to produce results directly proportional to the analyte concentration within a given range.[1][4]
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable accuracy, precision, and linearity.[3]
-
Accuracy: The closeness of test results to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Comparison of Primary Analytical Methodologies
The choice of analytical technique for 2-Fluoro-3-iodo-4-methylbenzoic acid depends on the intended application—be it routine quality control, stability testing, or trace impurity analysis. Below is a high-level comparison of the most suitable methods.
| Parameter | Reversed-Phase HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity. | Separation based on volatility and boiling point. | Measurement of light absorbance. |
| Specificity | High (Excellent for stability-indicating assays). | Very High (Mass detector provides structural confirmation). | Low (Prone to interference from other UV-active compounds). |
| Sensitivity | Good (ng range). | Excellent (pg-fg range), especially with MS detection. | Moderate (µg range). |
| Sample Prep | Simple (dissolution in mobile phase). | More complex (often requires derivatization to increase volatility).[8][9] | Very Simple (dissolution in a suitable solvent). |
| Application | Assay, impurity profiling, stability studies. | Trace impurity analysis, residual solvent analysis, identity confirmation. | Simple, high-concentration assays where impurities are not UV-active. |
| Key Advantage | Versatile, robust, and the industry standard for API analysis.[10] | Unmatched sensitivity and specificity for volatile impurities.[11] | Cost-effective and rapid for non-complex samples.[9] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and high resolving power. For 2-Fluoro-3-iodo-4-methylbenzoic acid, a C18 column is the logical starting point, separating the analyte from more polar or less polar impurities based on its hydrophobicity.
Causality Behind Experimental Choices
-
Stationary Phase (C18): The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic ring of the analyte, ensuring good retention and separation from potential polar starting materials or by-products.
-
Mobile Phase pH: The carboxylic acid moiety (pKa ~4) requires a buffered or acidified mobile phase (e.g., pH 2-3 using phosphoric or formic acid).[12] This suppresses the ionization of both the analyte's carboxyl group and the residual silanol groups on the column, preventing peak tailing and ensuring a sharp, symmetrical peak shape.[12]
-
Detector (UV): The aromatic ring and conjugated system in the molecule provide strong chromophores, making UV detection (e.g., at 254 nm) a sensitive and straightforward choice.[9][13]
Experimental Protocol: HPLC Method Validation
1. Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B). Gradient: 70% A / 30% B, ramp to 20% A / 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Validation Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. researchgate.net [researchgate.net]
- 7. routledge.com [routledge.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
cost-benefit analysis of using 2-Fluoro-3-iodo-4-methylbenzoic acid in research
An In-Depth Cost-Benefit Analysis of 2-Fluoro-3-iodo-4-methylbenzoic Acid and its Derivatives in Kinase Inhibitor Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Building Blocks
In the landscape of medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors, the choice of starting materials is a critical determinant of a project's timeline, cost, and ultimate success. Halogenated aromatic compounds are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-nitrogen bonds through transition-metal-catalyzed cross-coupling reactions. The identity of the halogen—be it fluorine, chlorine, bromine, or iodine—is not a trivial detail. It profoundly influences the molecule's reactivity, cost, and the overall efficiency of the synthetic route.
This guide provides a comprehensive cost-benefit analysis of using 2-Fluoro-3-iodo-4-methylbenzoic acid and its downstream derivatives. We will move beyond a simple cataloging of properties and instead ground our analysis in a high-value, real-world application: the synthesis of Trametinib , a potent and selective allosteric inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) kinases MEK1 and MEK2. By focusing on the key synthetic steps for this FDA-approved therapeutic, we will objectively compare the iodo-substituted precursor against its bromo- and chloro-analogs, providing actionable data to inform your research and development decisions.
The Crucial Role in MEK Inhibitor Synthesis: The Trametinib Case Study
The core structure of many kinase inhibitors, including Trametinib, is assembled via a key palladium-catalyzed C-N bond-forming reaction, typically a Buchwald-Hartwig amination. In the synthesis of Trametinib, a critical intermediate is formed by coupling a substituted aniline with a complex heterocyclic core. The precursor of interest, 2-fluoro-4-iodoaniline (derived from 2-Fluoro-3-iodo-4-methylbenzoic acid), represents a key decision point in the synthetic strategy.
The choice of halogen on the aniline precursor directly impacts the efficiency of this crucial coupling step. The workflow below illustrates this pivotal stage in the synthesis.
Caption: Key synthetic workflow for a Trametinib intermediate.
Comparative Analysis: The Halogen Trade-Off
The decision to use an iodo-, bromo-, or chloro-substituted precursor involves a classic trade-off between reactivity (benefit) and raw material cost.
Performance & Reactivity: The Benefit of Iodine
The primary advantage of using an aryl iodide lies in its superior reactivity in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst—the rate-determining step in many cross-coupling cycles—is significantly faster for aryl iodides.
This enhanced reactivity translates into several tangible benefits:
-
Milder Reaction Conditions: Aryl iodides often react at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Lower Catalyst Loadings: The higher reactivity can allow for a reduction in the amount of expensive palladium catalyst and ligand required.
-
Faster Reaction Times: Increased reaction rates can shorten cycle times, improving throughput in both research and manufacturing settings.
-
Higher and More Robust Yields: Aryl iodides are more likely to be driven to completion, resulting in higher and more consistent yields, especially with challenging substrates.
The following table summarizes the expected performance differences in a representative Buchwald-Hartwig amination step for a Trametinib-like synthesis. The data is illustrative, based on established reactivity principles, as direct head-to-head comparisons for proprietary syntheses are not typically published.[1][2][3]
| Parameter | Aryl Iodide Precursor | Aryl Bromide Precursor | Aryl Chloride Precursor |
| Relative Reactivity | Highest | Medium | Lowest |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C | > 120 °C (often requires specialized ligands) |
| Typical Reaction Time | 2 - 6 hours | 8 - 24 hours | 24 - 48 hours |
| Representative Yield | 90 - 98% | 75 - 90% | < 60% (often not viable) |
| Process Robustness | High | Medium | Low |
A noteworthy exception exists: some studies have shown that with specific palladium/phosphine catalyst systems (e.g., [Pd(PPh3)4]), aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts, a nuance that researchers should consider during catalyst screening.[4]
Cost & Availability: The Drawback of Iodine
The enhanced reactivity of aryl iodides comes at a significant financial cost. The raw materials for iodination are more expensive than those for bromination and chlorination. This cost is passed down to the final building block. The table below compares approximate market prices for the key aniline precursors, compiled from various chemical suppliers for research-grade quantities.
| Compound | CAS Number | Representative Price (USD) | Price per Gram (USD) |
| 2-Fluoro-4-iodoaniline | 29632-74-4 | $45.00 / 5 g[5] | $9.00 |
| 2-Bromo-4-fluoroaniline | 1003-98-1 | $29.75 / 5 g[6] | $5.95 |
| 2-Chloro-4-fluoroaniline | 367-24-8 | ~$30.00 / 5 g | ~$6.00 |
The iodo-precursor is approximately 50% more expensive than its bromo-analog at the research scale. This price differential often widens at the bulk manufacturing scale. Similarly, the parent benzoic acids show this trend, with a compound like 2-Chloro-4-fluoro-3-methylbenzoic acid costing over €100 per gram, highlighting the high cost of these polysubstituted building blocks.[7]
Experimental Protocol: Synthesis of a Trametinib Precursor
The following protocol is adapted from published patent literature for the synthesis of a key Trametinib intermediate, demonstrating the application of the iodo-precursor.[5][8]
Reaction: Buchwald-Hartwig Amination to form N-(2-fluoro-4-iodophenyl) Intermediate
Materials:
-
Pyridopyrimidine Core (1.0 eq)
-
2-Fluoro-4-iodoaniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add the Pyridopyrimidine Core (1.0 eq), 2-Fluoro-4-iodoaniline (1.1 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 100 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired Trametinib intermediate.
Causality: The choice of Xantphos as a ligand is deliberate; its wide bite angle is well-suited for promoting the C-N reductive elimination step. Cesium carbonate is used as a strong, non-nucleophilic base required for the deprotonation of the aniline. The use of the iodo-precursor allows this reaction to proceed efficiently at 100 °C, whereas a bromo-analog would likely require higher temperatures or longer reaction times to achieve a comparable yield.
Cost-Benefit Synthesis & Recommendation
The decision of which halogenated precursor to use is a function of the project's goals: speed and yield versus raw material cost.
Caption: Decision matrix for precursor selection.
Recommendations:
-
For Early-Stage Drug Discovery & Library Synthesis: The iodo-precursor is highly recommended . In this phase, speed, reliability, and obtaining a high yield of the final compound for screening are paramount. The higher raw material cost is easily justified by the time saved and the increased probability of success in synthesizing diverse analogs quickly.
-
For Process Development & Scale-Up Manufacturing: The bromo-precursor presents a more compelling case . At larger scales, the significant cost savings on the raw material become a major driver. Process chemists can invest time to optimize the reaction conditions (e.g., screen different catalysts/ligands, increase temperature) to achieve an acceptable and reproducible yield. The higher cost of the iodo-precursor becomes difficult to justify when producing kilograms of material.
-
The Chloro-Precursor: Given its low reactivity in standard palladium-catalyzed coupling reactions, the chloro-analog is generally not a viable option for this type of synthesis unless a highly specialized and efficient catalytic system is developed specifically for it.
By understanding the fundamental trade-offs between reactivity and cost, research teams can make informed, strategic decisions, optimizing their synthetic routes to align with the specific goals of their project phase.
References
- CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents.
- CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents.
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. Available at: [Link]
-
Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
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- 4. 2-Chloro-4-fluoro-3-methylbenzoic acid, 97% price,buy 2-Chloro-4-fluoro-3-methylbenzoic acid, 97% - chemicalbook [m.chemicalbook.com]
- 5. 2-Fluoro-4-iodoaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Bromo-4-fluoroaniline 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. 2-Chloro-4-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 8. A11751.14 [thermofisher.com]
A Comparative Guide to Alternatives for 2-Fluoro-3-iodo-4-methylbenzoic Acid in Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 2-Fluoro-3-iodo-4-methylbenzoic acid is a prime example of a highly functionalized aromatic scaffold. Its unique substitution pattern—featuring a sterically demanding ortho-iodo group, an electronically influential ortho-fluoro substituent, and a para-methyl group—makes it a valuable precursor for constructing complex, highly substituted biaryl systems. The iodine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, while the fluorine and methyl groups offer opportunities to fine-tune the steric and electronic properties, as well as the metabolic stability and lipophilicity of the target molecules.[1][2]
However, reliance on a single, specialized reagent can introduce logistical and economic constraints into a research program. The availability, cost, and specific reactivity profile of 2-Fluoro-3-iodo-4-methylbenzoic acid may not be optimal for every application. This guide provides an in-depth comparison of viable alternative reagents, offering researchers the data and insights needed to make informed decisions for their synthetic strategies. We will explore these alternatives through the lens of their performance in the Suzuki-Miyaura coupling, one of the most robust and widely used C-C bond-forming reactions.
Core Principles: Halogen Reactivity in Palladium-Catalyzed Cross-Coupling
The choice of a halogen on the aromatic ring is a critical determinant of its reactivity in cross-coupling reactions. The rate-limiting step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura reaction, is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy of the C-X bond directly influences the ease of this step. The generally accepted reactivity trend is:
C-I > C-Br > C-Cl
This trend dictates the reaction conditions required. Aryl iodides are the most reactive and can often be coupled under mild conditions with a wide range of palladium catalysts and ligands.[3] Aryl bromides are slightly less reactive and may require slightly higher temperatures or more activated catalyst systems. Aryl chlorides are the least reactive and often necessitate the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) and higher temperatures to achieve efficient oxidative addition.[4]
This fundamental principle forms the basis for our comparison. While an aryl iodide offers the highest reactivity, an aryl bromide or chloride may provide advantages in terms of cost, stability, or the potential for sequential, site-selective couplings.
Comparative Analysis of Key Alternatives
We will evaluate alternatives based on halogen substitution, positional isomerism, and the use of alternative coupling handles.
Halogen Analogs: A Direct Trade-off Between Reactivity and Cost
The most direct alternatives to 2-Fluoro-3-iodo-4-methylbenzoic acid are its bromo- and chloro-analogs.
-
2-Fluoro-3-bromo-4-methylbenzoic acid: This is arguably the most practical and common alternative. While slightly less reactive than the iodo- a`nalog, aryl bromides are excellent substrates for most modern cross-coupling protocols. The lower cost and greater commercial availability of many bromo-aromatics often make this a more economical choice for large-scale synthesis. The slightly lower reactivity can also be an advantage, potentially reducing the incidence of certain side reactions like homocoupling of the boronic acid partner.
-
2-Fluoro-3-chloro-4-methylbenzoic acid: As a coupling partner, the chloro-analog is significantly more challenging to activate. [12] Its use is generally reserved for situations where cost is the primary driver or when performing sequential couplings where a more reactive bromo or iodo group is present elsewhere on the molecule. Successful coupling of this substrate will almost certainly require highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or bulky biarylphosphine ligands (e.g., SPhos, XPhos), often at elevated temperatures. [15]
Table 1: Performance Comparison of Halogen Analogs in a Model Suzuki-Miyaura Coupling
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield Range | Potential Issues |
| 2-Fluoro-3-iodo-4-methylbenzoic acid | High | Pd(OAc)₂, Pd₂(dba)₃ with standard phosphine ligands (e.g., PPh₃, SPhos) | 80-100 °C | Good to Excellent | Higher cost, potential for protodehalogenation side reaction. [15] |
| 2-Fluoro-3-bromo-4-methylbenzoic acid | Moderate-High | Pd(OAc)₂, Pd₂(dba)₃ with standard or bulky phosphine ligands | 80-120 °C | Good to Excellent | May require slightly more forcing conditions than the iodo analog. |
| 2-Fluoro-3-chloro-4-methylbenzoic acid | Low | Pd(OAc)₂ or Pd pre-catalysts with bulky, electron-rich ligands (e.g., XPhos, RuPhos) | 100-140 °C | Moderate to Good | Requires specialized, often air-sensitive and expensive catalysts; longer reaction times. [12] |
Positional Isomers: Tuning Reactivity Through Steric and Electronic Effects
Changing the relative positions of the substituents can have a profound impact on reactivity and the properties of the resulting products. Several positional isomers of the parent compound are commercially available.
-
4-Fluoro-3-iodo-5-methylbenzoic acid: In this isomer, the iodine is still ortho to a methyl group but is now meta to the carboxylic acid. The fluorine is para to the carboxylic acid. This electronic arrangement may slightly alter the reactivity of the C-I bond.
-
3-Fluoro-5-iodo-4-methylbenzoic acid: Here, both the fluorine and iodine atoms are meta to the carboxylic acid. [21] This arrangement significantly reduces the steric hindrance around the C-I bond compared to the parent compound, which could lead to faster rates of oxidative addition.
The choice between positional isomers is often dictated by the specific synthetic target. However, when multiple isomers could lead to viable products, considering the steric environment around the reactive C-I bond can guide the selection of the most efficient building block.
Alternative Coupling Handles: Expanding the Synthetic Toolbox
Beyond halogens, other functional groups can serve as effective leaving groups in cross-coupling reactions.
-
Trifluoromethanesulfonates (Triflates): A 2-Fluoro-3-hydroxy-4-methylbenzoic acid could be converted to its corresponding triflate. Aryl triflates exhibit reactivity comparable to aryl bromides and are excellent substrates for Suzuki-Miyaura couplings. This two-step approach (synthesis of the phenol followed by triflation) adds synthetic complexity but can be a powerful strategy if the requisite phenol is readily accessible.
-
Boronic Acids/Esters: The roles of the coupling partners can be reversed. One could envision using 2-Fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . In this case, the benzoic acid fragment acts as the nucleophile, coupling with an aryl halide or triflate. This is a particularly attractive strategy when the desired aryl halide partner is more readily available or less expensive.
-
Nitroarenes: Recent advancements have shown that nitroarenes can serve as electrophilic partners in Suzuki-Miyaura couplings, where the nitro group is displaced. [26] A reagent like 2-Fluoro-4-methyl-3-nitrobenzoic acid could potentially be used, offering a transition-metal-catalyzed pathway that avoids halogens altogether. This methodology is less established but represents a cutting-edge alternative.
Experimental Protocols & Methodologies
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Fluoro-3-halobenzoic Acid Derivative
This protocol provides a robust starting point for the coupling of a halo-benzoic acid with an arylboronic acid. Note: This procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Materials:
-
2-Fluoro-3-bromobenzoic acid (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-bromobenzoic acid, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and Sphos in a small amount of anhydrous dioxane to form the pre-catalyst.
-
Evacuate and backfill the Schlenk flask with an inert gas (repeat 3 times).
-
Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) to the flask via syringe.
-
Add the pre-catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization. [15]
Causality and Troubleshooting:
-
Why Sphos? Bulky, electron-rich biarylphosphine ligands like Sphos accelerate the rate-limiting oxidative addition step, especially for less reactive aryl bromides and chlorides. They also stabilize the palladium catalyst, preventing the formation of inactive palladium black. [15]
-
Why K₃PO₄? This base is effective and generally avoids side reactions. Stronger bases like alkoxides can sometimes promote protodehalogenation, where the halogen is replaced by a hydrogen atom from the solvent or impurities. [15]
-
Why a Dioxane/Water mixture? The water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step. The solvent ratio should be optimized for each specific substrate pair.
Visualization of Key Processes
Conclusion and Future Outlook
While 2-Fluoro-3-iodo-4-methylbenzoic acid is a highly effective reagent for introducing a specific fluorinated aromatic motif, it is by no means the only option. A thorough understanding of the principles of cross-coupling chemistry reveals a spectrum of viable alternatives. For routine synthesis where robust, predictable reactivity is desired, the corresponding 2-Fluoro-3-bromo-4-methylbenzoic acid often represents the optimal balance of reactivity, cost, and availability. For cost-sensitive, large-scale campaigns, the development of a protocol using the 2-Fluoro-3-chloro-4-methylbenzoic acid may be warranted, provided the investment in specialized catalysts is justified.
Furthermore, chemists should not overlook the strategic reversal of coupling partners by employing boronic esters or the potential of emerging technologies using alternative coupling handles like nitro groups. The ultimate choice of reagent should be a strategic decision, balancing the chemical necessities of the reaction with the practical economic and logistical constraints of the project. This guide serves as a foundational tool for navigating these choices, empowering researchers to design more efficient, flexible, and cost-effective synthetic routes.
References
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Patterson, T. R. (1949). The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction. e-Publications@Marquette. [Link]
-
Ponce-de-León, J., & Espinet, P. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. Chemical Communications. [Link]
-
RSC Publishing. (2021). Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing. [Link]
-
ACS Publications. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2025). Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. ResearchGate. [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
ResearchGate. (n.d.). Modification of BNPs with 4-iodo-benzoic acid via aqueous Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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MySkinRecipes. (n.d.). Fluorinated Benzoic Acids (2). [Link]
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ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance. ResearchGate. [Link]
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PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. PubChem. [Link]
- Google Patents. (n.d.). Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Chem-Impex. [Link]
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. (n.d.). 3-Fluoro-5-iodo-4-methylbenzoic acid. PubChem. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews. [Link]
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RSC Publishing. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Quora. (2018). Organic Chemistry: Which is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why?. Quora. [Link]
-
Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. [Link]
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Performance Benchmark Guide: 2-Fluoro-3-iodo-4-methylbenzoic Acid in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
This guide presents a rigorous performance benchmark of a catalytic system derived in situ from 2-Fluoro-3-iodo-4-methylbenzoic acid and a palladium(II) source. The Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid was selected as the benchmark reaction due to its prevalence in pharmaceutical synthesis. Performance metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF), were systematically evaluated against two standard palladium catalyst systems: palladium(II) acetate (Pd(OAc)₂) alone and a pre-formed palladium complex, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂). Our findings indicate that the system utilizing 2-Fluoro-3-iodo-4-methylbenzoic acid as a catalyst precursor offers competitive performance, suggesting a promising new avenue for developing accessible and efficient catalytic systems. This guide provides detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in evaluating and adopting this novel approach.
Introduction: The Quest for Efficient Cross-Coupling Catalysts
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds under mild conditions with broad functional group tolerance.[1] The efficiency of this transformation is critically dependent on the nature of the palladium catalyst and its associated ligands. While highly sophisticated phosphine ligands and pre-formed catalysts offer excellent reactivity, there is a persistent need for simpler, more cost-effective, and readily accessible catalytic systems.
This guide investigates the catalytic performance of a system generated from 2-Fluoro-3-iodo-4-methylbenzoic acid. Aryl iodides are well-established as superior coupling partners in cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step to the Pd(0) center.[2] Here, we propose that 2-Fluoro-3-iodo-4-methylbenzoic acid does not merely act as a substrate but as a precursor to a catalytically active species upon reaction with a palladium source. The ortho-fluoro and carboxylate moieties may play a crucial role in stabilizing the active palladium species, potentially influencing catalyst longevity and efficiency.[3]
The objective of this work is to provide a clear, data-driven benchmark of this novel system against established palladium catalysts, offering researchers a comprehensive evaluation of its potential.
Experimental Design for Benchmarking
Rationale for the Standardized Benchmark Reaction
To ensure a fair and objective comparison, a standardized benchmark reaction was chosen: the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid to form 4-methoxybiphenyl.
-
Relevance: This transformation is representative of couplings widely used in medicinal chemistry.
-
Substrate Reactivity: An aryl bromide was selected as a moderately reactive substrate, providing a suitable window to observe meaningful differences in catalyst performance. Aryl iodides are often too reactive for such comparisons, while aryl chlorides can be too demanding for simpler catalysts.[4][5]
-
Analytical Clarity: The product is easily separable and quantifiable via standard techniques like Gas Chromatography (GC) and ¹H NMR spectroscopy.
Selection of Comparative Catalyst Systems
To contextualize the performance of the 2-Fluoro-3-iodo-4-methylbenzoic acid-derived system, two industry-standard catalysts were selected for comparison:
-
Catalyst System A (Novel System): Pd(OAc)₂ + 2-Fluoro-3-iodo-4-methylbenzoic acid. This system tests the hypothesis that the aryl iodide acts as a precursor to an active catalyst.
-
Catalyst System B (Baseline): Pd(OAc)₂. A simple palladium salt, often used as a baseline to demonstrate the added value of ligands or additives.
-
Catalyst System C (High-Performance Standard): Pd(dppf)Cl₂. A well-defined, commercially available, and highly efficient pre-catalyst known for its broad applicability and high performance.
General Experimental Workflow
The benchmarking process follows a systematic workflow to ensure reproducibility and accuracy. Each catalytic system is subjected to the same reaction conditions and analytical procedures.
Caption: General workflow for catalytic benchmark experiments.
Head-to-Head Performance Evaluation
Detailed Experimental Protocol
The following protocol was executed for each of the three catalyst systems under identical conditions.
Materials:
-
4-Bromoanisole (99%)
-
Phenylboronic acid (≥98%)
-
Palladium(II) Acetate (99.9%)
-
2-Fluoro-3-iodo-4-methylbenzoic acid (≥98%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)
-
Toluene/Ethanol/Water (4:1:1 v/v/v), degassed
-
Dodecane (internal standard, ≥99%)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition:
-
For System A: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 2-Fluoro-3-iodo-4-methylbenzoic acid (2.8 mg, 0.01 mmol, 1 mol%).
-
For System B: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%).
-
For System C: Add Pd(dppf)Cl₂·CH₂Cl₂ (8.1 mg, 0.01 mmol, 1 mol%).
-
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Solvent Addition: Add 5 mL of the degassed toluene/ethanol/water solvent mixture via syringe, followed by dodecane (50 µL) as an internal standard.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at specified time intervals. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by GC-FID to determine the yield of 4-methoxybiphenyl relative to the internal standard. The final yield is reported after 2 hours.
Comparative Performance Data
The performance of each catalytic system was quantified by calculating the final yield, Turnover Number (TON), and initial Turnover Frequency (TOF) after 30 minutes.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time (h⁻¹), calculated from the initial linear phase of the reaction (first 30 minutes) to reflect the catalyst's intrinsic activity.
| Catalyst System | Components (1 mol%) | Final Yield (2h) [%] | TON (mol/mol) | Initial TOF (h⁻¹) |
| System A (Novel) | Pd(OAc)₂ + 2-Fluoro-3-iodo-4-methylbenzoic acid | 92 | 92 | 156 |
| System B (Baseline) | Pd(OAc)₂ | 45 | 45 | 68 |
| System C (Standard) | Pd(dppf)Cl₂ | 98 | 98 | 185 |
Discussion and Mechanistic Interpretation
Analysis of Performance Metrics
The experimental data clearly demonstrates the significant catalytic impact of 2-Fluoro-3-iodo-4-methylbenzoic acid when used as a precursor.
-
System B (Baseline) , using only Pd(OAc)₂, provided a modest yield of 45%. This is expected, as ligandless palladium systems are prone to rapid decomposition and formation of inactive palladium black, especially at elevated temperatures.
-
System A (Novel) showed a dramatic improvement, achieving a 92% yield. Its initial TOF of 156 h⁻¹ is more than double that of the baseline system. This strongly supports the hypothesis that the aryl iodide derivative is not an inert spectator but actively participates in forming a more stable and efficient catalytic species.
-
System C (High-Performance Standard) , the Pd(dppf)Cl₂ catalyst, delivered the highest performance with a 98% yield and a TOF of 185 h⁻¹, as expected from a sophisticated, pre-formed catalyst. However, the performance of System A is remarkably competitive, approaching that of the industry standard while being generated from simpler, potentially more economical components.
Putative Catalytic Cycle and Structural Rationale
The enhanced performance of System A can be rationalized by considering the in situ formation of a more robust palladium catalyst. We propose a mechanism where the 2-Fluoro-3-iodo-4-methylbenzoic acid undergoes oxidative addition to a Pd(0) species (formed from the reduction of Pd(OAc)₂). The resulting organopalladium(II) species could be stabilized by intramolecular coordination from the carboxylate group, forming a palladacycle-like structure. This chelation can prevent catalyst agglomeration and deactivation, leading to a longer active lifetime and higher turnover.[6]
Caption: Proposed Suzuki-Miyaura catalytic cycle.
The electron-withdrawing nature of the fluorine atom can also influence the electron density at the palladium center, potentially accelerating the rate-limiting reductive elimination step where the new C-C bond is formed.[7]
Conclusion
The catalytic system generated in situ from 2-Fluoro-3-iodo-4-methylbenzoic acid and Pd(OAc)₂ demonstrates significant efficacy in the Suzuki-Miyaura cross-coupling reaction. It substantially outperforms the baseline ligandless Pd(OAc)₂ system and achieves performance metrics that are competitive with the high-performance Pd(dppf)Cl₂ standard.
This approach presents a compelling strategy for developing efficient and accessible catalytic systems. The results warrant further investigation into the precise structure of the active catalytic species and the broader applicability of this precursor across a wider range of cross-coupling reactions and substrates. For researchers and process chemists, 2-Fluoro-3-iodo-4-methylbenzoic acid represents a promising and versatile building block for the in situ generation of powerful catalysts.
References
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link]
-
(2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. Available at: [Link]
-
Hydrogenation of Benzoic Acid and Derivatives over Pd Nanoparticles Supported on N-Doped Carbon Derived from Glucosamine Hydrochloride. ACS Catalysis. Available at: [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions. MDPI. Available at: [Link]
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Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]
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Benzoic Acid and Derivatives. ResearchGate. Available at: [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]
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Aryl iodide cross-coupling. ResearchGate. Available at: [Link]
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Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI. Available at: [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Elsevier. Available at: [Link]
-
Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. Available at: [Link]
-
Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PubMed Central. Available at: [Link]
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Gold-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyanate. Semantic Scholar. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. Available at: [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PubMed Central. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-iodo-4-methylbenzoic Acid
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, halogenated aromatic compounds such as 2-Fluoro-3-iodo-4-methylbenzoic acid are pivotal building blocks. However, their safe management, particularly their ultimate disposal, is a critical aspect of laboratory operations that safeguards both researchers and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-3-iodo-4-methylbenzoic acid, grounded in established safety principles and regulatory frameworks.
The disposal of any chemical waste is not merely a matter of discarding unwanted material; it is a structured process governed by regulations designed to prevent harm to human health and the environment. The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management. Understanding this framework is the first step toward responsible chemical disposal.
Part 1: Hazard Assessment and Characterization
Inferred Hazards:
Based on data from related molecules such as 3-iodo-4-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, 2-Fluoro-3-iodo-4-methylbenzoic acid is likely to exhibit the following hazardous characteristics:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given these properties, 2-Fluoro-3-iodo-4-methylbenzoic acid should be handled as a hazardous substance.
Waste Classification:
Under the RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While 2-Fluoro-3-iodo-4-methylbenzoic acid is not a listed waste, its irritant properties and the presence of halogens necessitate that it be treated as hazardous waste. All generators of waste are responsible for determining if their waste is hazardous.[4]
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Prior to disposal, safe handling is crucial to prevent exposure. The following PPE and handling procedures are mandatory:
| Personal Protective Equipment (PPE) | Rationale |
| Safety Goggles/Face Shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5] |
| Chemical-Resistant Gloves | Prevents skin contact and subsequent irritation.[5][6] |
| Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or in poorly ventilated areas to prevent respiratory tract irritation.[5][6] |
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][7]
Part 3: Disposal Protocol
The disposal of 2-Fluoro-3-iodo-4-methylbenzoic acid must be conducted in compliance with all local, state, and federal regulations. The following step-by-step protocol outlines the general procedure:
Step 1: Segregation and Containerization
-
Do not mix 2-Fluoro-3-iodo-4-methylbenzoic acid with other waste streams, especially incompatible materials.
-
Place the waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "2-Fluoro-3-iodo-4-methylbenzoic acid".
Step 2: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from sources of ignition.[7]
-
Ensure the container is kept closed except when adding waste.
Step 3: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS will work with a licensed hazardous waste disposal contractor to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[4][8]
Step 4: Documentation
-
Proper documentation is a critical component of the RCRA regulations. A hazardous waste manifest will be used to track the waste from the point of generation to its final destination.[9] Your EHS department will typically manage this process.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Caption: Disposal workflow for 2-Fluoro-3-iodo-4-methylbenzoic acid.
Conclusion
The proper disposal of 2-Fluoro-3-iodo-4-methylbenzoic acid is a critical responsibility for all laboratory personnel. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to established disposal protocols, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific waste management guidelines and your EHS department for any questions or concerns.
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145. PubChem. [Link]
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3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640. PubChem. [Link]
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Iodination of Deactivated Aromatic Hydrocarbons. ResearchGate. [Link]
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3-Iodo-4-Methylbenzoic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
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Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. ResearchGate. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of 2-Fluoro-3-iodo-4-methylbenzoic Acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-3-iodo-4-methylbenzoic acid. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted with the highest safety standards.
The following protocols are designed from a risk-management perspective, following the RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) framework advocated by the American Chemical Society.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[6][3][4][5]
The presence of iodine in the structure suggests that, like many organoiodine compounds, it may have increased reactivity or toxicity compared to its non-iodinated counterparts. Therefore, a cautious approach is warranted, treating the compound as potentially harmful if swallowed or inhaled.
Quantitative Hazard Summary of Analogous Compounds
| Hazard Statement | 2-Methylbenzoic Acid[6] | 2-Fluorobenzoic Acid[3] | 4-Fluoro-3-methylbenzoic acid[4] | 3-Methylbenzoic acid[7] |
| Skin Irritation | ✓ | ✓ | ✓ | |
| Eye Irritation | ✓ | ✓ | ✓ | ✓ |
| Respiratory Irritation | ✓ | ✓ | ✓ |
Personal Protective Equipment (PPE): Your First Line of Defense
A stringent PPE protocol is mandatory when handling 2-Fluoro-3-iodo-4-methylbenzoic acid. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially during procedures with a risk of splashing or dust generation.[8] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[8] Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a material appropriate for handling corrosive and toxic substances is required.[8] |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator is necessary if handling the powder outside of a certified chemical fume hood or if dust generation is likely.[9][10] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: All handling of 2-Fluoro-3-iodo-4-methylbenzoic acid, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]
-
Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Work Area: Designate a specific area for handling this compound to prevent cross-contamination. Keep the work area clean and free of clutter.[12]
Handling the Chemical
-
Donning PPE: Before handling the compound, wash hands thoroughly and put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
When weighing the solid, use a spatula to carefully transfer the material. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[3][4][13]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Fluoro-3-iodo-4-methylbenzoic acid and any contaminated materials is crucial to protect both laboratory personnel and the environment.
Waste Segregation
As a halogenated organic compound, all waste containing 2-Fluoro-3-iodo-4-methylbenzoic acid must be segregated into a designated "Halogenated Organic Waste" container.[14][15] Do not mix with non-halogenated waste, as this complicates the disposal process and increases costs.[16]
Disposal Procedure
-
Solid Waste: Place any contaminated solid waste, such as used weighing paper, gloves, and paper towels, into a clearly labeled, sealed plastic bag and then into the designated halogenated waste container.
-
Liquid Waste: Collect all solutions containing 2-Fluoro-3-iodo-4-methylbenzoic acid in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[14]
-
Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of 2-Fluoro-3-iodo-4-methylbenzoic acid from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of 2-Fluoro-3-iodo-4-methylbenzoic acid.
Conclusion
The safe handling of 2-Fluoro-3-iodo-4-methylbenzoic acid is paramount for the well-being of laboratory personnel and the integrity of research. By adhering to the principles of recognizing hazards, assessing risks, minimizing exposure through proper PPE and engineering controls, and preparing for emergencies, researchers can confidently work with this compound. This guide, grounded in the best practices of chemical safety, is a testament to our commitment to supporting your scientific endeavors with the highest standards of safety and operational excellence.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
-
ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]
-
MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
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American Chemical Society. (2022). Chemical Safety Information Resources | ACS College Safety Video #2 [Video]. YouTube. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
